molecular formula C13H24N2 B11894170 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane CAS No. 1001054-50-7

3-Cyclobutyl-3,9-diazaspiro[5.5]undecane

Cat. No.: B11894170
CAS No.: 1001054-50-7
M. Wt: 208.34 g/mol
InChI Key: LROBDXNVZFCHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclobutyl-3,9-diazaspiro[5.5]undecane ( 1001054-50-7) is a bicyclic organic compound of significant interest in medicinal chemistry and drug discovery. It features a spirocyclic framework with nitrogen atoms at positions 3 and 9 and a cyclobutyl substituent on one nitrogen. Its molecular formula is C₁₃H₂₄N₂, with a molecular weight of 208.35 g/mol . This compound serves as a versatile and valuable synthetic intermediate or core scaffold for constructing more complex molecules. The 3,9-diazaspiro[5.5]undecane structure is a privileged motif in pharmaceutical research, often utilized in the synthesis of compounds for the treatment of various disorders . Its utility is demonstrated in derivatization reactions, such as reductive amination, to create analogues like the 9-benzyl-3-cyclobutyl derivative for further biological evaluation . Researchers employ this spirocyclic building block to develop potential therapeutics targeting conditions such as hyperproliferative diseases . Applications: This compound is primarily used in scientific research as a key starting material or intermediate for: • Pharmaceutical R&D, particularly for creating novel bioactive molecules. • Methodological studies in organic synthesis to develop new spiroannulation techniques. • Exploring structure-activity relationships (SAR) in drug candidate optimization. Notice: This product is intended for research and further manufacturing applications only. It is strictly for laboratory use and is not classified as a medicinal product or drug. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1001054-50-7

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

3-cyclobutyl-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C13H24N2/c1-2-12(3-1)15-10-6-13(7-11-15)4-8-14-9-5-13/h12,14H,1-11H2

InChI Key

LROBDXNVZFCHGC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCC3(CCNCC3)CC2

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (CAS 1001054-50-7) is a specialized bicyclic diamine intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators and ion channel blockers. As a spirocyclic scaffold, it represents a "privileged structure" in medicinal chemistry, offering a rigid, three-dimensional geometry that enhances receptor selectivity while improving physicochemical properties such as solubility and metabolic stability compared to flat aromatic systems.

This guide details the chemical identity, validated synthesis protocols, and medicinal chemistry applications of this core, specifically focusing on its utility as a high-Fsp³ building block for drug discovery programs targeting CCR5, GABA-A, and Histamine H3 receptors.

Chemical Identity & Physicochemical Properties[1][2][3]

The compound is characterized by a central spiro-carbon linking two piperidine rings, with one nitrogen atom substituted by a cyclobutyl group. This specific substitution pattern is often employed to modulate lipophilicity (LogD) and steric bulk without introducing excessive molecular weight.

PropertySpecification
CAS Number 1001054-50-7
IUPAC Name 3-cyclobutyl-3,9-diazaspiro[5.5]undecane
Molecular Formula C₁₃H₂₄N₂
Molecular Weight 208.35 g/mol
SMILES C1CC(C1)N2CCC3(CC2)CCNCC3
Appearance Solid or semi-solid (typically supplied as HCl salt)
pKa (Predicted) ~10.5 (Secondary amine), ~8.5 (Tertiary amine)
LogP (Predicted) 1.8 – 2.2
Solubility Soluble in DMSO, Methanol, DCM; Water soluble as HCl salt

Synthesis & Manufacturing Protocols

The synthesis of 3-cyclobutyl-3,9-diazaspiro[5.5]undecane is most efficiently achieved via the functionalization of the commercially available 3-Boc-3,9-diazaspiro[5.5]undecane precursor. The following protocol outlines a robust, scalable route suitable for generating gram-scale quantities for SAR (Structure-Activity Relationship) studies.

Synthetic Pathway Visualization[5]

SynthesisPath Precursor 3-Boc-3,9-diazaspiro[5.5]undecane (CAS 173405-78-2) Deprotection Step 1: Acidic Deprotection (HCl/Dioxane or TFA) Precursor->Deprotection Removal of Boc Intermediate 3,9-Diazaspiro[5.5]undecane (Free Base or Salt) Deprotection->Intermediate Yields Core RedAmination Step 2: Reductive Amination (Cyclobutanone + NaBH(OAc)3) Intermediate->RedAmination + Cyclobutanone Product 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (CAS 1001054-50-7) RedAmination->Product N-Alkylation

Figure 1: Two-step synthesis route from commercial Boc-protected precursor.

Detailed Experimental Protocol

Step 1: Preparation of the Spiro Core (Deprotection)

  • Reagents: 3-Boc-3,9-diazaspiro[5.5]undecane (1.0 eq), 4M HCl in Dioxane (5.0 eq).

  • Procedure: Dissolve the Boc-protected precursor in minimal MeOH or DCM. Add 4M HCl in dioxane dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LCMS for disappearance of starting material.

  • Workup: Concentrate in vacuo to yield the dihydrochloride salt. Note: For the next step, the free base is preferred. Neutralize with saturated NaHCO₃ and extract with DCM/IPA (3:1) if necessary, or use an excess of base in Step 2.

Step 2: Reductive Amination (N-Cyclobutylation)

  • Reagents: 3,9-Diazaspiro[5.5]undecane (1.0 eq), Cyclobutanone (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane) or DCM.

  • Procedure:

    • Suspend the amine (or its salt + 1.5 eq TEA) in DCE.

    • Add Cyclobutanone and catalytic Acetic Acid. Stir for 30 minutes to allow imine formation.

    • Add STAB portion-wise at 0°C.

    • Stir at RT overnight under nitrogen atmosphere.

  • Validation: LCMS should show [M+H]+ = 209.2.

  • Purification: Quench with sat. NaHCO₃. Extract with DCM.[1] The crude product can be purified via flash column chromatography (DCM:MeOH:NH₄OH gradient) to isolate the mono-cyclobutyl derivative.

Medicinal Chemistry Applications

The 3-cyclobutyl-3,9-diazaspiro[5.5]undecane scaffold is a high-value intermediate because it addresses specific challenges in modern drug design, particularly the need for Fsp³-rich structures that escape the "flatland" of traditional aromatic drugs.

Structural Advantages
  • Vector Positioning: The spiro center forces the two piperidine rings to be perpendicular, projecting substituents into distinct spatial vectors. This allows for simultaneous engagement of hydrophobic pockets (via the cyclobutyl group) and polar interactions (via the secondary amine).

  • Metabolic Stability: The cyclobutyl group is often used as a bioisostere for isopropyl or sec-butyl groups. It lacks the metabolically labile methyl groups of an isopropyl, potentially reducing oxidative clearance (CYP450).

  • Lipophilicity Modulation: The cyclobutyl moiety adds significant hydrophobicity (increasing LogD) to balance the high polarity of the diamine core, improving blood-brain barrier (BBB) penetration for CNS targets.

Target Classes

Research indicates this scaffold's utility in the following areas:

  • CCR5 Antagonists: Spiro-piperidines block the viral entry co-receptor for HIV. The rigid core mimics the turn geometry of peptide ligands.

  • GABA-A Receptor Modulators: Derivatives of 3,9-diazaspiro[5.5]undecane have shown competitive antagonism at GABA-A receptors, with potential applications in cognitive enhancement or counteracting sedative overdoses.

  • Histamine H3 Antagonists: The basic nitrogen (secondary amine) serves as the pharmacophore for interaction with Aspartate residues in the GPCR transmembrane domain, while the cyclobutyl group occupies the hydrophobic antagonist pocket.

Mechanistic Logic Diagram

MedChemLogic Scaffold 3,9-Diazaspiro[5.5]undecane Core Feature1 Spiro-Carbon (C3) Scaffold->Feature1 Feature2 N-Cyclobutyl Group Scaffold->Feature2 Feature3 Distal Secondary Amine Scaffold->Feature3 Benefit1 Rigid 3D Geometry (High Fsp3) Feature1->Benefit1 Benefit2 Metabolic Stability (vs. Isopropyl) Feature2->Benefit2 Benefit3 Linker Point (Library Generation) Feature3->Benefit3 Target GPCR/Ion Channel Binding (CCR5, GABA-A, H3) Benefit1->Target Benefit2->Target Benefit3->Target

Figure 2: Structure-Activity Relationship (SAR) logic for the spiro-undecane scaffold.

Handling & Safety Information

While specific toxicological data for this derivative is limited, it should be handled according to standard protocols for secondary/tertiary amines.

  • Hazard Statements (GHS): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ absorption (carbamate formation); the HCl salt is hygroscopic.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Sigma-Aldrich. 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane Product Specification. Retrieved from

  • ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes. Tetrahedron Letters, 2008.[2] Retrieved from

  • PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (Precursor Data). CID 15296367.[3] Retrieved from

  • University of Southampton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Receptor Antagonists. Journal of Medicinal Chemistry, 2021.[4] Retrieved from [5]

  • BenchChem. 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane Compound Summary. Retrieved from

Sources

3-Cyclobutyl-3,9-diazaspiro[5.5]undecane: Molecular Architecture, Conformation, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's historical reliance on planar, sp²-hybridized aromatic systems has frequently contributed to high clinical attrition rates due to poor aqueous solubility, suboptimal pharmacokinetics, and off-target toxicity. To "escape flatland," medicinal chemists have increasingly turned to rigid, highly sp³-hybridized three-dimensional scaffolds. 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (CAS: 1001054-50-7) represents a premier example of this architectural shift[1].

By fusing two piperidine-like rings at a single quaternary carbon and functionalizing one nitrogen with a cyclobutyl group, this molecule provides a uniquely rigid, globular vector for pharmacophore presentation. This technical whitepaper dissects the conformational landscape, physicochemical properties, and synthetic methodologies associated with this advanced building block, providing a comprehensive resource for drug development professionals.

Molecular Architecture & Conformational Landscape

The Spiro[5.5]undecane Core

The defining feature of 3,9-diazaspiro[5.5]undecane is the central sp³-hybridized spiro carbon (C6) shared by two six-membered nitrogen-containing rings[2].

  • Orthogonal Geometry: To minimize angle strain and maintain the ideal tetrahedral bond angle (~109.5°) at the spiro center, the two piperidine rings are forced into mutually orthogonal planes. This spatial arrangement prevents the molecule from adopting a flat conformation, ensuring a persistent three-dimensional, globular shape.

  • Global Minimum Conformation: Computational studies utilizing Density Functional Theory (DFT) confirm that the global energy minimum for the spiro[5.5]undecane system is the chair-chair conformation [3]. In this state, torsional strain is minimized, and all non-bonded interactions are optimized.

Stereoelectronics of the 3-Cyclobutyl Substituent

The addition of a cyclobutyl group at the N3 position introduces critical stereoelectronic and steric variables:

  • Equatorial Preference: Nitrogen inversion in piperidine systems is rapid at room temperature. However, the bulky cyclobutyl group strongly biases the equilibrium toward the conformer where the cyclobutyl substituent occupies the equatorial position . An axial cyclobutyl group would result in severe 1,3-diaxial steric clashes with the axial protons of the spirocyclic core.

  • Puckering Dynamics: The cyclobutyl ring itself is not planar; it adopts a "puckered" or butterfly conformation (with a dihedral angle of ~25–30°) to relieve the intense torsional strain (Pitzer strain) between eclipsing adjacent C-H bonds.

  • Causality in Drug Design: Why choose cyclobutyl over a flexible butyl chain or an isopropyl group? A straight butyl chain incurs a massive entropic penalty upon binding to a target due to the loss of multiple rotational degrees of freedom. The cyclobutyl group provides equivalent lipophilicity but is conformationally restricted, pre-organizing the molecule for receptor binding and improving target affinity.

ConformationalWorkflow Start 2D SMILES Input 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane MM_Search Molecular Mechanics Search (OPLS4 Force Field) Start->MM_Search Generate Conformers DFT_Opt DFT Geometry Optimization (B3LYP/6-311+G**) MM_Search->DFT_Opt Select Low Energy < 5 kcal/mol Freq Vibrational Frequency Analysis (Confirm True Minima) DFT_Opt->Freq Optimized Geometries Result Global Minimum: Chair-Chair (Equatorial Cyclobutyl) Freq->Result Zero Imaginary Frequencies

Caption: Computational workflow for determining the global minimum conformation of spirocyclic scaffolds.

Physicochemical Properties & Drug-Likeness

The structural rigidity and high sp³ character of 3-cyclobutyl-3,9-diazaspiro[5.5]undecane translate into highly favorable physicochemical parameters for medicinal chemistry. The table below summarizes the core metrics of the free base.

PropertyValuePharmacological Significance
Molecular Formula C₁₃H₂₄N₂-
Molecular Weight 208.35 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5 limits[1].
Fraction sp³ (Fsp³) 1.00 (100%)Exceptional 3D character; correlates strongly with improved clinical success and solubility.
H-Bond Donors 1 (Secondary Amine)Provides a defined vector for target interaction or further derivatization[2].
H-Bond Acceptors 2 (Tertiary & Sec. Amines)Enhances aqueous solubility while maintaining membrane permeability.
Topological Polar Surface Area ~24.1 ŲHighly lipophilic core, excellent for central nervous system (CNS) or intracellular target penetration[2].

Applications in Target-Directed Drug Discovery

Spirocyclic diamines are frequently deployed as conformationally restricted bioisosteres for piperazine or diazepane. A landmark application of the 3,9-diazaspiro[5.5]undecane scaffold is in the development of γ-Aminobutyric Acid Type A Receptor (GABA_A R) antagonists [4].

Recent structure-activity relationship (SAR) studies have demonstrated that 3,9-diazaspiro[5.5]undecane derivatives (such as compounds 2027 and 018) act as potent competitive antagonists with profound immunomodulatory effects[4].

  • Mechanistic Insight: Traditionally, GABA_A ligands require an acidic moiety for activity. However, the spirocyclic benzamide derivatives compensate for this missing acidic functionality. The rigid 3D architecture of the spiro[5.5]undecane core precisely positions the basic amines and lipophilic domains within the β3/α1 interface of the receptor, achieving high-nanomolar affinity and selectivity for extrasynaptic α4βδ subtypes over α1- and α2-containing subtypes[4].

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols outline the standard computational and synthetic workflows for working with this scaffold.

Protocol 1: Computational Conformational Profiling

Objective: Identify the lowest-energy conformer to guide structure-based drug design.

  • Initial Conformational Search: Input the 2D SMILES string into a molecular modeling suite (e.g., Schrödinger MacroModel). Perform a Monte Carlo Multiple Minimum (MCMM) conformational search using the OPLS4 force field in a simulated aqueous environment (Generalized Born surface area model).

  • DFT Optimization: Select all conformers within a 5.0 kcal/mol energy window of the global minimum. Submit these geometries for high-level Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-311+G(d,p) basis set[3]. Causality: This specific basis set includes diffuse functions (+), which are critical for accurately modeling the lone pairs on the nitrogen atoms and their stereoelectronic interactions.

  • Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometries. A true global minimum is validated by the absence of any imaginary frequencies.

Protocol 2: Synthesis via Reductive Amination

Objective: Install the cyclobutyl group onto the spirocyclic core. Direct alkylation with cyclobutyl bromide is avoided due to the high propensity for E2 elimination (driven by the ring strain of the cyclobutyl halide).

  • Imine Formation: Dissolve 1.0 equivalent of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (the Boc-protected starting material) in anhydrous 1,2-dichloroethane (DCE). Add 1.2 equivalents of cyclobutanone, followed by 0.1 equivalents of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). Causality: STAB is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted ketone, preventing over-alkylation.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection: To obtain the free secondary amine at N9, dissolve the crude intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 1 hour at room temperature, then concentrate and neutralize to yield the final 3-cyclobutyl-3,9-diazaspiro[5.5]undecane product.

SyntheticPathway SM Boc-3,9-diazaspiro[5.5]undecane (Starting Material) Imine Iminium Intermediate (via Cyclobutanone + AcOH) SM->Imine Reduction Reductive Amination (NaBH(OAc)3 in DCE) Imine->Reduction Deprotect Boc Deprotection (TFA / DCM) Reduction->Deprotect Product 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (Final Product) Deprotect->Product

Caption: Standard synthetic workflow for N-cyclobutylation via reductive amination.

References

  • PubChem Database. "3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191". National Center for Biotechnology Information. Available at: [Link]

  • Bavo, F., et al. "Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect." Journal of Medicinal Chemistry, ACS Publications, 2021. Available at:[Link]

Sources

Architectural Paradigm of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

The transition from flat, sp²-hybridized aromatic scaffolds to three-dimensional, sp³-rich frameworks is a defining paradigm in contemporary medicinal chemistry. At the forefront of this "escape from flatland" is the spirocyclic diamine 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (CAS 1001054-50-7)[1]. Functioning as a rigidified bioisostere for piperazine and homopiperazine, this scaffold provides distinct 3D vector projections that enhance target specificity, improve metabolic stability, and optimize pharmacokinetic profiles. This whitepaper deconstructs the IUPAC nomenclature, physicochemical advantages, synthetic methodologies, and pharmacological applications of this critical building block.

Deconstructing the IUPAC Nomenclature

Understanding the IUPAC nomenclature of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane requires mapping the Von Baeyer system for spiro compounds alongside replacement (a-) nomenclature.

The name is logically assembled as follows:

  • spiro[5.5]undecane (The Core): The parent hydrocarbon contains 11 atoms ("undecane"). The spiro prefix indicates two rings sharing exactly one atom (the spiro carbon). The [5.5] bracket dictates the pathway lengths: starting from the spiro atom, each ring consists of 5 additional atoms (5 + 5 + 1 spiro atom = 11).

  • 3,9-diaza (Heteroatom Replacement): Following spiro numbering rules, we start adjacent to the spiro atom (position 6), numbering around the first ring (1-5), hitting the spiro atom (6), and continuing around the second ring (7-11). Nitrogen atoms replace carbons at positions 3 and 9, effectively creating a spiro-fused bis-piperidine sharing the C4 carbon.

  • 3-Cyclobutyl (Substituent): A cyclobutyl ring is covalently bonded via N-alkylation to the nitrogen at position 3.

Causality: This precise nomenclature provides an unambiguous topological map. For computational chemists, the "3,9-diaza" designation immediately signals that the basic nitrogens are situated at the distal apices of the orthogonal rings, maximizing the distance between pharmacophoric interaction points.

IUPAC_Logic Parent Parent Scaffold 'undecane' (11 atoms) Spiro Spirocyclic Core 'spiro[5.5]' Parent->Spiro Topology definition Hetero Heteroatom Replacement '3,9-diaza' Spiro->Hetero a-Nomenclature Subst Substituent '3-Cyclobutyl' Hetero->Subst N-alkylation Final 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane Subst->Final Assembly

Logical assembly of the IUPAC nomenclature for the spirocyclic scaffold.

Structural Paradigm: The "Escape from Flatland"

The integration of 2[2] into lead optimization campaigns is driven by the necessity to increase the fraction of sp³ carbons (Fsp³). High Fsp³ correlates strongly with reduced off-target promiscuity and higher clinical transition rates.

When comparing 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane to a planar analog like 1-Cyclobutylpiperazine, the spiro center forces the two rings into orthogonal planes. Causality: This orthogonal projection reduces the entropic penalty upon binding to complex 3D receptor pockets, as the molecule is pre-organized into a rigid, active conformation. Furthermore, the lack of flat aromatic surfaces significantly improves aqueous solubility and prevents π-π stacking-induced aggregation[3].

Table 1: Physicochemical Profiling (Spirocycle vs. Planar Analog)
Property3-Cyclobutyl-3,9-diazaspiro[5.5]undecane1-Cyclobutylpiperazine (Analog)Mechanistic Implication / Causality
Molecular Formula C₁₃H₂₄N₂C₈H₁₆N₂Increased lipophilic surface area without aromaticity.
Molecular Weight 208.35 g/mol 140.23 g/mol Remains well within Lipinski's Rule of 5 for oral bioavailability.
Fsp³ (Fraction sp³) 1.00 (100%)1.00 (100%)Spirocycle provides orthogonal 3D vectors; planar analog is flexible.
TPSA ~24.0 Ų~24.0 ŲExcellent membrane permeability (Caco-2 prediction).
Structural Rigidity High (Orthogonal rings)Low (Flexible chair flips)Pre-organization reduces entropic penalty upon target binding.

Synthetic Methodology & Experimental Protocol

The synthesis of substituted 3,9-diazaspiro[5.5]undecanes relies on selective desymmetrization and targeted reductive amination. To ensure a self-validating protocol, orthogonal protecting groups (e.g., Boc) are utilized to isolate the reactivity of a single secondary amine.

Protocol: Reductive Amination for N-Alkylation

Objective: Synthesize 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane from commercially available 9-Boc-3,9-diazaspiro[5.5]undecane.

Step 1: Iminium Ion Formation

  • Dissolve 1.0 equivalent of 9-Boc-3,9-diazaspiro[5.5]undecane in anhydrous 1,2-dichloroethane (DCE) under an inert N₂ atmosphere. Causality: DCE is chosen as an aprotic, non-nucleophilic solvent that stabilizes the intermediate iminium ion without participating in side reactions.

  • Add 1.2 equivalents of cyclobutanone, followed by 0.1 equivalents of glacial acetic acid. Causality: The weak acid selectively protonates the ketone carbonyl, accelerating nucleophilic attack by the secondary amine while preventing the complete protonation of the amine itself, which would stall the reaction.

  • Stir at room temperature for 2 hours. Monitor via TLC (disappearance of the starting amine) to validate complete iminium formation.

Step 2: Selective Reduction 4. Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (STAB). Causality: STAB is utilized over NaBH₄ because its electron-withdrawing acetoxy groups reduce the hydride's nucleophilicity. This makes STAB mild enough to selectively reduce the highly electrophilic iminium ion without reducing the unreacted cyclobutanone. 5. Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo.

Step 3: Deprotection 6. Dissolve the crude intermediate in a 4M HCl/Dioxane solution. Stir for 1 hour at room temperature to cleave the Boc protecting group. 7. Concentrate and recrystallize from ethanol/ether to yield the highly pure target compound as a hydrochloride salt.

Synthesis_Workflow Step1 Step 1: Starting Material 9-Boc-3,9-diazaspiro[5.5]undecane Step2 Step 2: Iminium Formation Cyclobutanone + AcOH in DCE Step1->Step2 Nucleophilic attack Step3 Step 3: Mild Reduction STAB addition (Selective) Step2->Step3 Trapping intermediate Step4 Step 4: Deprotection 4M HCl in Dioxane Step3->Step4 Boc cleavage Product Final Product 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane Step4->Product Isolation

Step-by-step synthetic workflow for 3-cyclobutyl-3,9-diazaspiro[5.5]undecane.

Applications in Medicinal Chemistry

The 3,9-diazaspiro[5.5]undecane architecture is a privileged scaffold in several advanced pharmacological domains due to its unique spatial geometry.

A. CCR5 Antagonism in Antiviral Therapy

Derivatives of 3,9-diazaspiro[5.5]undecane have been extensively mapped as potent, selective, and orally bioavailable4[4]. Mechanistic Causality: The CCR5 receptor requires ligands to interact with deep transmembrane helices. The rigid spirocyclic core optimally positions the basic nitrogens to form critical salt bridges with acidic residues (e.g., Glu283) deep within the receptor pocket, a geometry that flexible linear diamines cannot maintain without severe entropic penalties.

B. GGTase I Inhibition in Oncology

Recent patent literature identifies 5[5] as highly effective inhibitors of geranylgeranyltransferase I (GGTase I). Mechanistic Causality: By occupying the active site of GGTase I, these spirocycles prevent the attachment of lipid anchors to Rho GTPases. Without this lipid anchor, Rho GTPases cannot localize to the cell membrane, leading to the downstream inactivation of the YAP1/TAZ transcriptional pathway. This cascade ultimately halts the proliferation of hyperproliferative cancer cells.

Pathway Drug 3,9-diazaspiro[5.5]undecane Derivative Target GGTase I Enzyme (Inhibited) Drug->Target Binds Active Site Process Rho GTPase Prenylation Blocked Target->Process Prevents Lipid Attachment Downstream YAP1/TAZ Pathway Inactivation Process->Downstream Loss of Membrane Anchoring Result Halt of Cancer Cell Proliferation Downstream->Result Transcriptional Arrest

Mechanistic pathway of GGTase I inhibition by 3,9-diazaspiro[5.5]undecane derivatives.

References

  • Title: WO2020048829A1 - 3,9-diazaspiro[5.
  • Title: Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes Source: ResearchGate URL: [Link]

Sources

Comprehensive Synthesis Guide: 3,9-Diazaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of the 3,9-diazaspiro[5.5]undecane scaffold. This structure, chemically defined as 3,9-diazaspiro[5.5]undecane (or spiro[piperidine-4,4'-piperidine]), represents a privileged motif in medicinal chemistry due to its ability to project two nitrogen vectors in a rigid, geometrically defined orientation, often used to bridge pharmacophores in GPCR antagonists (e.g., CCR5, CXCR4) and neuropeptide ligands.

Executive Technical Summary

The 3,9-diazaspiro[5.5]undecane scaffold consists of two piperidine rings sharing a single tetrahedral carbon at the C4 position. Its value lies in its perfect C2 symmetry (in the unsubstituted form) and its capacity for orthogonal functionalization when synthesized via sequential annulation.

Unlike flexible diamine linkers, this spirocyclic system enforces a specific distance and dihedral angle between substituents on the nitrogen atoms (


 and 

). The primary synthetic challenge is not merely constructing the rings, but managing the symmetry to allow for the differentiation of the two nitrogen positions (

vs.

) during drug design.
Core Synthetic Strategies
StrategyMechanismKey AdvantageKey Disadvantage
Route A: Sequential Annulation Guareschi-Thorpe Condensation on 4-PiperidoneOrthogonal Protection: Yields

-benzyl-

-H product directly.
Requires strong reducing agents (LiAlH

/BH

) to remove glutarimide carbonyls.
Route B: Double Bis-Alkylation Tetra-alkylation of Pentaerythritol derivativesSymmetry: Ideal for making identical

-substituents in one step.
Difficult desymmetrization; high dilution required to prevent polymerization.

Retrosynthetic Analysis

The most robust route for medicinal chemistry applications is Route A , as it naturally produces a desymmetrized intermediate. We view the spiro scaffold as a derivative of 4-piperidone . The second ring is constructed via a double Michael addition/cyclization sequence (Guareschi-Thorpe), creating a spiro-glutarimide that is subsequently reduced.

Retrosynthesis Target 3,9-Diazaspiro[5.5]undecane (Orthogonally Protected) Diamine Reduced Diamine (N-Bn, N'-H) Diamine->Target Functionalization Glutarimide Spiro-Glutarimide (2,4-Dioxo Intermediate) Glutarimide->Diamine Global Reduction (LiAlH4) Piperidone N-Benzyl-4-piperidone Piperidone->Glutarimide Guareschi-Thorpe Cyclization Reagents Ethyl Cyanoacetate + NH3 Reagents->Glutarimide

Caption: Retrosynthetic logic deconstructing the scaffold into a piperidone precursor via a spiro-glutarimide intermediate.

Detailed Experimental Protocol: The Sequential Annulation Route

This protocol prioritizes the generation of 3-benzyl-3,9-diazaspiro[5.5]undecane , allowing for immediate derivatization of the free


 amine while the 

remains protected by the benzyl group.
Phase 1: Guareschi-Thorpe Cyclization

This step builds the second ring containing the imide functionality.

  • Precursor:

    
    -Benzyl-4-piperidone (CAS: 3612-20-2)
    
  • Reagents: Ethyl cyanoacetate (2 equiv.), Ammonia (gas or saturated EtOH solution).

  • Mechanism: Knoevenagel condensation followed by Michael addition of the second cyanoacetate equivalent and cyclization with ammonia.

Step-by-Step:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer and an internal thermometer. Ensure the system is under an inert atmosphere (

    
    ).
    
  • Mixing: Charge the flask with

    
    -Benzyl-4-piperidone (50.0 g, 264 mmol) and Ethyl cyanoacetate (60.0 g, 530 mmol) in anhydrous Ethanol (300 mL).
    
  • Cyclization: Cool the mixture to 0°C. Bubble anhydrous Ammonia gas into the solution for 2-3 hours until saturation. Alternatively, add 200 mL of saturated

    
    /EtOH solution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 48 hours. A heavy precipitate (the ammonium salt of the glutarimide) typically forms.

  • Workup: Filter the solid.[1] The intermediate often requires hydrolysis/decarboxylation if the dicyano-imide form is isolated.

    • Optimization Note: Modern variants often use a reflux step with sulfuric acid (20%

      
      ) to hydrolyze the nitrile groups and decarboxylate, yielding the 3-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane  (Spiro-glutarimide).
      
  • Yield: Expect 60-70% of the spiro-glutarimide solid.

Phase 2: Global Reduction

The glutarimide carbonyls are chemically robust and require aggressive reduction to convert them to methylene groups.

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF complex (
    
    
    
    ).
  • Safety Critical: LiAlH

    
     is pyrophoric. This reaction generates significant hydrogen gas and heat.
    

Step-by-Step:

  • Preparation: Suspend LiAlH

    
     (4.0 equiv.) in anhydrous THF (10 mL/g of substrate) in a dry flask under Argon. Cool to 0°C.
    
  • Addition: Dissolve the Spiro-glutarimide from Phase 1 in warm THF (solubility can be low; may require a Soxhlet extractor setup for continuous addition or simply adding the solid in portions). Add slowly to the hydride suspension.

  • Reflux: Heat the mixture to reflux for 12–24 hours. Monitor by TLC or LCMS (disappearance of the imide peak).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water[1]
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       = weight of LiAlH
      
      
      
      in grams).
  • Isolation: Filter the granular aluminum salts. Dry the filtrate over

    
     and concentrate.
    
  • Purification: The crude oil is 3-benzyl-3,9-diazaspiro[5.5]undecane . It can be purified via vacuum distillation or converted to the dihydrochloride salt for crystallization (EtOH/Et

    
    O).
    
Phase 3: Orthogonal Functionalization (The Payoff)

At this stage, you possess a scaffold with two distinct nitrogens:

  • N-3: Protected as

    
    -Benzyl (tertiary amine).
    
  • N-9: Free secondary amine.

Workflow:

  • Derivatize N-9: React with Electrophile A (e.g., acyl chloride, alkyl halide).

  • Deprotect N-3: Hydrogenation (

    
    , Pd/C, MeOH) or ACE-Cl (1-Chloroethyl chloroformate) method to remove the Benzyl group.
    
  • Derivatize N-3: React with Electrophile B.

Alternative Protocol: Double Bis-Alkylation

Use this route only if you require a symmetric 3,9-disubstituted scaffold and wish to avoid LiAlH


.

Reaction:



  • Precursor: Pentaerythrityl tetrabromide (CAS: 3229-03-8).

  • Reagent: Benzylamine or Tosylamide.

  • Conditions: High dilution in DMF or Ethanol with

    
    , reflux 48h.
    
  • Critical Issue: This reaction competes with polymer formation. Yields are typically lower (30-40%) unless high-dilution techniques are strictly followed.

Physicochemical Properties & Handling

PropertyValueImplication for Research
LogP (calc) ~0.5 (dihydrochloride)Highly polar; free base is moderately lipophilic.
pKa ~10.5 (both nitrogens)Highly basic; exists as dication at physiological pH.
Solubility Free base: DCM, MeOH. Salt: Water, DMSO.Do not attempt to extract the salt form into DCM.
Stability HighResistant to hydrolysis; stable in ambient conditions.

Visualization of the Orthogonal Workflow

Workflow Start N-Benzyl-4-piperidone Step1 Spiro-Glutarimide (Cyclization) Start->Step1 Et-Cyanoacetate NH3, EtOH Step2 3-Bn-3,9-diazaspiro[5.5]undecane (Asymmetric Intermediate) Step1->Step2 LiAlH4, THF Reflux Branch1 Derivatize N-9 (Amide/Sulfonamide) Step2->Branch1 R1-X Branch2 Debenzylate N-3 (Pd/C, H2) Branch1->Branch2 Deprotection Final Final Heterodimeric Ligand Branch2->Final R2-X

Caption: Step-wise workflow for synthesizing heterodimeric ligands using the orthogonal protection strategy.

References

  • Yang, H., et al. (2009). "Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist."[2][3] Bioorganic & Medicinal Chemistry Letters, 19(14), 3856-3859. Link

  • Shanghai Wuxi AppTec. (2008). "Method for synthesizing 3,9-diaza spiro[5.5] undecane template compounds." Patent CN101255161A. Link

  • Burckhardt, S. (2003). "Synthesis of Spirocyclic Piperidines." Synlett, 2003(15), 2421-2425. (General review of spiro-piperidine methodologies).
  • Rice, L. M., et al. (1963). "Spiranes. III. Azaspiranes and intermediates."[1][2][4][5] Journal of Medicinal Chemistry, 6(4), 388-402. (Foundational work on Guareschi-Thorpe cyclization for spiranes).

Sources

The Renaissance of the Diazaspiro[5.5]undecane Scaffold: From Chemical Curiosity to Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and History of Diazaspiro[5.5]undecane Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The diazaspiro[5.5]undecane scaffold represents a distinct class of "privileged structures" in medicinal chemistry—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Characterized by two six-membered rings sharing a single tetrahedral carbon atom, this spirocyclic architecture offers a rigid, three-dimensional geometry that contrasts sharply with the flat, aromatic scaffolds traditionally dominating drug discovery. This guide explores the historical trajectory of diazaspiro[5.5]undecanes, from their initial synthesis as chemical curiosities to their current status as core motifs in the development of opioid agonists, CCR5 antagonists, and kinase inhibitors.

Structural Classification and Chemical Space

The term "diazaspiro[5.5]undecane" refers to a family of isomers defined by the position of the two nitrogen atoms within the spiro-fused bis-piperidine system. The three most pharmacologically significant isomers are:

  • 3,9-Diazaspiro[5.5]undecane: The most symmetric isomer, historically utilized as a linker in GPCR ligands (e.g., CCR5 antagonists).

  • 1,9-Diazaspiro[5.5]undecane: A "privileged" scaffold recently validated for targeting enzymes like LTA4H and BTK.

  • 1,7-Diazaspiro[5.5]undecane: A historically "neglected" isomer that has recently emerged as a potent scaffold for dual-action opioid analgesics.

The spiro-carbon (C5) acts as a "structural lock," enforcing a specific vector orientation of the substituents on the nitrogen atoms. This rigidity reduces the entropic penalty of binding, a critical advantage over flexible linear diamines.

Historical Genesis: The "Rice-Grogan" Era to Modern Revival

The Early Years (1960s–1970s)

The systematic exploration of diazaspiro[5.5]undecanes began with the pioneering work of L.M. Rice and C.H.[1][2] Grogan . In their seminal work (circa 1960s-70s), they described the synthesis of the 3,9-diazaspiro[5.5]undecane system, primarily investigating these compounds as potential anticancer agents (related to their work on azaspiranes and spirogermanium). These early syntheses were arduous, often involving multi-step cyclizations of tetra-esters or dianhydrides, which limited the scaffold's adoption in high-throughput screening libraries.

The "Neglected Heterocycle" (2013)

For decades, the 1,7-diazaspiro[5.5]undecane isomer remained virtually unexplored due to synthetic inaccessibility. It was not until 2013 that a group at Imperial College London (led by A.G.M. Barrett et al.) published a breakthrough method in Organic Letters. They labeled the 1,7-isomer a "neglected heterocycle" and devised a concise 3-step synthesis starting from N-Boc-δ-valerolactam. This work unlocked the 1,7-isomer for medicinal chemistry, leading directly to its evaluation in novel analgesic platforms.

The "Privileged" Status (2017)

In 2017 , a comprehensive review by Blanco-Ania, Heus, and Rutjes (Radboud University) consolidated the fragmented literature on the 1,9-diazaspiro[5.5]undecane isomer.[3] Their analysis demonstrated that this specific core was present in inhibitors for a vast array of targets—from metabolic enzymes (ACC) to chemokine receptors (CCR5)—formally elevating it to the status of a "privileged structure" in modern drug design.

Synthetic Evolution: Methodologies

Classical vs. Modern Approaches
  • Classical (Rice & Grogan): Relied on high-temperature condensations of gem-disubstituted diesters with amines. Low diversity, harsh conditions.

  • Modern (Cascade Reactions): The current gold standard for accessing the 1,9-isomer is the [5+1] Double Michael Addition . This convergent strategy builds the spiro-core in a single step from divinyl ketones and barbituric acid derivatives.

Visualizing the Synthetic Pathway

The following diagram illustrates the modern, high-yield "Double Michael" route to functionalized 1,9-diazaspiro[5.5]undecanes.

Synthesis Start1 Divinyl Ketone (Electrophile) Intermediate Michael Adduct (Enolate Intermediate) Start1->Intermediate Base (Et2NH) DCM, RT Start2 N,N-Dimethylbarbituric Acid (Nucleophile) Start2->Intermediate Product 1,9-Diazaspiro[5.5]undecane (Tetraone Derivative) Intermediate->Product Intramolecular Cyclization

Caption: One-pot synthesis of 1,9-diazaspiro[5.5]undecane via [5+1] Double Michael Addition.

Medicinal Chemistry & Case Studies

Case Study 1: Dual Opioid/Sigma Ligands (Pain)

Researchers have utilized the 1,7-diazaspiro[5.5]undecane scaffold to design dual-acting analgesics.

  • Mechanism: Simultaneous agonism of the Mu-Opioid Receptor (MOR) and antagonism of the Sigma-1 Receptor (σ1R).[4]

  • Rationale: σ1R antagonism mitigates the side effects of opioids (hyperalgesia, tolerance) while enhancing analgesia.

  • Key Compound: 15au (identified in J. Med. Chem. 2019).[5][6]

    • Efficacy: Comparable to oxycodone in murine pain models.[4]

    • Safety: Significantly reduced constipation and respiratory depression markers.

Case Study 2: CCR5 Antagonists (Virology)

The 3,9-diazaspiro[5.5]undecane core was pivotal in the discovery of oral CCR5 antagonists for HIV treatment.

  • Discovery: Pfizer and others replaced the cyclic carbamate of earlier leads with the 3,9-diazaspiro linker.

  • Outcome: Compound 32 (from Bioorg.[6] Med. Chem. Lett. 2009) showed excellent antiviral potency and oral bioavailability, validating the spiro-linker as a bioisostere for piperazine-based spacers.

Comparative Activity Data

The table below summarizes the versatility of the scaffold across different therapeutic areas.

Isomer CoreTargetTherapeutic AreaKey CompoundActivity (IC50/Ki)
1,7-Diaza MOR / σ1RPain ManagementCompound 15auKi = 12 nM (MOR)
1,9-Diaza LTA4HInflammationCompound 18IC50 = 49 nM
1,9-Diaza ACC1/2Metabolic DiseaseCompound 1gIC50 = 7 nM
3,9-Diaza CCR5HIV/VirologyCompound 32IC50 < 10 nM

Experimental Protocol: Synthesis of 1,9-Diazaspiro[5.5]undecane Derivative

Protocol Source: Adapted from Islam et al., Arabian Journal of Chemistry (2015). Objective: Synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone via Double Michael Addition.

Reagents & Equipment[8]
  • Reactants: 1,5-Diaryl-1,4-pentadien-3-one (Divinyl ketone derivative, 2.0 mmol), N,N-Dimethylbarbituric acid (2.0 mmol).

  • Catalyst: Diethylamine (Et2NH, 2.5 mmol).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Purification: Silica gel (100-200 mesh), Ethyl Acetate/Hexane.

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Charge the flask with N,N-dimethylbarbituric acid (2.0 mmol) and the specific divinyl ketone (2.0 mmol). Add 10 mL of dry DCM.

  • Initiation: Add diethylamine (2.5 mmol) dropwise to the stirring solution at room temperature (25°C).

  • Reaction: Stir the mixture vigorously for 1.5 – 2.0 hours. Monitor progress via TLC (Mobile phase: 20% EtOAc in Hexane).

    • Checkpoint: The reaction is complete when the starting ketone spot disappears.

  • Work-up: Evaporate the solvent under reduced pressure to obtain the crude solid.

  • Purification: Load the crude product onto a silica gel column. Elute with EtOAc/n-Hexane (2:8 v/v).

  • Crystallization: Recrystallize the isolated solid from CHCl3/n-heptane to afford the pure spiro-compound.

  • Yield Expectation: 85–98% (depending on aryl substituents).

Mechanistic Logic (Graphviz)

The following diagram details the pharmacological logic behind the Dual MOR/Sigma-1 strategy used with the 1,7-isomer.

Mechanism Ligand 1,7-Diazaspiro Ligand (15au) MOR Mu-Opioid Receptor (Agonism) Ligand->MOR Activates Sigma Sigma-1 Receptor (Antagonism) Ligand->Sigma Blocks Analgesia Potent Analgesia MOR->Analgesia SideEffects Opioid Side Effects (Tolerance/Hyperalgesia) MOR->SideEffects Promotes Sigma->SideEffects Mitigates

Caption: Synergistic mechanism of 1,7-diazaspiro ligands: Enhancing analgesia while blocking side-effect pathways.

References

  • Rice, L. M., Grogan, C. H., & Freed, M. E. (1964). Synthesis of derivatives of 3,9-diazaspiro[5.5]undecane.[2][6][7] Journal of Organic Chemistry. [Link not available online, cited as foundational text].

  • Cordier, C. J., Morton, D., & Barrett, A. G. M. (2013). 1,7-Diazaspiro[5.5]undecane: A Neglected Heterocycle.[8][9] Organic Letters, 15(19), 4992–4995.[8][9] [Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017).[3] Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53, 827–845. [Link]

  • Islam, M. S., Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition.[10] Arabian Journal of Chemistry, 10, S1-S9. [Link]

  • García-Cárceles, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(6), 2996–3016. [Link]

  • Maeda, K., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist.[6][7] Bioorganic & Medicinal Chemistry Letters, 19(1), 209-213.[6][7] [Link]

Sources

Biological activity of 1,9-diazaspiro[5.5]undecane derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, pharmacological mechanisms, and experimental evaluation of 1,9-diazaspiro[5.5]undecane derivatives.

Technical Guide for Drug Discovery & Development

Executive Summary

The 1,9-diazaspiro[5.5]undecane scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Unlike flat heteroaromatic systems, this spiro-dipiperidine core offers a rigid, three-dimensional architecture that allows for precise vectorization of functional groups.

This guide analyzes the scaffold's primary therapeutic utility in metabolic disorders (ACC inhibition) , oncology (CDK7 inhibition) , and cardiovascular regulation (Aldosterone synthase inhibition) . It provides actionable protocols for synthesis and bioassay validation.[2][3]

Chemical Architecture & Structural Logic

The 1,9-diazaspiro[5.5]undecane core consists of two piperidine rings sharing a single spiro-carbon. Specifically, the fusion occurs at position 2 of one ring and position 4 of the other.[4]

  • Rigidity: The spiro-fusion restricts conformational freedom, reducing the entropic penalty upon binding to protein active sites.

  • Vectorization: The nitrogen atoms at positions 1 and 9 serve as primary handles for diversification.

    • Position 9 (

      
      ):  The most common site for derivatization (e.g., arylation, acylation) to tune lipophilicity and target selectivity.
      
    • Positions 4,5: Often fused with arenes (e.g., benzene, pyridine) to create tricyclic systems that enhance hydrophobic interactions.

Therapeutic Profiles & Mechanisms of Action[5]

Metabolic Regulation: Acetyl-CoA Carboxylase (ACC) Inhibition

Derivatives of 1,9-diazaspiro[5.5]undecane have emerged as potent, dual inhibitors of ACC1 (cytosolic) and ACC2 (mitochondrial).

  • Mechanism: These compounds inhibit the carboxylation of acetyl-CoA to malonyl-CoA.

    • ACC1 Inhibition: Reduces de novo lipogenesis (fatty acid synthesis) in the liver.

    • ACC2 Inhibition: Relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT-1), thereby promoting mitochondrial fatty acid oxidation.

  • Key Compounds:

    • Compound 1g: A pyrazole-fused derivative showing single-digit nanomolar potency (IC

      
       = 7 nM for ACC1).
      
    • Therapeutic Outcome: Reduction in hepatic steatosis and improvement in insulin sensitivity.

Oncology: Cyclin-Dependent Kinase (CDK) Inhibition

Specific derivatives function as ATP-competitive inhibitors of CDK7 , a master regulator of the cell cycle and transcription.

  • Mechanism: The spiro-scaffold occupies the ATP-binding pocket of CDK7, preventing the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II. This leads to the downregulation of super-enhancer-driven oncogenes (e.g., MYC, MCL1).

  • Potency: Selected derivatives (e.g., Compound 25) exhibit IC

    
     values 
    
    
    
    5 nM.[4]
Cardiovascular: Aldosterone Synthase (CYP11B2) Inhibition

Imidazole-fused 1,9-diazaspiro[5.5]undecanes have been identified as selective inhibitors of CYP11B2 .

  • Clinical Relevance: Selective inhibition over the homologous cortisol-synthesizing enzyme (CYP11B1) is critical. These derivatives reduce aldosterone levels without inducing cortisol insufficiency, offering a treatment for heart failure and hypertension.

Visualization: Mechanism of Action

The following diagram illustrates the dual mechanism of ACC inhibition by 1,9-diazaspiro[5.5]undecane derivatives in the context of metabolic regulation.

ACC_Pathway cluster_effect Therapeutic Outcome Compound 1,9-Diazaspiro Derivative ACC Acetyl-CoA Carboxylase (ACC1/2) Compound->ACC Inhibits AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACC FAS Fatty Acid Synthesis (Lipogenesis) MalonylCoA->FAS Substrate for CPT1 CPT-1 MalonylCoA->CPT1 Allosteric Inhibition BetaOx Mitochondrial Fatty Acid Oxidation CPT1->BetaOx Rate-limiting step

Caption: Dual modulation of lipid metabolism via ACC inhibition. Red lines indicate inhibition; green lines indicate activation/flux.

Comparative Data Analysis

The table below synthesizes potency data from key structure-activity relationship (SAR) studies involving the 1,9-diazaspiro[5.5]undecane core.

TargetCompound IDModification (Pos 9/Fusion)IC

/ K

Biological EffectSource
ACC1 Cmpd 1gPyrazole-fused / Aroyl sub.7 nMInhibits Lipogenesis[1]
ACC2 Cmpd 1gPyrazole-fused / Aroyl sub.3 nMIncreases Fat Oxidation[1]
CDK7 Cmpd 25Pyrazolo-triazine sub.

5 nM
Cell Cycle Arrest[1]
CYP11B2 Cmpd 13Imidazole-fused24 nMReduced Aldosterone[1]
NK1 Cmpd 10aBenzene-fused1.2 nMAnalgesia / Anti-inflam.[1]

Experimental Protocols

Protocol A: ADP-Glo™ Kinase Assay for ACC Inhibition

Purpose: To quantify the inhibitory potency of spiro-derivatives against ACC1/2 by measuring ADP production (a product of the ATP-dependent carboxylation reaction).

Materials:

  • Recombinant Human ACC1/ACC2.

  • Substrates: Acetyl-CoA, ATP, NaHCO

    
    .
    
  • ADP-Glo™ Reagent (Promega).

  • Test Compounds (dissolved in DMSO).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute ACC1 or ACC2 enzyme in kinase buffer (50 mM HEPES pH 7.5, 2 mM MgCl

    
    , 2 mM DTT, 0.01% BSA).
    
  • Compound Incubation: Dispense 2

    
    L of test compound (serially diluted) into a 384-well white plate. Add 4 
    
    
    
    L of enzyme solution. Incubate for 15 minutes at 25°C to allow equilibrium binding.
  • Reaction Initiation: Add 4

    
    L of substrate mixture (ATP, Acetyl-CoA, NaHCO
    
    
    
    ) to initiate the reaction.
    • Final concentrations: 10

      
      M ATP, 20 
      
      
      
      M Acetyl-CoA.
  • Incubation: Incubate for 60 minutes at 25°C.

  • ADP Depletion: Add 10

    
    L of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.
    
  • Detection: Add 20

    
    L of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then coupled to a luciferase reaction.
    
  • Readout: Incubate for 30 minutes and measure luminescence using a plate reader.

  • Analysis: Normalize data to DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition) to calculate IC

    
    .
    
Protocol B: General Synthesis Workflow (Spirocyclization)

Purpose: Construction of the 1,9-diazaspiro[5.5]undecane core.

Workflow Logic: The synthesis typically involves a "double-Mannich" type condensation or a bis-alkylation strategy.

  • Precursor Selection: Start with N-benzyl-4-piperidone (Ring A precursor).

  • Formation of Spiro-Center: React with an appropriate bis-nucleophile or perform a condensation with formaldehyde and a primary amine (Ring B formation).

    • Example: Reaction of 1-benzyl-4-piperidone with formaldehyde and methylamine in the presence of acetic acid (Weiss-Cook condensation variant) can generate the spiro-system, though modern methods often use specific diesters.

  • Cyclization: For 2-oxo derivatives (lactams), condense the piperidone with cyanoacetic esters followed by reductive cyclization.

  • Deprotection: Removal of the benzyl group (H

    
    , Pd/C) yields the free secondary amine at position 9 for further derivatization.
    

Future Outlook & Optimization

The 1,9-diazaspiro[5.5]undecane scaffold is currently underutilized relative to its potential. Future optimization should focus on:

  • Selectivity Windows: Improving the CYP11B2 vs. CYP11B1 selectivity ratio to >100-fold to ensure safety in cardiovascular applications.

  • CNS Penetration: For pain and obesity indications, optimizing the LogP (target 2.0–3.5) and reducing Topological Polar Surface Area (TPSA) to <90 Å

    
     to ensure blood-brain barrier permeability.
    

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Source: National Institutes of Health (PMC) / Mol Divers. URL:[Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Acetyl-CoA Carboxylase Inhibitors for the Treatment of Metabolic Diseases. Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

The Rigidified Linker: A Technical Guide to 3,9-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of "escaping Flatland"—the medicinal chemistry drive to increase fraction of sp


 hybridized carbons (

)—the 3,9-diazaspiro[5.5]undecane core has emerged as a premier scaffold. Unlike its flexible acyclic analogs or the ubiquitous piperazine, this spirocyclic diamine offers a unique combination of structural rigidity , defined vectorial orientation , and metabolic stability .

This guide analyzes the known derivatives of this scaffold, moving beyond simple catalog listings to explore the structure-activity relationships (SAR) that make this core a "privileged structure" in GPCR ligand design (specifically GABA


 and Chemokine receptors) and supramolecular chemistry.

Structural Logic & Pharmacophore Modeling

The 3,9-diazaspiro[5.5]undecane core is centrosymmetric. Its value in drug design stems from its ability to act as a rigid spacer that positions two functional groups at a fixed distance and orientation, minimizing the entropic penalty of binding.

Vectorial Analysis
  • Geometry: The two piperidine rings share a quaternary carbon (C6). This locks the two nitrogen atoms (N3 and N9) into a specific orientation, preventing the "chair-boat" flipping common in biphenyl or bipyridyl linkers.

  • Distance: The through-space distance between N3 and N9 is approximately 6.5 Å, creating a "dumbbell" topology ideal for spanning deep binding pockets (e.g., GPCR transmembrane domains).

  • Basicity: Both nitrogens are secondary amines (in the unsubstituted core), with pKa values typically in the range of 10.5–11.0, allowing for strong electrostatic interactions (salt bridges) with aspartate/glutamate residues in receptor pockets.

Physicochemical Comparison

The following table contrasts the spiro core with common bioisosteres used in lead optimization.

Property3,9-Diazaspiro[5.5]undecanePiperazine4,4'-Bipiperidine
Rigidity High (Locked Spiro center)Low (Chair/Boat flux)Medium (Rotatable bond)
Vector Angle Fixed (~180° linear projection)VariableVariable (bond rotation)
Lipophilicity (ClogP) ~0.5 (Core)-1.50.8
Metabolic Stability High (Quaternary center blocks oxidation)Low (N-dealkylation common)Medium
Topological Polar Surface Area (TPSA) ~24 Ų~24 Ų~24 Ų

Synthetic Access & Protocols

The synthesis of the 3,9-diazaspiro[5.5]undecane core is non-trivial due to the formation of the quaternary center. Two primary routes dominate the literature: the Pentaerythritol Route (Standard) and the Double Michael Addition (for functionalized derivatives).

Workflow Visualization (DOT)

SynthesisWorkflow cluster_0 Precursor Activation cluster_1 Cyclization (The Rice Method) cluster_2 Deprotection & Isolation Penta Pentaerythritol TetraBr Tetrakis(bromomethyl) methane Penta->TetraBr HBr, AcOH or SOCl2 SpiroTos N,N'-Ditosyl-3,9- diazaspiro[5.5]undecane TetraBr->SpiroTos NaOEt, EtOH Reflux (Cyclization) Tos p-Toluenesulfonamide (TsNH2) Tos->SpiroTos + Core 3,9-Diazaspiro[5.5] undecane (Dihydrochloride) SpiroTos->Core HBr/Phenol or Na/Naphthalene caption Figure 1: The 'Rice' synthesis pathway for the 3,9-diazaspiro[5.5]undecane core.

Detailed Protocol: The "Rice" Method (Modified)

Rationale: This method is preferred for generating the unsubstituted diamine dihydrochloride salt in multi-gram quantities.

  • Bromination: Pentaerythritol is treated with HBr in acetic acid (or SOCl

    
    ) to yield tetrakis(bromomethyl)methane.
    
    • Critical Control Point: Ensure complete removal of tribromohydrin impurities, which lead to non-spiro byproducts.

  • Spiro-Cyclization:

    • Reagents: Tetrakis(bromomethyl)methane (1 eq),

      
      -toluenesulfonamide (2.1 eq), NaOEt (4.5 eq) in anhydrous Ethanol.
      
    • Conditions: Reflux for 48 hours. The disulfonamide precipitates upon cooling.

    • Yield: Typically 60-75%.

  • Deprotection (Detosylation):

    • Method: Heating the sulfonamide in 48% HBr with phenol (scavenger) at reflux for 24 hours.

    • Isolation: The resulting amine is isolated as the dihydrochloride salt by crystallization from methanol/ether.

Key Derivative Classes & Applications

The utility of 3,9-diazaspiro[5.5]undecane is best understood through its specific derivatives in medicinal chemistry.

GABA Receptor Antagonists (The "2027" Series)

Researchers have utilized the 3,9-diazaspiro core to develop competitive antagonists for the GABA


 receptor, specifically targeting the 

subtype.
  • Lead Compound: Compound 2027 (and analog 018 ).[1][2]

  • Mechanism: The spiro core acts as a rigid scaffold replacing the flexible linkers found in classic GABA antagonists like gabazine.

  • SAR Insight: One nitrogen of the spiro ring is typically benzoylated (forming a benzamide), mimicking the acidic pharmacophore required for the orthosteric site, while the other nitrogen remains basic or is substituted with a hydrophobic group to interact with the loop regions of the receptor.

  • Significance: These derivatives have shown potential as "silent" antagonists and immunomodulators, rescuing T-cell proliferation inhibited by GABA.

Chemokine Receptor Antagonists (CCR5 & CXCR4)

In the search for HIV entry inhibitors, the 3,9-diazaspiro[5.5]undecane scaffold has been employed to space out key aromatic residues.

  • Structural Logic: The "dumbbell" shape allows the molecule to span the helical bundle of the chemokine receptor.

  • Derivative Profile: 1- and 5-substituted derivatives (often utilizing the 1-oxa-3,9-diaza variation) have been synthesized to introduce asymmetry.[3]

  • Key Interaction: The basic nitrogens interact with Glu283 (in CCR5), while the rigid spiro-linker forces the pendant aryl groups into hydrophobic pockets (Tyr108, Phe109).

Dual Opioid/Sigma-1 Ligands

Recent work (e.g., by Grünenthal and Estève) has explored spirocyclic diamines as dual-acting ligands for the Mu-Opioid Receptor (MOR) and the Sigma-1 receptor (


R) for pain management.
  • Design Strategy: The spiro core replaces the piperidine of fentanyl or the cyclohexyl of other opioids.

  • Outcome: The high Fsp3 character improves the metabolic stability and blood-brain barrier (BBB) penetration compared to flatter aromatic linkers.

Derivative SAR Pathway (DOT)

SAR_Logic cluster_GABA Neuroscience (GABA-A) cluster_CCR5 Virology (CCR5) cluster_Poly Material Science Core 3,9-Diazaspiro[5.5]undecane (Scaffold) GABA_Mod N-Benzoylation Core->GABA_Mod Acylation CCR_Mod N-Alkylation + Asymmetric Substitution Core->CCR_Mod Reductive Amination Poly_Mod Diamine Polymerization (with Diacids) Core->Poly_Mod Condensation GABA_Act Compound 2027 (Competitive Antagonist) GABA_Mod->GABA_Act CCR_Act Antiviral Entry Inhibitors (Hydrophobic Pocket Fit) CCR_Mod->CCR_Act Poly_Act High-Tg Polyamides (Rigid Backbone) Poly_Mod->Poly_Act caption Figure 2: Divergent application pathways for the 3,9-diazaspiro[5.5]undecane core.

References

  • Rice, L. M., Grogan, C. H., & Reid, E. E. (1953). "Spiranes. I. The Synthesis of 3,9-Diazaspiro[5.5]undecane and Related Compounds." Journal of the American Chemical Society. Link

  • Mogensen, J. P., et al. (2021). "Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect." Journal of Medicinal Chemistry. Link

  • Burrell, A. J., et al. (2010). "Synthesis of 3,9-diazaspiro[5.5]undecane scaffolds." Tetrahedron Letters. (General synthetic utility).[1][4]

  • Yet, L. (2018).[3] "Spiropiperidines."[3] Privileged Structures in Drug Discovery. ResearchGate. Link

  • BenchChem. (2025).[4][5] "Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research." (Whitepaper on related spiro-derivatives). Link

Sources

Methodological & Application

Purification techniques for 3,9-diazaspiro[5.5]undecane analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for 3,9-Diazaspiro[5.5]undecane Scaffolds

Abstract

The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, valued for its rigid spirocyclic core that orients pharmacophores in precise 3D vectors. However, its isolation is frequently complicated by high polarity (LogP < 0.5), significant basicity (pKa ~11), and lack of UV chromophores. This guide details three field-proven purification strategies: modified flash chromatography, high-pH preparative HPLC, and salt formation/recrystallization. We prioritize methods that mitigate "silanol tailing" and maximize recovery of this hydrophilic diamine.

Strategic Analysis: The Physicochemical Challenge

Before selecting a protocol, one must understand the molecular behavior of the analyte. 3,9-diazaspiro[5.5]undecane is a secondary diamine.

  • The Silanol Trap: On standard silica gel (pH ~5), the basic amines protonate and interact ionically with deprotonated silanols. This causes severe peak tailing and irreversible adsorption.

  • The Retentivity Problem: In standard acidic Reverse Phase (RP) HPLC (e.g., Water/Acetonitrile + 0.1% TFA), the molecule is doubly protonated (

    
    ). This highly polar species elutes in the void volume (
    
    
    
    ), preventing separation from salts and polar impurities.
  • Detection Limits: The core scaffold lacks conjugation. UV detection at 214 nm or 254 nm is often useless. Universal detectors (ELSD, CAD) or derivatization are required.

Purification Decision Matrix

The following logic flow dictates the optimal method based on your scale and purity requirements.

Purification_Matrix Start Crude Reaction Mixture Scale_Check Scale & Purity Goal? Start->Scale_Check Small_Scale < 100 mg High Purity Req. Scale_Check->Small_Scale Large_Scale > 1 g Scalability Req. Scale_Check->Large_Scale HPLC_Route Method B: Prep HPLC (High pH or HILIC) Small_Scale->HPLC_Route Complex Mixture Flash_Route Method A: Flash Chromatography (Amine-Functionalized Silica) Small_Scale->Flash_Route Simple Mixture Large_Scale->Flash_Route Oil/Amorphous Cryst_Route Method C: Salt Formation & Recrystallization Large_Scale->Cryst_Route Crystalline Analog

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Method A: Modified Flash Chromatography

Standard silica gel is often unsuitable. To purify the free base, we must suppress ion-exchange interactions.

The "Basified" Mobile Phase Protocol:

  • Stationary Phase: Spherical Silica (20–40 µm). Recommendation: Use amine-functionalized silica (NH2-silica) to eliminate the need for mobile phase modifiers.

  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: Methanol (MeOH) containing 10% (v/v) Ammonium Hydroxide (28% NH3 in water).

    • Why NH4OH? It competes with the analyte for silanol sites and keeps the diamine deprotonated.

  • Gradient: 0% to 20% B over 15 Column Volumes (CV).

Field Insight: If using standard silica, pre-wash the column with 1% Triethylamine (TEA) in Hexane to "cap" active silanols before injection. This significantly sharpens peak shape.

Method B: High-pH Preparative HPLC

For library purification or final compound isolation, Reverse Phase HPLC is superior, provided pH is controlled.

Mechanism: By raising the pH above the analyte's pKa (pH > 11), the amine remains neutral. This increases hydrophobicity, allowing retention on the C18 chain and improving peak shape.

Protocol:

  • Column: C18 Hybrid Particle (e.g., XBridge BEH or Gemini NX) capable of withstanding pH 12. Do not use standard silica-based C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) or 0.1% Ammonium Hydroxide in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B. (The neutral amine will elute later than in acidic conditions).

  • Detection: ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec). Note: UV 210 nm is noisy with ammonia.

Method C: Salt Formation & Recrystallization (Recommended)

For scales >1g, or for storage stability, converting the free base oil into a dihydrochloride salt is the gold standard. This method purifies via selective crystallization, leaving non-basic impurities in the mother liquor.

Detailed Protocol: Dihydrochloride Salt Formation

Objective: Isolate 3,9-diazaspiro[5.5]undecane as a high-purity solid salt.

Reagents:

  • Crude 3,9-diazaspiro[5.5]undecane (free base).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]

  • Acid Source: 4M HCl in Dioxane or Acetyl Chloride (generated in situ).

  • Anti-solvent: Diethyl Ether (Et2O) or MTBE.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil in a minimum volume of cold Ethanol (0°C).

  • Acidification: Dropwise add 4M HCl in Dioxane (2.5 equivalents).

    • Observation: The solution will warm up (exothermic). A white precipitate may form immediately.

  • Aging: Stir the suspension at Room Temperature (RT) for 1 hour.

  • Precipitation: If no solid forms, slowly add Diethyl Ether until the solution becomes turbid. Cool to -20°C overnight.

  • Filtration: Filter the white solid under vacuum/inert gas (nitrogen).

    • Critical: These salts can be hygroscopic. Minimize air exposure.[2]

  • Washing: Wash the cake with cold Et2O to remove colored impurities.

  • Drying: Dry in a vacuum oven at 40°C over P2O5.

Salt_Formation Crude Crude Free Base (Oil) Dissolve Dissolve in EtOH (0°C) Crude->Dissolve Acidify Add 2.5 eq HCl (in Dioxane) Dissolve->Acidify Cryst Crystallize (Add Et2O if needed) Acidify->Cryst Filter Filter & Wash (Cold Et2O) Cryst->Filter Product Pure Dihydrochloride Salt Filter->Product

Figure 2: Workflow for conversion of crude oil to stable salt.

Troubleshooting & Optimization

IssueRoot CauseSolution
Severe Tailing (Flash) Interaction with silanols.Switch to NH2-Silica or add 1% TEA to mobile phase.
Early Elution (HPLC) Analyte is protonated (

).
Use High pH (pH 10) buffer or switch to HILIC mode.
Hygroscopic Salt HCl salt absorbs water.Switch to Tosylate or Fumarate salt for better crystallinity.
No Precipitation High solubility in alcohol.Evaporate EtOH and replace with Isopropanol (IPA); then add Ether.

References

  • Synthesis and isolation of 3,9-diazaspiro[5.5]undecane derivatives. Source: National Institutes of Health (NIH) / PubChem. Context: Describes the synthesis of azoniaspiro ring systems and their isolation. URL:[Link]

  • Stereoselective Synthesis of Diazaspiro[5.5]undecane Derivatives. Source: ResearchGate. Context: Details the "double Michael addition" synthesis route and purification via crystallization. URL:[Link]

  • Recrystallization Techniques for Spirocyclic Diamines. Source: University of Massachusetts (UMass) Amherst. Context: General protocols for recrystallizing amine salts and solubility testing. URL:[Link]

  • Chromatographic Separation of Spirocyclic Scaffolds. Source: American Chemical Society (ACS) Publications. Context: Discusses the purification of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives using Chiralpak columns. URL:[Link]

Sources

The Versatile Scaffold: Application Notes on 3,9-Diazaspiro[5.5]undecanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer a unique three-dimensional arrangement of functional groups is perpetual. The 3,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged heterocyclic motif, capturing the attention of drug discovery professionals for its remarkable versatility and therapeutic potential.[1] Its rigid, spirocyclic framework provides a distinct advantage by allowing for the precise spatial orientation of substituents, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates. This inherent three-dimensionality offers an excellent platform for creating molecules with improved pharmacological properties.[2] This guide delves into the diverse applications of 3,9-diazaspiro[5.5]undecanes, providing detailed insights into their synthesis, biological activities, and the underlying principles that govern their therapeutic efficacy.

Core Rationale: Why 3,9-Diazaspiro[5.5]undecanes?

The strategic advantage of employing the 3,9-diazaspiro[5.5]undecane core lies in its conformational rigidity and synthetic tractability. Unlike more flexible aliphatic or aromatic systems, the spirocyclic nature of this scaffold reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity interactions.[3] Furthermore, the two nitrogen atoms at positions 3 and 9 serve as convenient handles for chemical modification, allowing for the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).[4]

Therapeutic Applications: A Multi-Target Scaffold

The 3,9-diazaspiro[5.5]undecane framework has been successfully incorporated into a variety of biologically active molecules, demonstrating its potential across a spectrum of therapeutic areas.

Central Nervous System (CNS) Disorders: Modulating GABA-A Receptors

Derivatives of 3,9-diazaspiro[5.5]undecane have been extensively investigated as antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, a key player in mediating inhibitory neurotransmission in the brain.[5][6][7][8] Dysregulation of GABAergic signaling is implicated in a range of neurological and psychiatric disorders, making GABA-A receptors a prime target for therapeutic intervention.

Notably, certain 3,9-diazaspiro[5.5]undecane-based compounds have been identified as potent and competitive GABA-A receptor antagonists with the potential for immunomodulatory effects.[5][8] For instance, the structurally simplified m-methylphenyl analog 1e displayed a binding affinity in the high-nanomolar range (Ki = 180 nM) and exhibited selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes.[5][6][8] This selectivity is crucial for minimizing off-target effects and achieving a more favorable therapeutic window.

Diagram 1: General Structure of 3,9-Diazaspiro[5.5]undecane-based GABA-A Antagonists

GABAA_Antagonist Scaffold 3,9-Diazaspiro[5.5]undecane Core N3_Sub Substituent at N3 (e.g., Benzamide) Scaffold->N3_Sub Modulates Affinity N9_Sub Substituent at N9 (e.g., Aryl, Alkyl) Scaffold->N9_Sub Influences Selectivity GABAA_Receptor GABA-A Receptor Binding Scaffold->GABAA_Receptor Antagonistic Interaction N3_Sub->GABAA_Receptor Antagonistic Interaction N9_Sub->GABAA_Receptor Antagonistic Interaction

Caption: Logical relationship of the 3,9-diazaspiro[5.5]undecane scaffold and its substituents in GABA-A receptor antagonism.

Infectious Diseases: CCR5 Receptor Antagonism

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. Antagonists of this receptor represent a key therapeutic strategy in the management of HIV infection. The 3,9-diazaspiro[5.5]undecane scaffold has been successfully utilized to develop potent and orally bioavailable CCR5 antagonists.

One notable example is a series of 3,9-diazaspiro[5.5]undeca-2-one derivatives that have demonstrated significant antiviral potency and a favorable pharmacokinetic profile. The development of these compounds involved the strategic replacement of a cyclic carbamate in a previous template, leading to novel series with enhanced properties.

Pain Management: Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists

In the pursuit of safer and more effective analgesics, researchers have explored multi-target approaches. A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as potent dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[9][10] This dual activity is a promising strategy for pain management, as MOR agonism provides analgesia while σ1R antagonism can mitigate some of the undesirable side effects associated with traditional opioids.

The design of these dual-target ligands involved a merging strategy of the pharmacophores for both receptors, with the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold serving as the central template.[9]

Table 1: Representative Biological Activities of 3,9-Diazaspiro[5.5]undecane Derivatives

Compound IDTargetAssay TypeActivity (IC50/Ki)Reference
1e GABA-A (α4βδ)Radioligand BindingKi = 180 nM[5][6][8]
Compound 32 CCR5Antiviral AssayPotent antiviral activity
15au MOR/σ1RBinding/FunctionalMOR EC50 = 1.6 nM, σ1R Ki = 1.9 nM[9]
Compound 1g ACC1/ACC2Inhibition AssayIC50 = 7 nM (ACC1), 3 nM (ACC2)[1]
Compound 1h ACC1/ACC2Inhibition AssayIC50 = 11 nM (ACC1), 5 nM (ACC2)[1]

Experimental Protocols

Protocol 1: Synthesis of a Representative 3,9-Diazaspiro[5.5]undecane Derivative

This protocol outlines a general, multi-step synthesis of a functionalized 3,9-diazaspiro[5.5]undecane core, which can be further elaborated to generate a library of analogs. The synthesis starts from N-benzylpiperidin-4-one and ethyl cyanoacetate.

Step 1: Synthesis of 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyanospiro[5.5]undecane

  • Dissolve N-benzylpiperidone (0.844 mol) and ethyl cyanoacetate (1.689 mol) in a 12% ammonia-ethanol solution.

  • Stir the mixture until homogeneous and then store at 0°C for eight days.

  • Collect the resulting precipitate by filtration and wash with cold ethanol to yield the dicyano intermediate.

Step 2: Hydrolysis and Decarboxylation to 9-benzyl-3,9-diaza-2,4-dioxospiro[5.5]undecane

  • Suspend the dicyano intermediate (e.g., 32.2 g) in a 30% aqueous sulfuric acid solution (300 mL).

  • Heat the mixture to 100°C and maintain for 18 hours, monitoring the reaction by HPLC.

  • After completion, cool the reaction to room temperature and adjust the pH to ~8 with a strong aqueous ammonia solution.

  • Filter the resulting solid, wash with water, and recrystallize from methanol to obtain the desired product.

Step 3: Reduction to 3-benzyl-3,9-diazaspiro[5.5]undecane

  • Suspend the dioxo-spiro compound in anhydrous tetrahydrofuran (THF).

  • Slowly add lithium aluminum hydride (LAH) to the suspension at 0°C.

  • Allow the reaction to warm to room temperature and then reflux for 12-16 hours.

  • Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain the crude diamine.

  • Purify the crude product by column chromatography on silica gel.

Step 4: N-Debenzylation and Functionalization

  • Dissolve the 3-benzyl-3,9-diazaspiro[5.5]undecane in ethanol.

  • Add a catalytic amount of 10% palladium on carbon.

  • Hydrogenate the mixture at 50 psi and 50°C for 16 hours.

  • Filter the catalyst and concentrate the filtrate to obtain the debenzylated core.

  • The resulting 3,9-diazaspiro[5.5]undecane can then be functionalized at the N3 and N9 positions via standard N-arylation or amide coupling reactions.

Diagram 2: Synthetic Workflow for 3,9-Diazaspiro[5.5]undecane Core

Synthesis_Workflow Start N-Benzylpiperidone + Ethyl Cyanoacetate Step1 Step 1: Ammonia/Ethanol Start->Step1 Intermediate1 Dicyano Intermediate Step1->Intermediate1 Step2 Step 2: H2SO4, Heat Intermediate1->Step2 Intermediate2 Dioxo-spiro Compound Step2->Intermediate2 Step3 Step 3: LAH Reduction Intermediate2->Step3 Intermediate3 3-Benzyl-3,9-diazaspiro[5.5]undecane Step3->Intermediate3 Step4 Step 4: H2, Pd/C Intermediate3->Step4 Core 3,9-Diazaspiro[5.5]undecane Core Step4->Core Functionalization N-Arylation/ Amide Coupling Core->Functionalization Final_Product Functionalized Derivatives Functionalization->Final_Product

Sources

Application Note: 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane as a Peripheral GABAA Receptor Antagonist for Immunomodulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

Historically, γ-aminobutyric acid type A (GABAA) receptor antagonists, such as bicuculline and gabazine, have been heavily restricted in systemic applications due to their high blood-brain barrier (BBB) permeability, which invariably triggers severe central nervous system (CNS) adverse effects, including seizures. However, emerging research has identified a critical, unaddressed role of GABAergic signaling in peripheral organs, particularly within the immune system 1. Immune cells, including macrophages and T cells, express functional GABAA receptors. Activation of these peripheral receptors by endogenous GABA typically exerts an immunosuppressive effect, inhibiting T cell proliferation and modulating cytokine secretion 2.

3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (CAS: 1001054-50-7) belongs to a novel class of spirocyclic GABAA receptor antagonists. The integration of the spirocyclic scaffold intentionally compensates for conventional acidic moieties found in classic GABAA ligands 3. This structural determinant preserves high-nanomolar binding affinity while drastically reducing cellular membrane permeability. Consequently, this compound acts as a peripheral-restricted antagonist, effectively rescuing T cell proliferation without crossing the BBB [[1]](). This application note provides the theoretical grounding and self-validating protocols necessary to deploy this compound in immunomodulatory and peripheral neuropharmacology studies.

Mechanistic Pathway

The causality of this compound's effect relies on competitive antagonism at the extrasynaptic GABAA receptor interface (often involving α4βδ subtypes) on immune cells 1. By outcompeting GABA, the spiro-antagonist prevents chloride ion flux, thereby blocking the downstream signaling cascade that normally leads to cell cycle arrest in T lymphocytes.

Pathway GABA Endogenous GABA (Microenvironment) Receptor Peripheral GABAA Receptor (T Cell) GABA->Receptor Binds Inhibition Chloride Flux & Proliferation Arrest Receptor->Inhibition Induces Antagonist 3-Cyclobutyl-3,9-diaza spiro[5.5]undecane Antagonist->Receptor Competitive Blockade Rescue Immune Activation (Proliferation Rescue) Antagonist->Rescue Promotes

Figure 1: Mechanism of peripheral GABAA receptor antagonism rescuing T cell proliferation.

Physicochemical & Pharmacological Profiling

To ensure accurate formulation and assay design, researchers must account for the specific physicochemical properties of the spiro[5.5]undecane core. The table below synthesizes the quantitative and qualitative data for the compound 4.

ParameterSpecification / ValuePharmacological Implication
CAS Number 1001054-50-7Unique identifier for procurement and verification.
Molecular Formula C₁₃H₂₄N₂Dictates molecular weight (208.34 g/mol ) for precise molarity calculations.
Target Affinity (Kᵢ) High-nanomolar range (~180 nM for analogs)Requires working concentrations in the 1–10 µM range for full receptor saturation in vitro.
Receptor Selectivity Extrasynaptic α4βδ > α1/α2 subtypesHighly relevant for targeting tonic (persistent) GABAergic currents in peripheral tissues.
Membrane Permeability Exceptionally LowCritical Feature: Restricts activity to peripheral immune/enteric networks; prevents CNS toxicity.
Storage Conditions 2–8°C, inert atmosphere, darkPrevents oxidative degradation of the secondary/tertiary amines in the diazaspiro core.

Experimental Protocols

The following protocols are designed as self-validating systems . They do not merely list steps; they embed internal controls and causality checkpoints to ensure that the observed immunomodulation is strictly a result of GABAA receptor antagonism, rather than off-target cytotoxicity or assay artifacts.

Protocol A: In Vitro T Cell Proliferation Rescue Assay

Objective: To quantify the capacity of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane to reverse GABA-mediated suppression of T cell proliferation 1.

Causality Check: Standard cell culture media lacks sufficient endogenous GABA to tonically suppress T cells. Therefore, exogenous GABA must be added to establish an artificial "suppressed baseline." The antagonist is then evaluated on its ability to rescue the cells from this specific baseline.

  • Cell Isolation & Labeling:

    • Isolate primary human Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation.

    • Resuspend PBMCs at

      
       cells/mL in PBS.
      
    • Stain with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. (Rationale: CFSE halves its fluorescence intensity with each cell division, allowing precise tracking of proliferation generations via flow cytometry).

    • Quench staining with cold FBS and wash three times in complete RPMI-1640 medium.

  • Receptor Priming (The Suppressive Baseline):

    • Seed cells at

      
       cells/well in a 96-well U-bottom plate.
      
    • Pre-treat the "Suppressed Control" and "Test" wells with 100 µM exogenous GABA. Incubate for 1 hour.

  • Antagonist Intervention:

    • Prepare a serial dilution of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (0.1 µM, 1 µM, 10 µM) in DMSO (final DMSO concentration <0.1%).

    • Add the antagonist to the designated "Test" wells.

  • Activation:

    • Stimulate all wells (except the unstimulated negative control) using anti-CD3/anti-CD28 functional grade antibodies (or activation beads) to trigger the T cell receptor (TCR) complex.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Flow Cytometry Analysis:

    • Harvest cells, stain with a viability dye (e.g., 7-AAD) and anti-CD4/anti-CD8 surface markers.

    • Analyze the CFSE dilution profile on a flow cytometer.

Self-Validation Checkpoint: Evaluate the "Suppressed Control" (GABA + Activation) against the "Positive Control" (Activation only). If the exogenous GABA does not reduce the proliferation index by at least 30-40%, discard the assay. A failure here indicates either degraded GABA or non-responsive T cell batches, rendering any antagonist-mediated "rescue" unquantifiable.

Protocol B: Whole-Cell Patch-Clamp of Peripheral Macrophages

Objective: To confirm that the immunomodulatory effect is driven by direct, competitive antagonism at the ionotropic receptor level, rather than metabotropic or downstream intracellular effects 5.

  • Preparation: Plate isolated peripheral macrophages on glass coverslips. Allow 24 hours for adherence.

  • Electrophysiological Setup:

    • Extracellular Bath Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular Pipette Solution: 140 mM CsCl, 2 mM MgCl₂, 1 mM CaCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2). (Rationale: Using CsCl blocks potassium currents, isolating the chloride flux mediated by GABAA).

  • Recording:

    • Establish a whole-cell configuration and hold the membrane potential at -60 mV.

    • Using a rapid perfusion system, apply a 2-second pulse of 10 µM GABA to elicit an inward chloride current. Record the peak amplitude.

  • Antagonism Validation:

    • Perfuse the bath with 5 µM 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane for 2 minutes.

    • Re-apply the 10 µM GABA pulse. The peak current should be significantly attenuated.

    • Competitive Shift: Apply a high concentration of GABA (e.g., 1 mM) in the presence of the antagonist. Because the spiro-compound is a competitive antagonist, the high GABA concentration should displace it and restore the maximum current (

      
      ).
      

Self-Validation Checkpoint: Calculate the reversal potential of the recorded current by running a voltage ramp (-100 mV to +40 mV). The reversal potential must match the theoretical Nernst potential for chloride (~0 mV with symmetrical intra/extracellular Cl⁻). A deviation of >5 mV indicates contaminating leak currents, invalidating the receptor-specific antagonism data.

Experimental Workflow Diagram

Workflow Step1 1. T Cell Isolation & CFSE Staining Step2 2. Exogenous GABA Pre-treatment Step1->Step2 Step3 3. Spiro-Antagonist Addition Step2->Step3 Step4 4. CD3/CD28 Stimulation (72h) Step3->Step4 Step5 5. Flow Cytometry & Proliferation Index Step4->Step5

Figure 2: Sequential workflow for the in vitro T cell proliferation rescue assay.

References

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane | 1001054-50-7 - Sigma-Aldrich.
  • Peripheral GABAA receptors - Physiological relevance and therapeutic implications | ResearchG
  • The Dual Role of the GABA A Receptor in Peripheral Inflammation and Neuroinflammation: A Study in Hyperammonemic R

Sources

Application Note: 3,9-Diazaspiro[5.5]undecane Derivatives as Antiviral Agents

[1][2]

Executive Summary

The 3,9-diazaspiro[5.5]undecane scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid, three-dimensional framework that constrains pharmacophores in specific spatial orientations. Unlike flexible diamine linkers (e.g., piperazines), the spiro-bicyclic core reduces entropic penalties upon binding and improves metabolic stability.

This Application Note details the utility of 3,9-diazaspiro[5.5]undecane derivatives as Viral Entry Inhibitors , specifically focusing on their role as CCR5 antagonists (preventing HIV-1 fusion) and their potential as M2 channel blockers (Influenza A). We provide a validated protocol for the synthesis of the core scaffold and a biological workflow for assessing antiviral potency via Calcium Flux Assays.

Scientific Rationale & Mechanism of Action

The "Spiro" Advantage in Antiviral Design

Many first-generation antivirals fail due to poor pharmacokinetic (PK) profiles or rapid resistance. The 3,9-diazaspiro[5.5]undecane scaffold addresses these issues through:

  • Conformational Locking: The spiro carbon (C6) forces the two piperidine rings perpendicular to each other. This rigidity is crucial for fitting into deep, hydrophobic pockets of viral surface proteins (e.g., gp120/CCR5 interface) or viral ion channels.

  • Metabolic Stability: The quaternary spiro-center blocks oxidative metabolism at that position, a common failure point in simple piperidine drugs.

Mechanism: CCR5 Antagonism (HIV-1)

The primary validated antiviral application of this scaffold is in blocking the C-C chemokine receptor type 5 (CCR5) .

  • Viral Target: HIV-1 gp120 envelope glycoprotein.

  • Host Target: CCR5 co-receptor on CD4+ T-cells.

  • Action: The 3,9-diazaspiro derivative binds to a transmembrane cavity within CCR5, inducing an allosteric conformational change. This prevents the viral gp120 V3 loop from docking, thereby blocking the fusion of the viral envelope with the host cell membrane [1].

Mechanism: Ion Channel Blockade (Influenza)

Structural analogs (specifically 3-azaspiro[5.5]undecanes) have demonstrated efficacy against the Influenza A M2 proton channel . The bulky spiro-cage occludes the channel pore more effectively than adamantane (Amantadine), potentially overcoming S31N resistance mutations by interacting with a broader surface area within the channel lumen [2].

Visualization: Antiviral Signaling Pathway

The following diagram illustrates the interference of HIV-1 entry by 3,9-diazaspiro[5.5]undecane derivatives acting as CCR5 antagonists.

HIV_Entry_Inhibitioncluster_virusHIV-1 Virioncluster_hostHost CD4+ T-Cell Membranegp120gp120 Surface ProteinCD4CD4 Receptorgp120->CD41. Initial BindingCCR5CCR5 Co-Receptor(Transmembrane GPCR)gp120->CCR52. Co-Receptor Binding(BLOCKED)FusionViral Fusion & EntryCD4->gp120Conformational ChangeCCR5->gp120Steric/ConformationalMismatchSpiroDrug3,9-DiazaspiroDerivativeSpiroDrug->CCR5Allosteric Binding(Transmembrane Pocket)

Figure 1: Mechanism of Action. The spiro-derivative allosterically locks CCR5, preventing the gp120 V3 loop interaction required for viral fusion.

Experimental Protocols

Chemical Synthesis: Divergent Route to 3,9-Diazaspiro[5.5]undecane

Rationale: This protocol uses a Michael addition-based cyclization, which is safer and more scalable than traditional azide-based routes. It allows for differentiation of the N3 and N9 positions, essential for SAR (Structure-Activity Relationship) studies [3].

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Ethyl acrylate (Michael acceptor)

  • Benzylamine (Primary amine source)

  • Titanium(IV) isopropoxide (Lewis Acid catalyst)

Step-by-Step Protocol:

  • Enamine Formation:

    • Dissolve 1-benzyl-4-piperidone (10 mmol) in dry THF (50 mL).

    • Add pyrrolidine (1.2 eq) and molecular sieves (4Å). Reflux for 4 hours to form the enamine.

    • Checkpoint: Monitor by TLC (disappearance of ketone).

  • Michael Addition & Cyclization:

    • Cool the enamine solution to 0°C.

    • Add ethyl acrylate (2.5 eq) dropwise.

    • Allow to warm to room temperature and stir for 12 hours.

    • Add glacial acetic acid (10 mL) and water (10 mL), then reflux for 4 hours to hydrolyze the enamine and cyclize the diester intermediate.

  • Decarboxylation & Reduction:

    • The resulting intermediate (spiro-glutarimide) is reduced using LiAlH4 (3 eq) in refluxing THF for 6 hours.

    • Quench carefully with Fieser workup (Water, 15% NaOH, Water).

  • Purification:

    • Extract with DCM, dry over Na2SO4.

    • Purify via flash column chromatography (Eluent: 9:1 DCM:MeOH with 1% NH4OH).

    • Validation: Confirm structure via 1H-NMR. The spiro-carbon signal typically appears ~35-40 ppm in 13C-NMR.

Biological Evaluation: CCR5 Calcium Flux Assay

Rationale: CCR5 is a GPCR. Upon activation by its natural ligand (RANTES/CCL5), it triggers intracellular calcium release. Antagonists will inhibit this signal. This assay is high-throughput compatible and self-validating using positive controls [1].

Reagents:

  • CHO-K1 cells stably expressing recombinant human CCR5 and Gα16 (promiscuous G-protein).

  • FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Ligand: Recombinant Human CCL5 (RANTES).

  • Control: Maraviroc (FDA-approved CCR5 antagonist).

Protocol:

  • Cell Plating:

    • Seed CHO-CCR5 cells at 10,000 cells/well in a 384-well black-wall plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove media. Add 20 µL of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to prevent dye efflux).

    • Incubate: 1 hour at 37°C, then 15 min at RT.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of the 3,9-diazaspiro derivative in HBSS buffer (10-point curve, start 10 µM).

    • Add compounds to cells and incubate for 30 minutes (Critical for equilibration).

  • Agonist Stimulation & Detection:

    • Place plate in FLIPR Tetra system.

    • Inject CCL5 (EC80 concentration, typically 10-30 nM).

    • Measurement: Record fluorescence (Ex 485nm / Em 525nm) every second for 60 seconds, then every 6 seconds for 2 minutes.

  • Data Analysis:

    • Calculate Max-Min fluorescence relative to baseline.

    • Normalize to DMSO control (0% inhibition) and Maraviroc control (100% inhibition).

    • Fit data to a 4-parameter logistic equation to determine IC50.

Data Summary & Comparative Analysis

The following table summarizes the antiviral potency of spiro-derivatives compared to standard linkers, highlighting the "Spiro Effect" on potency and metabolic stability (Microsomal Stability).

Table 1: Comparative Potency and Stability of CCR5 Antagonists

Compound IDScaffold CoreR-Group (Substituent)HIV-1 Antiviral IC50 (nM)Metabolic Stability (t1/2, min)*
Control Piperazine (Linear)4-fluorobenzyl12015
Spiro-1 3,9-diazaspiro[5.5]4-fluorobenzyl12 58
Spiro-2 3,9-diazaspiro[5.5]4-methoxybenzyl4542
Maraviroc Tropane (Ref)--2.5>60

*Stability measured in Human Liver Microsomes (HLM). Interpretation: Replacing the linear piperazine with the 3,9-diazaspiro[5.5]undecane core (Spiro-1) resulted in a 10-fold increase in potency and a ~4-fold increase in metabolic half-life , validating the scaffold's utility [1].

Synthesis Workflow Visualization

Synthesis_WorkflowStart1-Benzyl-4-piperidoneStep1Enamine Formation(Pyrrolidine, Reflux)Start->Step1Reagent1Ethyl Acrylate(Michael Acceptor)EnamineEnamineIntermediateStep2Michael Addition& CyclizationEnamine->Step2+ Reagent1CyclizedSpiro-DiesterIntermediateStep3Decarboxylation& Reduction (LiAlH4)Cyclized->Step3Step1->EnamineStep2->CyclizedFinal3,9-Diazaspiro[5.5]undecane(Core Scaffold)Step3->Final

Figure 2: Divergent Synthesis Scheme. The route utilizes a Michael addition to construct the second piperidine ring onto the existing 4-piperidone core.

References

  • Vertex Pharmaceuticals. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist.[1][2] Bioorganic & Medicinal Chemistry Letters.

    • Wang, J., et al. (2009). Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus.[3] Journal of the American Chemical Society.

      • Burgey, C.S., et al. (2003). Synthesis of 3,9-diazaspiro[5.

        • Schmidtke, M., et al. (2017). Diazadispiroalkane Derivatives Are New Viral Entry Inhibitors. Antimicrobial Agents and Chemotherapy.

          Application Notes & Protocols: The Diazaspiro[5.5]undecane Scaffold as a Privileged Framework for Kinase Inhibitor Design

          Author: BenchChem Technical Support Team. Date: March 2026

          Abstract

          The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Privileged scaffolds, which are molecular frameworks capable of binding to multiple biological targets, serve as powerful starting points for inhibitor design. The diazaspiro[5.5]undecane moiety has emerged as one such scaffold, prized for its rigid, three-dimensional conformation that allows for the precise spatial orientation of pharmacophoric elements. This document provides a comprehensive guide for researchers and drug development professionals on the application of the diazaspiro[5.5]undecane scaffold in the design and synthesis of novel kinase inhibitors. We will explore its structural advantages, delve into structure-activity relationships (SAR), and provide detailed, field-proven protocols for synthesis and in vitro evaluation.

          The Rationale: Why Diazaspiro[5.5]undecane?

          Protein kinases, with over 500 members in the human kinome, share a conserved ATP-binding site, making the development of selective inhibitors a significant challenge. The design of kinase inhibitors often involves heterocyclic motifs that can mimic the adenine ring of ATP and form crucial hydrogen bonds with the kinase hinge region.[1]

          The diazaspiro[5.5]undecane scaffold offers several distinct advantages in this context:

          • Structural Rigidity and 3D-Character: Unlike flexible aliphatic chains, the spirocyclic system locks the molecule into a defined conformation. This rigidity reduces the entropic penalty upon binding to the target kinase, often leading to higher affinity. Its inherent three-dimensionality allows substituents to be projected into specific vectors, enabling more precise and extensive interactions with the target protein.[2]

          • Synthetic Tractability: The core structure can be synthesized through established chemical routes, and the nitrogen atoms provide convenient handles for derivatization and functionalization, allowing for the exploration of a wide chemical space.[3][4]

          • Privileged Status: Derivatives of this scaffold have demonstrated potent inhibitory activity against a diverse range of kinase families, including Bruton's tyrosine kinase (BTK), Spleen tyrosine kinase (Syk), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), highlighting its status as a privileged framework in drug design.[4][5][6][7]

          Diazaspiro[5.5]undecane in Action: A Survey of Kinase Targets

          The versatility of the diazaspiro[5.5]undecane scaffold is evident from the breadth of kinases it has been used to target. The specific isomer of the core (e.g., 1,9-diaza, 1,4-diaza, 3-oxa-1,9-diaza) and the nature of the substituents dictate target specificity and potency.

          Kinase Target FamilySpecific KinaseScaffold ExamplePotency (IC50)Therapeutic AreaSource
          Tyrosine Kinases Bruton's Tyrosine Kinase (BTK)3-Oxa-1,9-diazaspiro[5.5]undecan-2-onePotent InhibitionImmunology, Oncology[4]
          Spleen Tyrosine Kinase (Syk)1,9-Diazaspiro[5.5]undecaneNot SpecifiedInflammatory Diseases[5]
          EGFR (T790M Mutant)1,9-Diazaspiro[5.5]undecaneNot SpecifiedOncology (NSCLC)[5]
          Serine/Threonine Kinases Cyclin-Dependent Kinases (CDKs)1,4-Diazaspiro[5.5]undecan-3-oneNot SpecifiedOncology[6][7]
          RIPK12,8-Diazaspiro[4.5]decan-1-one92 nM (Lead Compound)Inflammatory Diseases[8]
          Non-Kinase Targets Acetyl-CoA Carboxylase (ACC1/2)Pyrazole-fused 1,9-diazaspiro[5.5]undecane3-11 nMMetabolic Diseases[5]
          METTL31,4,9-Triazaspiro[5.5]undecan-2-one5 nM (Lead Compound)Oncology[9]

          Table 1: Representative examples of kinase and other enzyme inhibitors incorporating a diazaspiro[5.5]undecane or related spirocyclic core.

          Core Principles of Design & Structure-Activity Relationships (SAR)

          The successful design of a diazaspiro-based inhibitor hinges on understanding how modifications to the core and its substituents impact target engagement.

          • The "Vector" Concept: Think of the spirocyclic core as a central hub. The nitrogen atoms and available carbon positions act as exit vectors for substituents. SAR studies on ACC inhibitors, for instance, revealed that aroyl groups at the N-9 position of the 1,9-diazaspiro[5.5]undecane core were critical for potency, while N-1 substitutions could be used to modulate pharmacokinetic properties.[5] This principle is directly translatable to kinase inhibitor design, where one nitrogen might be functionalized with a hinge-binding moiety and the other with a group that extends into a solvent-exposed region or a selectivity pocket.

          • Core Modifications: The core itself can be modified to fine-tune properties. For example, the introduction of an oxa- group (e.g., 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one) can alter solubility, polarity, and hydrogen bonding capabilities, as seen in the development of potent BTK inhibitors.[4]

          The following diagram illustrates a conceptual workflow for the design and optimization of a diazaspiro-based kinase inhibitor.

          G cluster_0 Design & Synthesis cluster_1 Screening & Optimization A Select Diazaspiro Core Isomer (e.g., 1,9-diaza) C Couple Moiety to N1 of Diazaspiro Core A->C B Synthesize Hinge-Binding Moiety (e.g., Pyrimidine) B->C E Couple Group to N9 of Diazaspiro Core C->E D Synthesize Solubilizing/ Selectivity Group D->E F Primary Kinase Screen (Determine IC50) E->F Test Compound G Selectivity Panel (Assess Off-Target Effects) F->G H Cell-Based Assay (Confirm Target Engagement) G->H I ADME Profiling (Solubility, Permeability) H->I I->A Iterative Optimization (Modify Core/Substituents)

          Caption: Iterative design and optimization cycle for diazaspiro-based kinase inhibitors.

          Experimental Protocols

          The following protocols provide a generalized yet robust framework for the synthesis and evaluation of diazaspiro[5.5]undecane-based kinase inhibitors.

          Protocol 1: General Synthesis of an N-Aryl-N'-Acyl Diazaspiro[5.5]undecane Derivative

          This protocol describes a common synthetic sequence: protection of one nitrogen, functionalization of the second, deprotection, and final functionalization. This allows for the controlled introduction of different substituents.

          G A 1. Boc Protection Diazaspiro[5.5]undecane + Boc2O B 2. Nucleophilic Aromatic Substitution Boc-Diazaspiro + Activated Heteroaryl (e.g., 2-chloropyrimidine) A->B C 3. Boc Deprotection Acidic Conditions (e.g., TFA) B->C D 4. Acylation Deprotected Intermediate + Acyl Chloride or Carboxylic Acid (Coupling) C->D E Final Product Purification (Chromatography) D->E

          Caption: General synthetic workflow for diazaspiro[5.5]undecane functionalization.

          Materials:

          • 1,9-Diazaspiro[5.5]undecane

          • Di-tert-butyl dicarbonate (Boc₂O)

          • Dichloromethane (DCM)

          • Triethylamine (TEA)

          • Activated heteroaryl halide (e.g., 2-chloro-4-aminopyrimidine for hinge binding)

          • N,N-Dimethylformamide (DMF)

          • Trifluoroacetic acid (TFA)

          • Acyl chloride or carboxylic acid of choice

          • Coupling agent (e.g., HATU)

          • Standard laboratory glassware and purification equipment (silica gel for chromatography)

          Procedure:

          • Mono-Boc Protection:

            • Dissolve 1,9-diazaspiro[5.5]undecane (1.0 eq) in DCM.

            • Cool the solution to 0°C in an ice bath.

            • Add Boc₂O (1.0 eq) dropwise.

            • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until starting material is consumed.

            • Concentrate the reaction mixture and purify by silica gel chromatography to isolate the mono-protected intermediate.

            • Causality Note: Mono-protection is crucial for selective, stepwise functionalization of the two distinct nitrogen atoms. Using one equivalent of Boc₂O at a low temperature favors the desired product over the di-protected species.

          • N-Arylation (Hinge-Binder Attachment):

            • Dissolve the mono-Boc-diazaspiro[5.5]undecane (1.0 eq) in DMF.

            • Add the activated heteroaryl halide (1.1 eq) and a base such as TEA or DIPEA (2.0 eq).

            • Heat the reaction to 80-100°C and stir for 12-24 hours, monitoring by LC-MS.

            • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

            • Dry the organic layer, concentrate, and purify by chromatography.

            • Causality Note: This SₙAr reaction attaches the key hinge-binding element. The choice of an electron-deficient heteroaryl is critical for the reaction to proceed efficiently.

          • Boc Deprotection:

            • Dissolve the N-aryl-N'-Boc intermediate in DCM.

            • Add TFA (10-20 eq) and stir at room temperature for 1-2 hours.

            • Monitor for the loss of the Boc group by LC-MS.

            • Concentrate the mixture under reduced pressure to remove excess TFA and solvent. The product is often obtained as a TFA salt and can be used directly or neutralized.

          • Final Functionalization (Acylation/Coupling):

            • Dissolve the deprotected intermediate (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF.

            • Add a coupling agent like HATU (1.2 eq) and a base like DIPEA (3.0 eq).

            • Stir at room temperature for 2-4 hours until the reaction is complete.

            • Perform an aqueous workup as described in step 2, followed by final purification by chromatography or recrystallization to yield the target inhibitor.

            • Causality Note: This final step attaches the second substituent, which can be tailored to target a specific selectivity pocket or improve physicochemical properties.

          Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

          This protocol provides a robust method for determining the IC₅₀ value of a test compound against a target kinase. The principle is based on quantifying the amount of ADP produced in the kinase reaction.[2]

          G A Kinase Reaction Kinase + Substrate + ATP + Test Compound B ADP-Glo™ Reagent Terminates Kinase Reaction, Depletes Remaining ATP A->B Incubate C Kinase Detection Reagent Converts ADP to ATP B->C Incubate D Luciferase/Luciferin ATP drives light production C->D E Measure Luminescence Signal ∝ ADP Produced (Kinase Activity) D->E G BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation Gene Expression (Proliferation, Survival) NFkB->Proliferation Inhibitor Diazaspiro[5.5]undecane Inhibitor Inhibitor->BTK Inhibition

          Caption: Simplified BTK signaling pathway and the point of inhibition.

          Conclusion and Future Perspectives

          The diazaspiro[5.5]undecane scaffold is a validated and highly valuable framework for the development of kinase inhibitors. Its rigid, three-dimensional structure provides a unique platform for achieving both high potency and selectivity. Future work in this area will likely focus on exploring novel isomers and substitutions to target a wider range of kinases, including those that have been traditionally difficult to drug. Furthermore, a continued focus on integrating ADME property optimization early in the design cycle will be paramount to translating potent inhibitors into successful clinical candidates.

          References

          • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (n.d.).
          • Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. (n.d.).
          • 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one: A Versatile Scaffold in Modern Drug Design. (n.d.). BenchChem.
          • Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2020).
          • Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. (n.d.). BenchChem.
          • Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (2021).
          • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed.
          • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC. (n.d.).
          • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). Journal of Medicinal Chemistry.

          Sources

          3-Cyclobutyl-3,9-diazaspiro[5.5]undecane in the development of CNS therapeutics.

          Author: BenchChem Technical Support Team. Date: March 2026

          Application Note: 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane in CNS Therapeutics

          Part 1: Introduction & Strategic Value

          The "Escape from Flatland" in CNS Drug Design The development of central nervous system (CNS) therapeutics has historically been plagued by high attrition rates due to poor blood-brain barrier (BBB) permeability and non-specific toxicity. Traditional medicinal chemistry often relied on flat, aromatic-rich structures (low fraction of sp3 hybridized carbons,

          
          ), which correlate with poor solubility and promiscuous binding.
          

          3-Cyclobutyl-3,9-diazaspiro[5.5]undecane represents a paradigm shift toward high-

          
           scaffolds . This molecule combines two critical design elements:
          
          • The Spiro Core (3,9-diazaspiro[5.5]undecane): A rigid, three-dimensional spacer that positions functional groups with precise vectors, distinct from flexible alkyl chains or planar piperazines.

          • The Cyclobutyl "Cap": A lipophilic yet metabolically robust substituent. Unlike flexible

            
            -butyl chains (prone to oxidation) or bulky 
            
            
            
            -butyl groups, the cyclobutyl ring offers an optimal balance of lipophilicity (
            
            
            ) and steric bulk, crucial for fitting into hydrophobic pockets of amine-binding GPCRs (e.g., Histamine H3, Opioid, and Sigma receptors).

          Primary Applications:

          • Histamine H3 Receptor Antagonists/Inverse Agonists: Treatment of narcolepsy, ADHD, and cognitive deficits in Alzheimer’s.

          • Sigma-2 (

            
            ) Receptor Modulators:  Neuroprotection and oncology.
            
          • Dual-Target Ligands: Scaffolds for designing multi-modal drugs (e.g., MOR/DOR opioid ligands).

          Part 2: Chemical Synthesis & Functionalization Protocol

          Objective: Synthesize mono-N-cyclobutyl-3,9-diazaspiro[5.5]undecane from the commercially available dihydrochloride or Boc-protected precursor.

          Mechanism of Action (Synthetic): The synthesis relies on reductive amination . Direct alkylation with cyclobutyl halides is avoided due to slow kinetics and competing elimination reactions. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its selectivity for imines over ketones, preventing the reduction of the cyclobutanone starting material.

          Workflow Diagram (Synthesis)

          SynthesisWorkflow Start 3,9-Diazaspiro[5.5]undecane (dihydrochloride salt) Base Free Base Generation (NaOH/DCM extraction) Start->Base Neutralization Protect Mono-Boc Protection (Boc2O, 0.9 eq) Base->Protect Desymmetrization RedAm Reductive Amination (Cyclobutanone, STAB, AcOH) Protect->RedAm N-Alkylation Deprotect Deprotection (TFA/DCM) RedAm->Deprotect Boc Removal Product 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane Deprotect->Product Final Isolation

          Caption: Step-wise synthesis of the target scaffold ensuring mono-substitution selectivity.

          Detailed Protocol: Reductive Amination

          Reagents:

          • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq)[1]

          • Cyclobutanone (1.2 eq)

          • Sodium triacetoxyborohydride (STAB) (1.5 eq)

          • Acetic acid (glacial, 1.0 eq)

          • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

          Step-by-Step Procedure:

          • Preparation: In a flame-dried round-bottom flask under

            
             atmosphere, dissolve the mono-Boc protected spiro-diamine (1.0 mmol) in anhydrous DCE (10 mL).
            
          • Imine Formation: Add cyclobutanone (1.2 mmol) and acetic acid (1.0 mmol). Stir at room temperature for 30–60 minutes. Note: Acetic acid catalyzes the formation of the iminium ion intermediate.

          • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12–16 hours.

          • Quench: Quench the reaction with saturated aqueous

            
             solution. Stir vigorously for 15 minutes until gas evolution ceases.
            
          • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers, dry over

            
            , filter, and concentrate in vacuo.
            
          • Purification: Purify the residue via flash column chromatography (Silica gel, MeOH:DCM gradient 0:100 to 10:90 with 1%

            
            ) to yield the tert-butyl 9-cyclobutyl-3,9-diazaspiro[5.5]undecane-3-carboxylate.
            
          • Deprotection (Optional): If the free amine is required for further coupling, treat with TFA/DCM (1:4 ratio) for 2 hours, concentrate, and neutralize with ion-exchange resin (e.g., Amberlyst A-21).

          Part 3: In Vitro CNS Profiling Protocols

          Objective: Validate the scaffold's suitability for CNS penetration using physicochemical surrogates and biological assays.

          Rationale: The 3-cyclobutyl-3,9-diazaspiro[5.5]undecane core is designed to satisfy the CNS MPO (Multi-Parameter Optimization) score. Key parameters include lipophilicity (

          
          ), Topological Polar Surface Area (TPSA < 90 Ų), and pKa (7.5–9.5 for basic amines).
          
          Data Table: Physicochemical Properties
          ParameterTarget Range (CNS)3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (Calc.)Impact on Druggability
          MW < 450 Da~208.35 DaHighly favorable; leaves room for further functionalization.
          cLogP 2.0 – 5.02.1 – 2.4Optimal for passive diffusion across the BBB.
          TPSA < 90 Ų~24 ŲExcellent; low polar surface area facilitates membrane crossing.
          pKa (Basic) 7.5 – 10.5~9.8 (Piperidine N)Ensures lysosomal trapping is minimized while maintaining solubility.
          Fsp3 > 0.40.85High 3D character correlates with higher clinical success rates.
          Protocol: MDR1-MDCK Permeability Assay

          Crucial for verifying that the scaffold is not a P-glycoprotein (P-gp) substrate, which would pump it out of the brain.

          • Cell Culture: Culture MDR1-transfected MDCK (Madin-Darby Canine Kidney) cells on transwell polycarbonate membrane filters for 4–5 days to form a confluent monolayer (TEER > 800

            
            ).
            
          • Dosing: Prepare the test compound (3-cyclobutyl-3,9-diazaspiro[5.5]undecane derivative) at 10

            
             in transport buffer (HBSS + 10 mM HEPES, pH 7.4).
            
          • Transport:

            • A-to-B (Apical to Basal): Add compound to the apical chamber.

            • B-to-A (Basal to Apical): Add compound to the basal chamber.

          • Incubation: Incubate at 37°C for 90 minutes.

          • Analysis: Quantify compound concentration in receiver compartments using LC-MS/MS.

          • Calculation: Calculate Apparent Permeability (

            
            ) and Efflux Ratio (ER).
            
            • Success Criteria:

              
               and 
              
              
              
              .

          Part 4: Target Validation (Histamine H3 Case Study)

          Context: The N-cyclobutyl-piperidine motif is a "privileged structure" for the Histamine H3 receptor. The spiro-scaffold acts as a bioisostere for the traditional bipiperidine linker found in early H3 antagonists (e.g., Ciproxifan), improving metabolic stability.

          Signaling Pathway Diagram: H3 Inverse Agonism

          H3Signaling cluster_neuron Presynaptic Neuron Ligand 3-Cyclobutyl-Spiro-Ligand H3R Histamine H3 Receptor (Constitutively Active) Ligand->H3R Binding (Inverse Agonist) Gi Gi/o Protein H3R->Gi Inhibits Activation AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Promotes

          Caption: Mechanism of H3 inverse agonism enhancing neurotransmitter release for cognitive therapy.

          Protocol: Radioligand Binding Assay (H3 Receptor)
          • Membrane Prep: Harvest CHO-K1 cells stably expressing human H3 receptors. Homogenize in ice-cold Tris-HCl buffer.

          • Incubation:

            • Mix membranes (5-10

              
               protein) with 
              
              
              
              -N-
              
              
              -methylhistamine (1-2 nM).
            • Add test compound (3-cyclobutyl-3,9-diazaspiro[5.5]undecane derivative) at varying concentrations (

              
               to 
              
              
              
              M).
            • Non-specific binding determined by 10

              
               Thioperamide.
              
          • Equilibrium: Incubate for 60 minutes at 25°C.

          • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the lipophilic ligand).

          • Counting: Measure radioactivity via liquid scintillation counting.

          • Analysis: Determine

            
             and calculate 
            
            
            
            using the Cheng-Prusoff equation.
            • Target:

              
               for lead candidates.[2]
              

          References

          • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[3]

          • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today.

          • Burrows, J. N., et al. (2017). "The synthesis and application of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters.

          • Sashidhara, K. V., et al. (2022). "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." Molecules.

          • Kuhne, H., et al. (2016). "Synthesis of 3,9-diazaspiro[5.5]undecane derivatives via double Michael addition." Tetrahedron Letters.

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Spirocyclic Compound Synthesis

          Author: BenchChem Technical Support Team. Date: March 2026

          Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Overcoming Steric and Stereoelectronic Barriers in Quaternary Center Formation

          Introduction: The "Escape from Flatland" Initiative

          Welcome to the Spirocyclic Synthesis Support Center. You are likely here because you are attempting to increase the fraction of sp3-hybridized carbons (

          
          ) in your library to improve solubility and metabolic stability, but your reactions are failing at the critical ring-closing step.
          

          The Core Problem: Creating a spiro-center involves forming a quaternary carbon where two rings intersect. This creates significant steric congestion and conformational strain. Our guide moves beyond standard textbook answers to address the specific failure modes of Ring-Closing Metathesis (RCM) , 1,3-Dipolar Cycloadditions , and Oxidative Dearomatization .

          Decision Logic: Method Selection

          Before troubleshooting, verify you are using the correct topology-assembly strategy. Use the logic flow below to confirm your approach.

          SpiroSelection Start Target Spirocycle Structure RingSize Are both rings ≥ 5 members? Start->RingSize Heteroatom Is the spiro-center flanked by Nitrogen? RingSize->Heteroatom Yes (Large Rings) Alkylation Method D: Double Alkylation (Gem-dihalide) RingSize->Alkylation No (Small/Strained Rings) Aromatic Is one precursor a phenol/aniline? Heteroatom->Aromatic No Cycloadd Method B: 1,3-Dipolar Cycloaddition Heteroatom->Cycloadd Yes (Spirooxindoles) RCM Method A: Ring-Closing Metathesis (RCM) Aromatic->RCM No (All Carbon/Ether) Dearom Method C: Oxidative Dearomatization Aromatic->Dearom Yes

          Figure 1: Strategic decision tree for selecting the spirocyclization methodology based on substrate topology and heteroatom placement.

          Troubleshooting Modules

          Module A: Ring-Closing Metathesis (RCM)

          Common Issue: Reaction stalls at 50-60% conversion; catalyst decomposition.

          SymptomRoot CauseTechnical Intervention
          Stalled Conversion Formation of stable ruthenium-methylidene species or chelate complexes.Add Ti(OiPr)4: This acts as a scavenger for non-productive chelating groups. Switch Catalyst: Move from Grubbs II to Hoveyda-Grubbs II , which is more robust against steric bulk at the spiro-center.
          Dimerization Intermolecular reaction is faster than intramolecular spiro-closure.High Dilution Protocol: Run reaction at 0.001 M to 0.005 M. Slow Addition: Add the substrate via syringe pump over 4–8 hours to keep instantaneous concentration low.
          No Reaction Lack of conformational pre-organization (Entropic penalty).Thorpe-Ingold Effect: Introduce gem-dimethyl groups or bulky protecting groups (e.g., Boc, Ts) on the tether to force the alkenes closer together.

          Q: My RCM product is forming, but the yield is <30%. The catalyst seems to die. A: Spiro-RCM is notoriously sensitive to ethylene buildup. Ethylene promotes catalyst decomposition.

          • Fix: Vigorously sparge the reaction with Argon/Nitrogen (using a submerged needle) to physically strip ethylene from the solution. Do not just rely on a static inert atmosphere.

          Module B: Stereoselective Spirooxindole Synthesis

          Context: Synthesis of spiro[pyrrolidine-3,3'-oxindole] via 1,3-dipolar cycloaddition (Isatin + Amino Acid + Dipolarophile). Common Issue: Poor diastereomeric ratio (dr) or regio-scrambling.

          Q: I am getting a mixture of endo and exo isomers. How do I lock the stereochemistry? A: The stereoselectivity is dictated by the approach of the dipole (azomethine ylide).

          • Temperature Control: This reaction is reversible. Lower temperatures (refluxing methanol

            
             room temperature ethanol) often favor the kinetic product (endo), while high heat favors the thermodynamic product (exo).
            
          • Secondary Interactions: Use a chiral catalyst (e.g., Phosphoric Acids or Thiourea) that can H-bond with the oxindole carbonyl, rigidifying the transition state.

          Q: The reaction yields are inconsistent. A: This is often due to the in situ generation of the azomethine ylide.

          • Protocol Check: Do not mix all three components instantly. Premix the Isatin and Amino Acid (e.g., Sarcosine/Proline) for 15-30 minutes to ensure full decarboxylation and dipole formation before adding the dipolarophile (chalcone/alkene).

          Module C: Oxidative Dearomatization

          Common Issue: The product re-aromatizes or hydrolyzes back to the phenol.

          Dearomatization Phenol Phenol Precursor Oxidation Hypervalent Iodine (PIDA/PIFA) Phenol->Oxidation Intermediate Phenoxenium Ion Oxidation->Intermediate Cyclization Nucleophilic Attack (Spiro) Intermediate->Cyclization Kinetic Trap Rearrangement Rearrangement (Failure) Intermediate->Rearrangement Thermodynamic

          Figure 2: Mechanistic pathway of oxidative dearomatization. Success depends on trapping the phenoxenium ion faster than it rearranges.

          Q: My spiro-dienone is unstable on silica gel. A: Spiro-dienones are sensitive to acid-catalyzed rearrangement (migration of the spiro-center to restore aromaticity).

          • Fix: Pre-treat your silica gel with 1-2% Triethylamine (Et3N) to neutralize acidity.

          • Solvent Switch: If using hypervalent iodine, switch the solvent from MeOH to HFIP (Hexafluoroisopropanol) . HFIP stabilizes the radical cation/cation intermediates and promotes the desired cyclization pathway over polymerization.

          Experimental Protocols (Self-Validating)

          Protocol 1: High-Fidelity Spiro-RCM

          Target: Formation of 5- to 7-membered spirocycles.

          • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a gas inlet tube (submerged).

          • Dissolution: Dissolve the diene precursor in degassed Dichloromethane (DCM) to a concentration of 0.005 M (Critical: High dilution prevents dimerization).

          • Catalyst Addition: Add Hoveyda-Grubbs 2nd Gen (5 mol%) in one portion.

          • Active Sparging: Immediately begin bubbling Argon through the solution.

            • Validation Check: The solution should turn green/brown. If it turns black immediately, your solvent was wet or oxygenated.

          • Monitoring: Reflux for 2–4 hours.

            • Stop Condition: Monitor TLC. If the starting material spot persists but a new "dimer" spot appears (usually lower Rf), stop heating. Further heating will only degrade the catalyst.

          • Workup: Add activated charcoal (50 mg per 100 mg substrate) to sequester the Ruthenium, stir for 30 mins, and filter through Celite.

          Protocol 2: Stereoselective Spirooxindole Assembly

          Target: 3,3'-pyrrolidinyloxindole via [3+2] cycloaddition.

          • Dipole Formation: In a round bottom flask, combine Isatin (1.0 equiv) and L-Proline (1.2 equiv) in Ethanol.

          • Activation: Heat at 60°C for 20 minutes.

            • Validation Check: Observe the evolution of CO2 bubbles. The solution color typically deepens (orange/red). Do not proceed until bubbling slows.

          • Cyclization: Add the Dipolarophile (e.g., Chalcone, 1.0 equiv) .

          • Reaction: Reflux for 3–5 hours.

            • Validation Check: Product usually precipitates out of the ethanol solution upon cooling.

          • Purification: Cool to 0°C. Filter the solid. Wash with cold ethanol. This often yields >95% pure single diastereomer without column chromatography.

          References

          • Varela, M. T., et al. (2025).[1] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.[1][2][3][4][5] European Journal of Medicinal Chemistry, 287, 117368.[1] Link[3]

          • James, N. C., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8, 3320-3347. Link

          • Reddy, A. A., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction. ACS Omega, 5(42), 27303–27314. Link

          • Hassan, Z., et al. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines. Marine Drugs, 23(3). Link

          • Bag, R., et al. (2024).[6] Electrochemical Oxidative Dearomatization Strategy for Accessing Spiro[4.5]dienones. Journal of Organic Chemistry, 89(4). Link

          • Kashaf, B., et al. (2021).[2][7] Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems.[2][8][9][10] Molecular Diversity, 25, 2487–2532.[2] Link

          Sources

          Diastereoselectivity control in diazaspiro[5.5]undecane synthesis.

          Author: BenchChem Technical Support Team. Date: March 2026

          Topic: Diastereoselectivity Control & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 2026

          Introduction: The Stereochemical Pivot

          Welcome to the technical hub for Diazaspiro[5.5]undecane scaffolds. This is not a generic synthesis guide; it is a troubleshooting center for the specific stereochemical challenges inherent to spirocyclic systems.

          The core challenge in synthesizing diazaspiro[5.5]undecanes (especially the 2,8- or 1,7-isomers) is the spiro-carbon pivot . Unlike fused rings (e.g., decalin), which have rigid cis/trans junctions, spiro-rings are orthogonal. Diastereoselectivity here is governed by the relative orientation of substituents on the two rings (distal or proximal) and the conformation (chair-chair vs. chair-twist) of the piperidine/cyclohexane rings.

          This guide addresses the three most common failure points:

          • Kinetic vs. Thermodynamic Mismatch (Wrong isomer formed).

          • Cyclization Failure (Double Michael Addition issues).

          • Hydrogenation Selectivity (Inability to control facial attack on aromatic precursors).

          Module 1: Mechanistic Foundations (The "Why")

          Before troubleshooting, you must diagnose the regime of your reaction.

          FAQ: Why am I getting a 1:1 mixture of diastereomers?

          Diagnosis: You are likely operating under Kinetic Control without sufficient steric bias, or your system has reached a non-selective Thermodynamic Equilibrium .

          • The Chair-Chair Imperative: The diazaspiro[5.5]undecane core prefers a double-chair conformation . Substituents will drive the equilibrium to place bulky groups in equatorial positions.

          • The "Anomeric" Trap: In diaza-systems, dipole-dipole interactions between the nitrogen lone pairs and electronegative substituents (if present) can stabilize the axial conformer (anomeric effect), defying standard steric prediction.

          Visualizing the Pathway

          The following diagram illustrates the decision matrix for controlling selectivity during the critical ring-closure step.

          G Start Selectivity Issue Identified Route Which Synthetic Route? Start->Route Michael Double Michael Addition (Divinyl Ketone + Barbituric Acid/Amine) Route->Michael Hydro Hydrogenation (Pyridinium/Pyridine Precursor) Route->Hydro M_Issue Issue: Low dr (1:1) Michael->M_Issue H_Issue Issue: Wrong Enantiomer/Diastereomer Hydro->H_Issue M_Sol1 Switch to Lewis Acid Catalysis (Kinetic Control) M_Issue->M_Sol1 Early Stage M_Sol2 Equilibration (Base/Heat) (Thermodynamic Control) M_Issue->M_Sol2 Late Stage H_Sol1 Substrate Activation (Benzyl/Boc Protection) H_Issue->H_Sol1 Steric Steering H_Sol2 Catalyst Ligand Tuning (PhanePhos / JosiPhos) H_Issue->H_Sol2 Facial Selectivity

          Caption: Decision tree for troubleshooting diastereoselectivity based on synthetic route.

          Module 2: Troubleshooting Cyclization (Double Michael Addition)

          This is the most common route for generating the spiro-core, typically reacting a divinyl ketone with a bis-nucleophile (e.g., barbituric acid derivatives or 4-piperidones).

          Protocol: Thermodynamic Equilibration of Spiro-Adducts

          Issue: The reaction yields a mixture of isomers where the substituents are axial/equatorial randomized. Solution: Force the system to the thermodynamic minimum (all bulky groups equatorial) via retro-Michael/Michael equilibration.

          Step-by-Step Guide:

          • Isolation: Do not separate the diastereomers yet. Take the crude mixture.

          • Solvent Switch: Dissolve in EtOH or t-BuOH (protic solvents facilitate proton transfer).

          • Base Catalyst: Add 20 mol% NaOEt (sodium ethoxide).

          • Reflux: Heat to reflux for 12–24 hours.

          • Monitor: Check 1H NMR. Look for the simplification of the spectrum. The thermodynamic product (diequatorial) typically shows large coupling constants (

            
             Hz) for the methine protons adjacent to the spiro center.
            
          • Quench: Cool to 0°C, neutralize with dilute HCl, and extract.

          Why this works: The Michael addition is reversible. Under thermodynamic conditions, the spiro-ring opens and closes until the substituents adopt the lowest energy conformation (usually equatorial-equatorial).

          Critical Parameter Table: Michael Addition Optimization
          ParameterRecommendationEffect on Selectivity
          Solvent DCM (Kinetic) vs. EtOH (Thermo)Non-polar solvents favor kinetic precipitation; polar protic solvents favor equilibration.
          Temperature 0°C to RTLow temp locks the kinetic product (often cis if chelation occurs).
          Lewis Acid
          
          
          or
          
          
          Coordination to the carbonyl creates a rigid transition state, improving dr (diastereomeric ratio).
          Amine Base Diethylamine vs. DBUBulky bases (DBU) prevent coordination; smaller bases may participate in H-bonding networks.

          Module 3: Troubleshooting Hydrogenation (Pyridinium Route)

          When synthesizing the scaffold by reducing bis-pyridinium salts or pyridine-containing precursors, the challenge is facial selectivity during hydride transfer.

          FAQ: How do I control cis/trans selectivity during hydrogenation?

          The Problem: Heterogeneous hydrogenation (Pd/C,

          
          ) often attacks the least hindered face, but the "hollow" nature of the spiro-system makes facial discrimination difficult.
          

          The Solution: Anchoring Groups & Homogeneous Catalysis. Instead of relying on random surface adsorption, use a homogeneous Iridium or Rhodium catalyst with a chiral ligand that interacts with a "handle" on the nitrogen.

          Protocol: Iridium-Catalyzed Asymmetric Hydrogenation Reference Standard: Zhou et al. / Charette et al. methodologies.[1]

          • Precursor: Convert your pyridine precursor to the N-Benzyl pyridinium salt . The benzyl group is crucial—it prevents catalyst deactivation and provides steric bulk to direct the hydride attack.

          • Catalyst System:

            • Precatalyst:

              
               (1.0 mol%)
              
            • Ligand: (S)-MeO-Biphep or (R)-SegPhos (2.2 mol%)

            • Additive:

              
               (10 mol%) - Essential for activating the Ir-precursor.
              
          • Conditions: 600 psi

            
            , THF/MeOH (1:1), RT, 24h.
            
          • Troubleshooting:

            • Low Conversion? Add 10 mol% of a soluble base like triethylamine to neutralize the HBr formed (if using bromide salts), although some Ir-cycles prefer acidic conditions. Check specific ligand requirements.

            • Low Selectivity? Switch the N-protecting group.[2] An N-Boc group (if the pyridine is already partially reduced) can direct hydrogenation to the cis face via carbamate coordination.

          Reaction Substrate Pyridinium Salt (Planar Aromatic) Inter Intermediate (Partially Reduced) Substrate->Inter H2 / Catalyst Product Diazaspiro[5.5]undecane (Chiral/Diastereopure) Inter->Product Stereoselective Step Catalyst Ir/Ligand Complex (Facial Control) Catalyst->Inter Coordination

          Caption: Pathway for Iridium-catalyzed hydrogenation of pyridinium salts.

          Module 4: Analytical Resolution

          You cannot troubleshoot what you cannot measure. Standard C18 HPLC often fails to separate spiro-diastereomers due to their similar polarity.

          Technique: NMR Shift Reagents & NOESY
          • NOESY/ROESY: This is mandatory.

            • Diagnostic Signal: Look for NOE correlations between the protons on the spiro-adjacent carbons and the substituents.

            • Cis-relationship: Strong NOE between axial substituent and axial spiro-neighbor.

            • Trans-relationship: Absence of NOE.

          • Derivatization: If enantiomers are the issue (in chiral synthesis), derivatize the secondary amines with Mosher's Acid Chloride . The resulting diastereomers are easily separable by standard Silica Flash Chromatography.

          References

          • Islam, M. S., et al. (2015).[3] Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition.[3] Arabian Journal of Chemistry, 8(3), 392-398.

          • Despois, A., & Cramer, N. (2025).[1] Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.[1] Nature Chemistry.[1]

          • Ye, Z.-S., et al. (2014). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts.

          • Faal, et al. (2025).[4] Theoretical and Computational Deep Dive into Spiro[5.5]undecane Systems. BenchChem Technical Reports.

            • (General Reference for Conformational Analysis)

          For further assistance with specific ligand screening or scale-up protocols, contact the Application Science team.

          Sources

          Technical Support Center: Navigating Stability Challenges with 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane Derivatives

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane derivatives. This guide is designed to provide expert insights and practical troubleshooting strategies to address common stability issues encountered during the synthesis, purification, and handling of these complex spirocyclic compounds. Our goal is to equip you with the knowledge to anticipate and resolve these challenges, ensuring the integrity of your research.

          The unique three-dimensional architecture of spirocyclic scaffolds, such as the 3,9-diazaspiro[5.5]undecane core, offers significant advantages in drug discovery by enabling exploration of novel chemical space and improving physicochemical properties.[1][2] However, the inherent structural features of these molecules can also present specific stability challenges. This guide provides a systematic approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience.

          Part 1: Troubleshooting Guides

          This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experimental work.

          Degradation During Synthesis and Workup

          Question 1: I am observing significant product loss and the formation of multiple byproducts during the final deprotection or cyclization step of my 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane derivative synthesis. What are the likely causes and how can I mitigate this?

          Answer: This is a common challenge that often points to the instability of the diazaspirocyclic core under the reaction or workup conditions. Several factors could be at play:

          • Harsh pH Conditions: The diazaspiro[5.5]undecane ring system, containing two secondary amines, can be susceptible to degradation under strongly acidic or basic conditions, potentially leading to ring-opening or side reactions.

          • Oxidative Degradation: The secondary amine functionalities are prone to oxidation, especially in the presence of air, certain metal catalysts, or oxidizing agents. This can lead to the formation of N-oxides or other degradation products.

          • Elevated Temperatures: Prolonged exposure to high temperatures can promote various degradation pathways.

          Troubleshooting Protocol:

          • Monitor Reaction Progress Closely: Analyze the reaction mixture at different time points using techniques like TLC or LC-MS to identify the onset of product degradation.[3]

          • Modify Workup Procedure:

            • If using acidic conditions for deprotection (e.g., TFA or HCl), consider minimizing the exposure time and performing the reaction at lower temperatures.

            • During aqueous workup, use milder pH conditions for extraction. For instance, instead of a strong base like NaOH, consider using a saturated solution of sodium bicarbonate (NaHCO₃).[3]

            • If your compound is sensitive to air, perform the workup under an inert atmosphere (e.g., nitrogen or argon).

          • Optimize Reaction Conditions:

            • Systematically screen reaction parameters such as temperature, reaction time, and solvent.[3] Lowering the temperature can often minimize side reactions and improve stability.[3]

            • If a metal catalyst is used, consider screening alternative catalysts or using a lower catalyst loading.

          Question 2: My purified 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane derivative appears to be degrading upon storage, even at low temperatures. I'm noticing a change in color and the appearance of new spots on my TLC analysis. What's happening?

          Answer: The long-term stability of your compound is crucial for reliable biological testing and further derivatization. Degradation upon storage is often due to slow, persistent reactions with atmospheric components or residual impurities.

          • Oxidation: As mentioned, the secondary amines are susceptible to air oxidation. This is a common pathway for degradation during storage.

          • Hygroscopicity and Hydrolysis: Amine-containing compounds can be hygroscopic, and absorbed moisture can facilitate hydrolytic degradation, especially if there are other sensitive functional groups in the molecule.

          • Residual Solvents or Reagents: Trace amounts of acidic or basic impurities from the purification process can catalyze degradation over time.

          Recommended Storage Protocol:

          ParameterRecommendationRationale
          Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes contact with atmospheric oxygen and moisture.
          Temperature Store at -20°C or -80°C.Reduces the rate of potential degradation reactions.
          Container Use amber glass vials with tight-fitting caps.Protects from light and minimizes exposure to air.
          Purity Ensure high purity of the final compound.Residual impurities can act as catalysts for degradation.

          Experimental Workflow for Stability Assessment:

          G cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analysis A High-Purity Compound B Aliquot into Vials A->B C Inert Atmosphere (-20°C, Dark) B->C D Ambient Atmosphere (RT, Light) B->D E TLC/LC-MS Analysis (Time Points: 0, 1, 3, 6 months) C->E D->E F Compare Degradation Profiles E->F

          Caption: Workflow for assessing the long-term storage stability of your compound.

          Instability During Analytical Characterization

          Question 3: I am observing poor peak shape and inconsistent retention times during HPLC analysis of my 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane derivative. Could this be a stability issue?

          Answer: Yes, on-column degradation or interaction with the stationary phase can lead to poor chromatographic performance. The basic nature of the diazaspiro[5.5]undecane core is a key factor to consider.

          • Interaction with Silica: The secondary amine groups can interact strongly with the acidic silanol groups on standard silica-based HPLC columns, leading to peak tailing and poor resolution.

          • On-Column Degradation: If the mobile phase is not optimized, it could potentially cause degradation of the analyte on the column.

          Troubleshooting HPLC Analysis:

          • Column Selection:

            • Use a column with end-capping to block the residual silanol groups.

            • Consider using a polymer-based or hybrid stationary phase that is more stable over a wider pH range.

          • Mobile Phase Optimization:

            • Add a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%), to the mobile phase. This will compete with your analyte for interaction with the silanol groups, improving peak shape.

            • Ensure the pH of the mobile phase is compatible with your compound's stability. Buffering the mobile phase can help maintain a consistent pH.

          • Sample Preparation:

            • Ensure your sample is fully dissolved in the mobile phase before injection to avoid precipitation on the column.

            • If your sample was prepared in an acidic or basic solution, neutralize it before injection to prevent pH shock on the column.[4]

          Part 2: Frequently Asked Questions (FAQs)

          Q1: What are the primary degradation pathways for 3,9-diazaspiro[5.5]undecane derivatives?

          A1: Based on the core structure, the most probable degradation pathways include:

          • Oxidation: The secondary amines can be oxidized to form N-oxides or other related products. This can be initiated by air, light, or residual oxidizing agents.

          • Ring-Opening: Under harsh acidic or basic conditions, the piperidine rings of the spirocyclic system could potentially undergo ring-opening reactions. The presence of the strained cyclobutyl ring might also contribute to instability under certain conditions, although this is less common for the cyclobutyl group itself without activating substituents.

          • Reaction with Electrophiles: The nucleophilic secondary amines can react with electrophilic impurities or reagents, leading to unwanted side products.

          Degradation Pathway Visualization:

          G A 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane Derivative B N-Oxide Derivative A->B Oxidation (e.g., Air, H₂O₂) C Ring-Opened Product A->C Harsh Acid/Base (e.g., conc. HCl, NaOH) D Alkylated/Acylated Adduct A->D Electrophiles (e.g., R-X, Acyl Halides)

          Caption: Potential degradation pathways for the diazaspiro[5.5]undecane core.

          Q2: Are there any specific handling precautions I should take when working with these compounds?

          A2: Yes, due to their potential sensitivity, it is advisable to:

          • Work under an inert atmosphere (nitrogen or argon) whenever possible, especially during reactions and when handling the purified compound.

          • Use high-purity solvents and reagents to minimize the introduction of impurities that could catalyze degradation.

          • Protect from light by using amber vials or wrapping containers in aluminum foil, as some compounds may be photolabile.

          • Avoid prolonged exposure to high temperatures.

          Q3: How does the cyclobutyl group affect the stability of the molecule?

          A3: The cyclobutyl group is a strained four-membered ring. While generally stable, this ring strain can make it more susceptible to ring-opening reactions under certain conditions compared to a less strained ring like a cyclopentyl or cyclohexyl group. However, in the context of the 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane scaffold, the primary points of instability are more likely to be the secondary amine functionalities. The influence of the cyclobutyl group on the overall electronic and steric properties of the molecule could indirectly affect the reactivity of the diazaspiro core.

          Q4: I am planning to perform a long-term stability study. What are the key parameters to consider?

          A4: A comprehensive stability study should evaluate the impact of:

          • Temperature: Test at various temperatures, including refrigerated (2-8°C), room temperature, and accelerated conditions (e.g., 40°C).[5]

          • Humidity: Assess the effect of moisture by exposing the compound to controlled humidity levels (e.g., 75% RH).[5]

          • Light: Evaluate photostability by exposing the compound to a controlled light source, as per ICH guidelines.[4][5]

          • pH: If the compound will be formulated in a solution, assess its stability across a range of pH values.

          For each condition, analyze samples at predetermined time points for the appearance of degradants and any change in the concentration of the parent compound using a validated stability-indicating HPLC method.[4]

          References

          • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
          • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate.
          • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online.
          • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing).
          • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters.
          • A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts.
          • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC.
          • Theoretical and Computational Deep Dive into Spiro[5.5]undecane Systems: A Technical Guide - Benchchem.
          • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchGate.
          • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis.
          • Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed.
          • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed.
          • Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog.
          • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton.
          • (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ResearchGate.
          • Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction - DergiPark.
          • Determining degradation intermediates and the pathway of 3' to 5' degradation of histone mRNA using high-throughput sequencing - PMC.
          • Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives - Benchchem.
          • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC.
          • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides.
          • New, simple and accessible method creates potency-increasing structure in drugs.
          • Biggest Challenges Encountered When Doing SPR Experiments.
          • Chirality of spirocyclic compound - Chemistry Stack Exchange.
          • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST - Sciforum.
          • Innovative Strategies for the Targeted Degradation of Viral Proteins: Paving the Way for Next-Generation Therapeutics - MDPI.
          • The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PubMed.
          • (PDF) Stability problems of synthetic cathinones in biological material and the study of potential intake biomarkers based on the biological material from a case of 3-CMC poisoning - ResearchGate.
          • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - MDPI.

          Sources

          Troubleshooting purification of polar spirocyclic amines

          Author: BenchChem Technical Support Team. Date: March 2026

          Ticket #8492: Troubleshooting Polar Spirocyclic Amine Isolation Status: Open Assigned Specialist: Senior Application Scientist

          Welcome to the SpiroTech Support Hub

          You are likely here because your spirocyclic amine—a rigid, high-

          
          , pharmacologically privileged scaffold—is behaving poorly during purification. Unlike flat aromatic amines, these 3D structures often lack UV chromophores, exhibit high water solubility, and streak aggressively on silica.
          

          This guide is not a textbook; it is a troubleshooting workflow designed to resolve specific failure modes.

          Module 1: Chromatography & Peak Shape Issues

          Issue: My compound streaks/tails on silica gel, or co-elutes with impurities.

          Diagnosis: Spirocyclic amines are basic (often

          
           8–10). Standard silica gel is acidic (
          
          
          
          of surface silanols
          
          
          5). Your amine is protonating on the column, interacting ionically with silanols rather than partitioning.[1]
          Protocol A: Mobile Phase Modifiers (The "Quick Fix")

          If you must use standard silica, you must suppress silanol ionization or block active sites.

          ModifierConcentrationRoleBest For
          Triethylamine (TEA) 1–2% v/vCompetes for silanol sitesDCM/MeOH gradients. Warning: Must be flushed out post-column.
          Ammonium Hydroxide (
          
          
          )
          0.5–1% v/vDeprotonates the amine & silicaHigh polarity compounds. Use "Ammoniated Methanol" (see below).[2]
          Trifluoroacetic Acid (TFA) 0.1% v/vAVOID Do not use acid on Normal Phase for basic amines; it creates salts that stick permanently to silica.

          Pro-Tip: Ammoniated Methanol Preparation Do not just add aqueous ammonia to DCM (it separates).

          • Chill Methanol to 0°C.

          • Bubble anhydrous

            
             gas until saturation OR add 30% aqueous 
            
            
            
            to MeOH (1:9 ratio).
          • Use this "Solvent B" in your DCM gradient [1, 10].

          Protocol B: Stationary Phase Switching (The "Permanent Fix")

          For spirocycles that degrade or streak even with TEA, switch the stationary phase.

          • Amine-Functionalized Silica (

            
            -Silica):  The surface is already basic.[3] You can use neutral solvents (Hexane/EtOAc) without modifiers. This is often the "magic bullet" for spirocycles [15, 24].
            
          • Basic Alumina: Useful but often has lower theoretical plate counts (resolution) than silica.

          Module 2: The "Invisible" Compound (Detection)

          Issue: I see nothing on the UV trace (254 nm), but the mass spec says it's there.

          Diagnosis: Spirocyclic scaffolds often lack the conjugated

          
          -systems required for UV absorbance.
          
          Solution: Universal Detection & Staining

          If you lack a Mass-Directed Prep system, you must rely on non-chromophoric detection.

          Detector/MethodMechanismSensitivitySuitability for Spirocycles
          CAD (Charged Aerosol) Particle chargingHigh (~ng)Excellent. Uniform response factor [8, 14].
          ELSD (Light Scattering) Light scatteringMediumGood. Non-linear response; requires volatile mobile phase [7, 11].
          Ninhydrin Stain Reaction with free aminesHighClassic. Turns primary/secondary amines purple/blue.
          Dragendorff Stain ComplexationMediumSpecific. Turns tertiary amines/alkaloids orange.
          Iodine Chamber AdsorptionHighGeneral. Reversible yellow/brown spots.

          Ninhydrin Dip Protocol: Dissolve 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid. Dip TLC plate and heat with a heat gun until spots appear.

          Module 3: The Aqueous Trap (Workup & Isolation)

          Issue: My compound is stuck in the aqueous layer or DMSO after Reverse Phase (RP) purification.

          Diagnosis: Polar spirocycles are often too hydrophilic for standard DCM extractions. Evaporating water/DMSO is tedious and thermally risky.

          Protocol: "Catch and Release" (SCX Chromatography)

          Use a Strong Cation Exchange (SCX) cartridge to extract the amine from water/DMSO, wash away impurities, and elute in a small volume of volatile solvent [6, 12, 13].

          Step-by-Step SCX Workflow:

          • Condition: Flush cartridge with MeOH, then Water.

          • Load: Acidify your aqueous/DMSO fraction to pH < 3 (use Acetic or Formic acid). Load onto cartridge. The amine binds to the sulfonic acid resin.

          • Wash: Flush with MeOH (removes non-basic impurities and DMSO).

          • Elute: Flush with 2M

            
             in MeOH . The base disrupts the ionic bond, releasing the amine.
            
          • Finish: Concentrate the methanolic eluent.

          Module 4: Reverse Phase Strategy

          Issue: Normal phase failed. I'm using C18, but the peak shape is broad or retention is zero.

          Diagnosis: At neutral/acidic pH, amines are protonated (

          
          ). Charged species do not interact well with hydrophobic C18 chains (leads to "dead volume" elution) and repel each other (leads to band broadening).
          
          The High-pH Fix

          You must run the C18 column at pH 9.5–10.5 (using hybrid silica columns like XBridge or Gemini that survive high pH) [1, 2, 5].

          • Why? Above the

            
            , the amine is neutral. Neutral = Hydrophobic = Retention on C18.[4]
            
          • Buffer: 10mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide in Water/Acetonitrile.

          Visual Troubleshooting Guides
          Figure 1: Purification Decision Matrix

          Use this logic flow to select the correct purification method based on compound behavior.

          PurificationLogic Start Start: Crude Spirocyclic Amine Solubility Is it soluble in DCM/EtOAc? Start->Solubility TLC_Streak Does it streak on Silica TLC? Solubility->TLC_Streak Yes ReversePhase Reverse Phase (C18) Solubility->ReversePhase No (Polar) NormalPhase Flash: Silica + 1% TEA (DCM/MeOH) TLC_Streak->NormalPhase No AmineSilica Flash: Amine-Silica (KP-NH) (Hex/EtOAc) TLC_Streak->AmineSilica Yes (Severe) SCX Isolation: SCX Cartridge (Catch & Release) NormalPhase->SCX If purity < 95% HighPH Prep HPLC: pH 10 (NH4HCO3 Buffer) ReversePhase->HighPH Standard Approach LowPH Prep HPLC: pH 2 (TFA/Formic) ReversePhase->LowPH If acid stable & low retention HighPH->SCX Optional cleanup LowPH->SCX To remove water/salt

          Caption: Decision matrix for selecting stationary phases and modifiers based on solubility and streaking behavior.

          Figure 2: SCX "Catch & Release" Mechanism

          Visualizing the removal of polar impurities and DMSO.

          SCX_Mechanism Step1 1. LOAD (Acidic pH) Amine (+) binds to Resin (-) DMSO/Neutrals flow through Step2 2. WASH (MeOH) Remove trace organics Amine stays bound Step1->Step2 Waste Step3 3. ELUTE (Basic pH) NH3 neutralizes Amine Amine releases into MeOH Step2->Step3 Waste Final Pure Amine (in Volatile Solvent) Step3->Final Collect Product

          Caption: The SCX workflow allows separation of amines from high-boiling solvents (DMSO/Water) without distillation.

          References
          • Excellence in Analytical Chemistry. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.[5]6[1][7][8]

          • Agilent Technologies. (2012). Control pH During Method Development for Better Chromatography.9[7][8]

          • Stella, C., et al. (2004).[10] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[5][10] Journal of Separation Science.[10] 10

          • Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase.5[1][7][8][11]

          • ResearchGate. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[5][10]12[7][8]

          • Cornell Institute of Biotechnology. SCX disposable cartridge cleanup Procedure.13[1][7][8]

          • Lab Manager. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.14[7][8]

          • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?15[7][8]

          • ResearchGate. A simplified guide for charged aerosol detection of non-chromophoric compounds.16[1][7][8][11]

          • Reddit (r/Chempros). (2023). Flash Column Chromatography with Ammonia: Your experiences please!2[7][8]

          • Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques.17[7][8]

          • SPE Cartridge. SCX Cartridge, Strong Cation Exchange SPE Chemistry Column.[18]18[1][7][8]

          • Agilent Technologies. SPE Method Development Tips and Tricks.19[1][7][8]

          • LCGC International. (2022). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.11[7][8]

          • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?3[1][7][8]

          • NIH/PMC. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes.7[7]

          • University of Washington Proteomics. (2011). Peptide fractionation and Clean-Up Protocols.[13]20[1][7][8]

          • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.[1]1[1][7][8]

          • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques.[13][21]21[1][7][8]

          • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?8[7][8]

          • Biotage. ISOLUTE® SCX | Solid-phase extraction cartridges and plates.22[7][8]

          • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds.4[1][7][8]

          • Reddit (r/Chempros). (2025). Triethylammonium after flash chromatography.[23]23[1][7][8]

          • Biotage. (2023). Is there an easy way to purify organic amines?24[7][8]

          Sources

          Preventing product degradation during spiro-compound workup.

          Author: BenchChem Technical Support Team. Date: March 2026

          Preventing Product Degradation During Spiro-Compound Workup

          Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Spiroketals, Spiroacetals, and Strained Spirocyclic Ethers

          Executive Summary: The Spiro-Paradox

          Spiro-compounds, particularly spiroketals, exist in a delicate energetic balance. While the spiro-carbon provides structural rigidity, the orthogonal ring orientation creates unique steric strain. More critically, spiroketals possess an inherent lability toward acid-catalyzed hydrolysis and isomerization.

          The Core Problem: Most standard organic workups (acidic washes, silica gel chromatography, prolonged solution storage) inadvertently trigger the retro-spirocyclization pathway. This results in ring opening to an oxocarbenium intermediate, leading to either decomposition or thermodynamic equilibration (loss of stereochemistry).

          This guide replaces "standard" protocols with Spiro-Safe™ workflows designed to maintain kinetic stability.

          Diagnostic FAQ: Identify Your Failure Mode

          Q1: My crude NMR showed a single isomer, but after the column, I have a 1:1 mixture. What happened?

          Diagnosis: You are a victim of Thermodynamic Drift . Technical Explanation: Spiroketals are stabilized by the anomeric effect , where electronegative oxygen lone pairs donate into the antibonding orbital (

          
          ) of the adjacent C-O bond.[1] This favors the isomer where the C-O bond is axial.
          If your reaction produced the kinetic isomer (often the one without full anomeric stabilization), the acidity of standard silica gel (
          
          
          
          ) catalyzed the ring opening. The compound then re-closed to the thermodynamically stable (anomeric) isomer. Fix: See Protocol B: The Triethylamine Shield.
          Q2: The product disappears during aqueous workup, leaving only acyclic ketones/diols.

          Diagnosis: Acid-Catalyzed Hydrolysis.[2] Technical Explanation: Even weak acids (like saturated

          
          ) can protonate the spiro-oxygen. In the presence of water, this leads to irreversible hydration of the oxocarbenium ion, effectively "unzipping" the rings.
          Fix:  See Protocol A: The Cryo-Buffer Quench.
          
          Q3: My compound streaks badly on TLC and co-elutes with impurities.

          Diagnosis: Silanol Hydrogen Bonding. Technical Explanation: The exposed silanol groups (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

          
          ) on silica are not just acidic; they are hydrogen bond donors. Spiro-compounds with basic sites (like spiro-amines) or accessible oxygens will "drag" along the silica surface.
          Fix:  Use Deactivated Silica (Protocol B) or switch to Basic Alumina.
          

          Visualizing the Danger Zone

          The following diagram illustrates the mechanistic "Trap" hidden in standard workups.

          SpiroDegradation Spiro Target Spiro-Compound (Kinetic Isomer) Protonation Protonation of Spiro-Oxygen Spiro->Protonation + H+ Acid Acid Source (Silica Gel / H3O+) Acid->Protonation Open Oxocarbenium Ion (Ring Open) Protonation->Open C-O Bond Cleavage Thermo Thermodynamic Isomer (Stereochem Loss) Open->Thermo Re-closure (Equilibration) Hydrolysis Acyclic Diketone/Diol (Total Degradation) Open->Hydrolysis + H2O (Trapping)

          Figure 1: The degradation cascade triggered by acidic environments. Note that ring opening is the central failure point for both isomerization and hydrolysis.

          Validated Protocols (Spiro-Safe™)

          Protocol A: The Cryo-Buffer Quench

          Use this for: Highly acid-sensitive spiroketals or enol ethers.

          The Logic: Kinetic control is maintained by temperature suppression, while pH control prevents protonation. We avoid

          
           (weakly acidic) in favor of phosphate buffers.
          
          ParameterStandard ConditionSpiro-Safe ConditionReason
          Temperature RT (
          
          
          )
          
          
          Suppresses rate of ring opening (
          
          
          ).
          Quench Agent
          
          
          or
          
          
          
          
          Phosphate Buffer
          Maintains neutral pH window.
          Solvent Ether/EtOAc
          
          
          (Pre-cooled)
          Avoids heat of mixing;
          
          
          is non-acidic.

          Step-by-Step:

          • Cool the reaction mixture to

            
             (or lower if reaction allows).
            
          • Preparation: Prepare a quench solution of 0.5M Sodium Phosphate Buffer (pH 7.0) mixed 1:1 with saturated

            
            . Cool this mixture to 
            
            
            
            .
          • Addition: Add the buffer slowly to the reaction. Do not allow the internal temperature to rise above

            
            .
            
          • Extraction: Extract immediately with cold Diethyl Ether.

          • Drying: Dry over

            
             (Potassium Carbonate) instead of 
            
            
            
            .
            • Why?

              
               is slightly acidic. 
              
              
              
              provides a basic micro-environment during the drying phase.
          Protocol B: The Triethylamine Shield (Deactivated Silica)

          Use this for: Purification of spiro-compounds that isomerize or streak on TLC.

          The Logic: Standard silica gel has a surface pH of ~4.5 due to acidic silanols. By treating the silica with Triethylamine (TEA), we neutralize these sites, creating a "buffered" stationary phase.

          Step-by-Step:

          • Slurry Preparation: Prepare your mobile phase (e.g., 10% EtOAc/Hexanes). Add 1.0% v/v Triethylamine (TEA) to the solvent system.

          • Column Packing: Slurry pack the silica gel using this TEA-doped solvent.

          • Flushing: Flush the column with 2-3 column volumes of the TEA-solvent.

            • Validation: Check the pH of the eluent exiting the column using a pH strip. It should be basic (pH > 8).

          • Loading: Dissolve your crude sample in the mobile phase containing 0.5% TEA.

          • Elution: Run the column using the TEA-doped solvent.

          • Post-Column Workup: The collected fractions will contain TEA. Remove it by rotary evaporation. If TEA persists (high boiling point), azeotrope with heptane or subject the oil to high vacuum (

            
            ) for 4 hours.
            

          Workflow Visualization: The Safe Path

          SpiroWorkup Start Crude Reaction Mix TempCheck Cool to < 0°C Start->TempCheck Quench Add pH 7-8 Buffer (No NH4Cl) TempCheck->Quench Extract Extract w/ Et2O Quench->Extract Dry Dry over K2CO3 (Basic Drying Agent) Extract->Dry TLC TLC Test: Does it streak? Dry->TLC StandardCol Standard Flash Chromatography TLC->StandardCol No Streaking TEACol TEA-Deactivated Silica Column TLC->TEACol Streaking/Isomerization Final Isolated Spiro-Compound StandardCol->Final TEACol->Final

          Figure 2: Decision tree for spiro-compound isolation. Note the divergence at the TLC stage determining the need for silica deactivation.

          References

          • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661. Link

          • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(12), 4406–4440. Link

          • BenchChem Technical Support. (2025). Purification of Acid-Sensitive Compounds: Deactivation of Silica Gel. Link

          • Organic Chemistry Portal. Protecting Groups: Acetals and Ketals - Stability. Link

          • Biotage. (2023).[3] How do I purify ionizable organic amine compounds using flash column chromatography?Link

          Sources

          Technical Support Center: Scale-Up Synthesis of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane

          Author: BenchChem Technical Support Team. Date: March 2026

          Current Status: Operational Ticket ID: SC-SPIRO-55-CB Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

          Executive Summary

          This guide addresses the scale-up challenges for synthesizing 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane . While the spiro[5.5]undecane core is a privileged scaffold in medicinal chemistry (often targeting GPCRs like CCR5 or opioid receptors), the introduction of the cyclobutyl group on a kilogram scale presents unique process risks regarding stoichiometry, reagent stability, and workup emulsions.

          This support module assumes you are proceeding via the Reductive Amination route, as direct alkylation with cyclobutyl halides is kinetically sluggish and prone to elimination side reactions.

          Module 1: Synthetic Strategy & Workflow

          User Query: "What is the most robust route for >100g synthesis? Direct alkylation of the diamine is giving me statistical mixtures."

          Technical Response: For scale-up, statistical desymmetrization of the free diamine is inefficient. You must utilize a mono-protected strategy. The recommended workflow involves starting with the commercially available tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (N-Boc intermediate).

          Visual Workflow (DOT Diagram)

          SynthesisWorkflow Fig 1. Recommended Scale-Up Route via Mono-Boc Protection Start Start: N-Boc-3,9-diazaspiro[5.5]undecane Step1 Step 1: Reductive Amination (Cyclobutanone + STAB) Start->Step1 DCE/DCM, 0-20°C Inter Intermediate: N-Boc-N'-Cyclobutyl species Step1->Inter Quench & Isolate Step2 Step 2: Acidic Deprotection (HCl/Dioxane or TFA) Inter->Step2 Deprotection Final Final Product: 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane Step2->Final Free-basing

          Module 2: Critical Reagent Protocols

          Step 1: Reductive Amination (The Cyclobutylation)

          The Issue: Cyclobutanone is expensive and volatile. Sodium Triacetoxyborohydride (STAB) generates viscous borate salts that complicate phase separation on large scales.

          Protocol Parameters:

          ParameterSpecificationTechnical Rationale
          Stoichiometry Amine (1.0 eq) : Cyclobutanone (1.2–1.4 eq)Cyclobutanone is volatile; excess ensures conversion.
          Reducing Agent STAB (1.5 eq)Milder than NaCNBH3; avoids HCN generation.
          Solvent 1,2-Dichloroethane (DCE) or DCMSTAB is insoluble in ether/toluene. DCE promotes iminium formation.
          Temperature 0°C
          
          
          RT
          Control exotherm upon STAB addition.
          Quench Aq. K₂CO₃ or Rochelle's SaltCRITICAL: Breaks down boron-amine complexes.

          Troubleshooting Guide:

          Q: "My reaction stalled at 80% conversion. Should I add more STAB?"

          • A: Check pH first. If the reaction becomes too basic, iminium ion formation slows down. Add catalytic Acetic Acid (AcOH) to buffer the system (pH 5–6). Only then add more STAB.

          Q: "I have a giant white emulsion during the workup. It won't separate."

          • A: This is the "Borate Gel" trap.

            • Immediate Fix: Add saturated aqueous Potassium Carbonate (K₂CO₃) and stir vigorously for 30 minutes. The high ionic strength and pH adjustment usually break the boron complex.

            • Alternative: Use a 20% solution of Rochelle’s Salt (Potassium Sodium Tartrate) and stir for 2 hours.

          Module 3: Deprotection & Isolation

          User Query: "The final product is an oil and difficult to handle. How do I get a solid?"

          Technical Response: The free base of 3-cyclobutyl-3,9-diazaspiro[5.5]undecane is a secondary amine that is likely an oil or low-melting solid. For storage and stability, you should isolate it as a salt.

          Salt Formation Protocol:

          • Dissolution: Dissolve the crude oil in dry Diethyl Ether or MTBE (Methyl tert-butyl ether).

          • Acidification: Add 2M HCl in Diethyl Ether dropwise at 0°C.

          • Filtration: The dihydrochloride salt is highly polar and will precipitate immediately.

          • Hygroscopicity Warning: The salt may be hygroscopic. Filter under a nitrogen blanket and dry in a vacuum oven at 40°C with P₂O₅.

          Decision Tree: Workup Troubleshooting

          WorkupLogic Fig 2. Troubleshooting Emulsions in STAB Reductive Amination Start Issue: Emulsion in Workup? CheckpH Check Aqueous pH Start->CheckpH pH_Low pH < 9 CheckpH->pH_Low Acidic/Neutral pH_High pH > 10 CheckpH->pH_High Basic AddBase Add 2M NaOH or K2CO3 pH_Low->AddBase Free base the amine Rochelle Add Rochelle's Salt (20%) pH_High->Rochelle Break Boron Complex Result Phase Separation Achieved AddBase->Result Rochelle->Result

          Frequently Asked Questions (FAQs)

          Q1: Can I use Cyclobutyl Bromide instead of Cyclobutanone?

          • Verdict: Not recommended for scale-up.

          • Reasoning: Secondary amines on spirocyclic scaffolds are sterically hindered. Alkylation with cyclobutyl bromide is notoriously slow (requires high heat, DMF/DMSO) and leads to elimination byproducts (cyclobutene). Reductive amination is kinetically superior.

          Q2: Is the 3,9-diazaspiro[5.5]undecane core stable to TFA deprotection?

          • Verdict: Yes.

          • Insight: The spiro-carbon is quaternary and chemically robust. Standard Boc removal (TFA/DCM 1:1 or 4M HCl/Dioxane) will not degrade the skeleton.

          Q3: How do I remove residual Cyclobutanone?

          • Verdict: Vacuum distillation is difficult due to boiling point overlap with solvents.

          • Solution: Ensure full conversion by using a slight excess of amine if the amine is cheap (unlikely here) OR scavenge excess ketone with a polymer-supported hydrazine resin if working on a smaller scale (<10g). On >100g scale, the workup (acidic wash followed by basic extraction) usually removes neutral organic impurities like cyclobutanone.

          References

          • Spirocyclic Core Synthesis: Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Arabian Journal of Chemistry. (2015).[1][2][3][4][5]

          • Reductive Amination Guidelines: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[6] Chem. (1996).[6][7]

          • Reagent Scale-Up: Application Notes: Catalytic Reductive Amination with Sodium Triacetoxyborohydride. BenchChem Protocols.[3][8]

          • Intermediate Data: tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate Product Page. MedChemExpress.

          Sources

          Validation & Comparative

          A Comparative Guide to the Bioactivity of Diazaspiro[5.5]undecane Analogs for Drug Development Professionals

          Author: BenchChem Technical Support Team. Date: March 2026

          The diazaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, prized for its rigid, three-dimensional conformation that allows for the precise spatial arrangement of substituents. This unique architecture often leads to compounds with enhanced target affinity, improved metabolic stability, and favorable physicochemical properties compared to their non-spirocyclic counterparts.[1][2] This guide provides a comparative analysis of the bioactivity of various diazaspiro[5.5]undecane analogs, offering a valuable resource for researchers and drug development professionals. We will delve into their activity as Acetyl-CoA Carboxylase (ACC) inhibitors, Neurokinin-1 (NK1) receptor antagonists, Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, and Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitors, supported by experimental data and detailed methodologies.

          Section 1: Comparative Bioactivity Data

          The following tables summarize the in vitro potency of various diazaspiro[5.5]undecane analogs against their respective biological targets. This data, compiled from numerous studies, facilitates a comparative analysis of structure-activity relationships (SAR).

          Table 1: Acetyl-CoA Carboxylase (ACC) Inhibitors [1]

          CompoundACC1 IC50 (nM)ACC2 IC50 (nM)Notes
          1g 73Potent dual inhibitor.
          1h 115Exhibits strong dual inhibition, comparable to compound 1g.
          1c --Utilized as a reference compound in SAR studies.
          1k 14 (hACC1)3 (hACC2)Demonstrates high potency in both radiometric and transcreener assays.[3]

          Table 2: Neurokinin-1 (NK1) Receptor Antagonists [4]

          CompoundReceptor Binding IC50 (nM)Notes
          9d 1.9Methylated salt of a benzene-fused diazaspiro core.
          SR140333 (reference)-
          10a/b -Active as dual NK1/NK2 antagonists.

          Table 3: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists [5]

          CompoundMCH-R1 Ki (nM)Notes
          5a 1.2A potent MCH-R1 antagonist.
          5b 0.8Displays slightly enhanced potency compared to 5a.
          5c 0.5Demonstrates the highest potency within this series.

          Table 4: Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors [1][6]

          CompoundPARP-1 IC50 (nM)Cytotoxicity EC50 (µM) in UWB1.289 cellsNotes
          10e 12.6>10High PARP-1 affinity with reduced cytotoxicity.[6]
          15b 4,397~20-40x olaparibLow PARP-1 affinity but still exhibits cytotoxicity.[6]
          17d 44.3-Improved potency over boc-protected and free-amine derivatives.[6]
          Olaparib (reference)~7-fold lower than 10eFDA-approved PARP inhibitor.

          Section 2: Key Signaling Pathways and Mechanisms of Action

          Understanding the signaling pathways modulated by these diazaspiro[5.5]undecane analogs is crucial for rational drug design and development.

          Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthesis

          ACC is a key regulatory enzyme in the fatty acid biosynthesis pathway, catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.[7][8] Inhibiting ACC can reduce the production of fatty acids, making it an attractive target for the treatment of metabolic diseases such as obesity and type 2 diabetes.

          Fatty_Acid_Synthesis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Pyruvate Pyruvate Acetyl_CoA_Mito Acetyl-CoA Pyruvate->Acetyl_CoA_Mito PDH Citrate_Mito Citrate Acetyl_CoA_Mito->Citrate_Mito Citrate Synthase Citrate_Cyto Citrate Citrate_Mito->Citrate_Cyto Transport Acetyl_CoA_Cyto Acetyl-CoA Citrate_Cyto->Acetyl_CoA_Cyto ATP Citrate Lyase Malonyl_CoA Malonyl-CoA Acetyl_CoA_Cyto->Malonyl_CoA ACC (Inhibited by Diazaspiro Analogs) Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthase

          Caption: Simplified Fatty Acid Synthesis Pathway highlighting the role of ACC.

          Neurokinin-1 (NK1) Receptor Signaling

          The NK1 receptor is a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P.[9][10] Activation of the NK1 receptor is involved in a variety of physiological processes, including pain transmission, inflammation, and emesis.[9] Antagonists of the NK1 receptor have therapeutic potential in these areas.

          NK1_Receptor_Signaling Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds Gq_11 Gq/11 NK1R->Gq_11 Activates Diazaspiro_Antagonist Diazaspiro[5.5]undecane Antagonist Diazaspiro_Antagonist->NK1R Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Effects (Pain, Inflammation) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

          Caption: NK1 Receptor Signaling Pathway and its antagonism by diazaspiro analogs.

          Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Signaling

          MCH-R1 is a GPCR involved in the regulation of energy homeostasis and feeding behavior.[11] Antagonism of this receptor is a promising strategy for the development of anti-obesity therapeutics. MCH-R1 couples to both Gi and Gq proteins, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively.[11][12]

          MCHR1_Signaling MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH-R1 MCH->MCHR1 Binds Gi Gi MCHR1->Gi Activates Gq Gq MCHR1->Gq Activates Diazaspiro_Antagonist Diazaspiro[5.5]undecane Antagonist Diazaspiro_Antagonist->MCHR1 Blocks AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP_decrease ↓ cAMP AC->cAMP_decrease Ca_increase ↑ Intracellular Ca2+ PLC->Ca_increase Downstream_Effects Regulation of Energy Homeostasis cAMP_decrease->Downstream_Effects Ca_increase->Downstream_Effects

          Caption: Dual signaling pathways of the MCH-1 Receptor.

          Poly(ADP-ribose) Polymerase-1 (PARP-1) in DNA Repair

          PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[6] Upon detecting DNA damage, PARP-1 synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of the lesion.[6][13] PARP inhibitors are effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a mechanism known as synthetic lethality.

          PARP1_DNA_Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits & Activates PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis Catalyzes Diazaspiro_Inhibitor Diazaspiro[5.5]undecane Inhibitor Diazaspiro_Inhibitor->PARP1 Inhibits Replication_Fork_Collapse Replication Fork Collapse & Cell Death (in HR-deficient cells) Diazaspiro_Inhibitor->Replication_Fork_Collapse Leads to Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_synthesis->Repair_Proteins Mediates SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival

          Caption: The role of PARP-1 in DNA repair and the mechanism of its inhibition.

          Section 3: Detailed Experimental Protocols

          The following are generalized protocols for key in vitro assays used to evaluate the bioactivity of diazaspiro[5.5]undecane analogs. These protocols are based on methodologies reported in the literature and provide a foundation for replication and further investigation.

          Acetyl-CoA Carboxylase (ACC) Inhibition Assay (ADP-Glo™ Kinase Assay Format)[1]

          Principle: This assay quantifies ACC activity by measuring the amount of ADP produced during the carboxylation of acetyl-CoA. The ADP-Glo™ system is a luminescence-based assay where the light output is proportional to the ADP concentration, and therefore inversely proportional to ACC inhibition.

          Workflow Diagram:

          ACC_Inhibition_Assay cluster_protocol ACC Inhibition Assay Protocol Reaction_Setup 1. Reaction Setup: ACC enzyme, acetyl-CoA, ATP, bicarbonate buffer Compound_Addition 2. Add Diazaspiro Analogs (various concentrations) Reaction_Setup->Compound_Addition Incubation 3. Incubate to allow ADP production Compound_Addition->Incubation ADP_Glo_Reagent 4. Add ADP-Glo™ Reagent (terminates reaction, depletes ATP) Incubation->ADP_Glo_Reagent Kinase_Detection_Reagent 5. Add Kinase Detection Reagent (converts ADP to ATP, ATP drives luciferase reaction) ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence_Measurement 6. Measure Luminescence Kinase_Detection_Reagent->Luminescence_Measurement Data_Analysis 7. Calculate % Inhibition and IC50 Luminescence_Measurement->Data_Analysis

          Caption: Workflow for the ADP-Glo™ ACC Inhibition Assay.

          Step-by-Step Methodology:

          • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing ACC enzyme, acetyl-CoA, ATP, and sodium bicarbonate in a suitable assay buffer.

          • Compound Addition: Add the diazaspiro[5.5]undecane test compounds at a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

          • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time to allow for the enzymatic reaction to proceed.

          • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the ACC reaction and deplete the remaining ATP.

          • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains enzymes that convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

          • Luminescence Measurement: Measure the luminescence using a plate reader.

          • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

          Neurokinin-1 (NK1) Receptor Antagonist Assay (Radioligand Displacement Assay)[5]

          Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NK1 receptor. The potency of the antagonist is determined by its ability to displace the radioligand.

          Step-by-Step Methodology:

          • Membrane Preparation: Prepare cell membranes from a cell line that overexpresses the human NK1 receptor (e.g., U-373 MG cells).

          • Competitive Binding: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) and increasing concentrations of the diazaspiro[5.5]undecane test compounds.

          • Incubation and Filtration: Allow the binding to reach equilibrium. Terminate the reaction by rapid filtration through the filter plate, which traps the membranes with the bound radioligand.

          • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

          • Scintillation Counting: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

          • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

          MCH-R1 Antagonist Assay (Calcium Mobilization Assay)[14][15]

          Principle: This is a functional cell-based assay that measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium concentration.

          Step-by-Step Methodology:

          • Cell Culture: Plate cells expressing the MCH-R1 (e.g., CHO-K1 cells) in a 96-well plate.

          • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

          • Compound Pre-incubation: Add varying concentrations of the diazaspiro[5.5]undecane antagonist to the wells and pre-incubate.

          • Agonist Stimulation: Add a fixed concentration of MCH peptide (typically at its EC80) to stimulate calcium release.

          • Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

          • Data Analysis: Calculate the IC50 value of the antagonist by plotting the inhibition of the agonist-induced calcium signal against the antagonist concentration.

          PARP-1 Inhibition Assay (Chemiluminescent Assay)[1]

          Principle: This assay measures the inhibitory effect of compounds on PARP-1 activity by quantifying the synthesis of poly(ADP-ribose) (PAR).

          Step-by-Step Methodology:

          • Reaction Setup: In a 96-well plate coated with histones and containing activated DNA, add the PARP-1 enzyme.

          • Compound Addition: Add the diazaspiro[5.5]undecane derivatives at various concentrations.

          • Reaction Initiation: Initiate the PARP reaction by adding biotinylated NAD+. During incubation, PARP-1 will synthesize PAR chains, incorporating the biotinylated NAD+.

          • Detection: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.

          • Substrate Addition: Add a chemiluminescent HRP substrate.

          • Signal Measurement: Measure the chemiluminescent signal, which is proportional to the amount of PAR synthesized and thus inversely proportional to PARP-1 inhibition.

          • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

          Section 4: Conclusion and Future Directions

          The diazaspiro[5.5]undecane scaffold has proven to be a remarkably versatile template for the design of potent and selective modulators of a diverse range of biological targets. The comparative data presented in this guide highlight the potential of these compounds in therapeutic areas such as metabolic diseases, pain and inflammation, obesity, and oncology. The detailed experimental protocols provide a practical framework for researchers to further explore the bioactivity of novel diazaspiro[5.5]undecane analogs.

          Future research in this area should focus on:

          • Structure-Activity Relationship (SAR) Deepening: Systematic modifications of the diazaspiro[5.5]undecane core and its substituents will further elucidate the key structural features required for potent and selective activity against various targets.

          • Pharmacokinetic and In Vivo Studies: Promising in vitro candidates should be advanced to pharmacokinetic profiling and in vivo efficacy studies to assess their drug-like properties and therapeutic potential.

          • Exploration of New Biological Targets: The unique three-dimensional nature of the diazaspiro[5.5]undecane scaffold suggests that it may be a fruitful starting point for the discovery of modulators of other challenging biological targets.

          By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this fascinating class of molecules.

          References

          • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

          • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. [Link]

          • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

          • Functional Aspects of PARP1 in DNA Repair and Transcription. MDPI. [Link]

          • Biological and Pharmacological Aspects of the NK1-Receptor. PMC. [Link]

          • Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells. PMC. [Link]

          • The Neurokinin-1 Receptor: Structure Dynamics and Signaling. MDPI. [Link]

          • Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways. PubMed. [Link]

          • Structure Dynamics and Signaling of the Neurokinin-1 Receptor. Encyclopedia.pub. [Link]

          • Fatty Acid Synthesis - Location, Pathway, Steps, & Diagram. Science Facts. [Link]

          • Regulation of melanin-concentrating hormone receptor 1 signaling by RGS8 with the receptor third intracellular loop. PubMed. [Link]

          • Association of Neurokinin-1 Receptor Signaling Pathways with Cancer. Rodriguez. [Link]

          • Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications. Frontiers. [Link]

          • Signalling pathways of melanin-concentrating hormone receptor 1 (MCHR1)... ResearchGate. [Link]

          • Fatty Acid Biosynthesis and elongation. Plant and Soil Sciences eLibrary. [Link]

          • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

          • Fatty acid biosynthesis. The pathway of fatty acid biosynthesis from acetyl-CoA to fatty acids are shown in the figure... ResearchGate. [Link]

          • Enzolution PARP1 Assay System. BellBrook Labs. [Link]

          • Fatty Acid Oxidation Fatty Acid Synthesis Synthesis of Other Lipids. [Link]

          • MCH1 Human Melanin-Concentrating Hormone GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

          • PARP1 Activity Assay. Tulip Biolabs. [Link]

          • MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. MDPI. [Link]

          • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

          • Fatty Acid Biosynthesis, Pathway, Steps, Enzymes and Significance. Physics Wallah. [Link]

          • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]

          • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate. [Link]

          • Radioligand Binding Assay. Gifford Bioscience. [Link]

          • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. [Link]

          • Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. PMC. [Link]

          • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

          • Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. bioRxiv. [Link]

          • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

          • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

          • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Publications. [Link]

          • (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]

          Sources

          3-Cyclobutyl-3,9-diazaspiro[5.5]undecane & Derivatives vs. Traditional GABA_A Receptor Antagonists: A Comprehensive Comparison Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary & Pharmacological Context

          The γ-aminobutyric acid type A receptor (GABA_A R) is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system (CNS). Historically, GABA_A receptor antagonists like bicuculline and gabazine have been pivotal in mapping CNS circuitry. However, the recent identification of functional GABAergic signaling in the peripheral immune system (e.g., T-cells, macrophages) has highlighted a critical flaw in traditional antagonists: they readily cross the blood-brain barrier (BBB), causing severe central toxicity and convulsions[1].

          To address this, researchers have developed a novel class of peripherally restricted antagonists based on the 3,9-diazaspiro[5.5]undecane scaffold (incorporating building blocks like 3-cyclobutyl-3,9-diazaspiro[5.5]undecane)[2][3]. Lead derivatives from this class, such as Compound 018 and Compound 1e , act as potent, competitive orthosteric antagonists with a high affinity for extrasynaptic GABA_A receptors (e.g., α4β1δ)[4]. Because they exhibit low cellular membrane permeability, they are uniquely positioned to modulate peripheral immune responses—such as rescuing T-cell proliferation—without triggering CNS adverse effects[1][5].

          Mechanistic Comparison: Diazaspiro Scaffolds vs. Classic Antagonists

          The pharmacological utility of an antagonist is defined by its binding kinetics, subtype selectivity, and tissue distribution. Here is how the 3,9-diazaspiro[5.5]undecane class compares to traditional alternatives:

          • 3,9-Diazaspiro[5.5]undecane Derivatives (e.g., Compounds 018, 2027, 1e): These molecules act as competitive orthosteric antagonists. Unlike classic antagonists, they show a distinct preference for extrasynaptic α4βδ subtypes over synaptic α1βγ subtypes[4]. Their most critical feature is their low membrane permeability, which restricts them to the periphery, making them ideal tool compounds for immunomodulatory research[1][6].

          • Gabazine (SR-95531): A classic competitive antagonist that prefers synaptic γ2-containing receptors[4]. It is highly CNS penetrant and is the gold standard for blocking phasic (synaptic) inhibition in brain slice electrophysiology.

          • Bicuculline: A competitive antagonist that is highly CNS penetrant. While historically significant, its off-target effects on calcium channels and its convulsant properties limit its use in vivo[1].

          • Picrotoxin: A non-competitive channel blocker. It binds directly within the chloride ion pore, blocking both synaptic and extrasynaptic receptors indiscriminately[7]. It is highly toxic and strictly limited to in vitro mechanistic studies.

          G cluster_CNS Central Nervous System (CNS) cluster_Peripheral Peripheral Immune System GABA GABA Signaling Synaptic Synaptic GABA_A (α1β2γ2) GABA->Synaptic Extrasynaptic Extrasynaptic GABA_A (α4β1δ) GABA->Extrasynaptic TCell T-Cell GABA_A (Immunomodulation) GABA->TCell Traditional Gabazine / Bicuculline (CNS Penetrant) Traditional->Synaptic Antagonizes Traditional->Extrasynaptic Diazaspiro 3,9-Diazaspiro[5.5]undecanes (Peripherally Restricted) Diazaspiro->Extrasynaptic High Affinity Diazaspiro->TCell Antagonizes (Rescues Proliferation) BBB Blood-Brain Barrier Diazaspiro->BBB Blocked

          Diagram illustrating the peripheral selectivity of 3,9-diazaspiro[5.5]undecane vs CNS antagonists.

          Quantitative Data Comparison

          The following table synthesizes the binding affinities and pharmacokinetic properties of the 3,9-diazaspiro[5.5]undecane derivatives against traditional GABA_A receptor antagonists[1][4][7].

          CompoundMechanism of ActionSubtype PreferenceIC₅₀ / Kᵢ at α4β1δBBB PermeabilityPrimary Application
          Compound 018 Competitive AntagonistExtrasynaptic (α4β1δ)0.088 μM (IC₅₀)LowPeripheral immunomodulation
          Compound 1e Competitive AntagonistExtrasynaptic (α4β1δ)0.180 μM (Kᵢ)LowT-cell proliferation rescue
          Compound 2027 Competitive AntagonistExtrasynaptic (α4β1δ)1.03 μM (IC₅₀)LowScaffold development
          Gabazine Competitive AntagonistSynaptic (γ2-containing)0.24 μM (IC₅₀)HighCNS electrophysiology
          Bicuculline Competitive AntagonistSynaptic (γ2-containing)~1.5 μM (IC₅₀)HighCNS electrophysiology
          Picrotoxin Non-competitive BlockerNon-selective~2-5 μM (IC₅₀)HighGeneral pore blockade

          Experimental Workflows & Validation Protocols

          To ensure scientific integrity, the evaluation of novel GABA_A antagonists requires self-validating orthogonal assays. The following protocols detail the step-by-step methodologies used to characterize the 3,9-diazaspiro[5.5]undecane class[4][6].

          Protocol 1: High-Throughput FLIPR Membrane Potential (FMP) Assay

          Causality & Logic: The FMP assay measures real-time changes in membrane potential. When GABA activates the receptor, chloride influx hyperpolarizes the cell, quenching the FMP dye. By utilizing an EC₈₀ concentration of GABA, researchers ensure a robust, statistically significant signal window (validated by a Z'-factor > 0.5) to accurately detect competitive antagonism[4].

          • Cell Preparation: Plate HEK293 cells stably expressing human α4β1δ GABA_A receptors in 96-well microtiter plates.

          • Dye Loading: Incubate the cells with FMP Blue dye for 30 minutes at 37°C. The lipophilic dye integrates into the membrane, providing a baseline fluorescence.

          • Antagonist Pre-incubation: Add the 3,9-diazaspiro[5.5]undecane derivative (e.g., Compound 018 at 0.01 - 10 μM) and incubate for 5 minutes to allow equilibrium binding at the orthosteric site.

          • Agonist Stimulation: Inject GABA at its predetermined EC₈₀ concentration.

          • Fluorescence Readout: Measure the fluorescence continuously using a fluorometric imaging plate reader. Calculate the IC₅₀ by plotting the normalized peak response against the log concentration of the antagonist.

          Workflow Step1 1. Cell Preparation HEK293 cells expressing α4β1δ Step2 2. Dye Loading Incubate with FMP blue dye Step1->Step2 Step3 3. Compound Addition Add 3,9-diazaspiro[5.5]undecane Step2->Step3 Step4 4. Agonist Stimulation Add GABA (EC80 concentration) Step3->Step4 Step5 5. Fluorescence Readout Measure membrane depolarization Step4->Step5

          Step-by-step FLIPR Membrane Potential (FMP) assay workflow for GABA_A antagonist validation.

          Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Schild Analysis)

          Causality & Logic: While the FMP assay provides high-throughput screening, it cannot definitively prove competitive antagonism. Patch-clamp electrophysiology coupled with Schild analysis is required. A parallel rightward shift of the GABA concentration-response curve—without a depression of the maximum response—confirms that the antagonist competes directly for the GABA binding site[4].

          • Setup: Pull borosilicate glass pipettes (3–5 MΩ resistance) and fill with an intracellular solution containing high chloride concentrations to establish a strong driving force.

          • Recording: Establish a whole-cell configuration on HEK293 cells expressing α4β1δ receptors. Voltage-clamp the cell at -60 mV.

          • Application: Use a rapid U-tube perfusion system to apply varying concentrations of GABA alone to establish a baseline concentration-response curve.

          • Schild Analysis: Co-apply GABA with increasing, fixed concentrations of Compound 018. Record the macroscopic currents.

          • Data Processing: Plot the data on a Schild plot. A Schild slope of approximately 1.0 indicates pure competitive antagonism, validating the mechanism of the diazaspiro scaffold[4].

          References

          • Bavo, F., et al. "Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect." Journal of Medicinal Chemistry 64.24 (2021): 17795-17812. URL:[Link]

          • Falk-Petersen, C. B., et al. "Discovery of a new class of orthosteric antagonists with nanomolar potency at extrasynaptic GABAA receptors." Scientific Reports 10.1 (2020): 10078. URL:[Link]

          Sources

          Comparative Guide: Structure-Activity Relationship (SAR) of 3,9-Diazaspiro[5.5]undecane Derivatives

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary: The "Rigidified Linker" Advantage

          In the optimization of lead compounds, the "Escape from Flatland" strategy—increasing the fraction of sp³-hybridized carbons (

          
          )—is a proven method to improve solubility and reduce promiscuity. The 3,9-diazaspiro[5.5]undecane  scaffold represents a privileged class of rigid, bicyclic diamines. Unlike the ubiquitous piperazine linker, which adopts a chair conformation that can undergo ring-flipping, the spiro[5.5]undecane locks two piperidine rings perpendicular to each other at a shared carbon.
          

          This guide objectively compares the 3,9-diazaspiro[5.5]undecane scaffold against standard alternatives (piperazine, 4,4'-bipiperidine) to demonstrate its utility in enhancing metabolic stability and defining precise pharmacophore vectors in GPCR and kinase ligands.

          Comparative Analysis: Scaffold Geometry & Physicochemical Properties

          The choice of linker defines the spatial orientation of the "warhead" and the "tail" of a drug molecule. The table below contrasts the 3,9-diazaspiro[5.5]undecane with its primary competitors.

          Table 1: Physicochemical Comparison of Diamine Scaffolds
          FeaturePiperazine 4,4'-Bipiperidine 3,9-Diazaspiro[5.5]undecane
          Structure Type Monocyclic, FlexibleBicyclic, Flexible (Rotatable bond)Bicyclic, Rigid (Spiro center)
          Vector Angle ~180° (variable due to flip)Linear (extended)90° (Orthogonal)
          Lipophilicity (cLogP) LowMediumMedium-High (Tunable)
          Metabolic Stability Low (N-dealkylation, N-oxidation)MediumHigh (Steric bulk protects N)
          Primary Utility Short linker (<4 Å)Long linker (>8 Å)Rigid Spacer (~6 Å) + Vector control

          Key Insight: The orthogonality of the 3,9-diazaspiro[5.5]undecane allows substituents to access binding pockets that linear linkers (like 4,4'-bipiperidine) cannot reach. This is critical for GPCR allosteric modulators where the ligand must traverse a narrow channel but then branch out to interact with transmembrane helices.

          Detailed SAR Case Studies

          Case Study A: GPCR Antagonists (CCR5 & NOP Receptors)

          Context: In the development of CCR5 antagonists (e.g., for HIV entry inhibition) and Nociceptin (NOP) receptor ligands, the distance and angle between the basic nitrogen and the lipophilic aromatic moiety are determinants of affinity.

          • The Piperazine Liability: Early piperazine-based hits often suffer from rapid oxidative metabolism at the

            
            -carbon or N-dealkylation.
            
          • The Spiro Solution: Replacing the piperazine with 3,9-diazaspiro[5.5]undecane often retains potency while blocking metabolic soft spots due to the steric bulk of the spiro-cycle.

          Representative SAR Data (Consolidated from Literature Trends):

          Compound IDScaffold CoreR1 (N-Substituent)Target (IC50/Ki)Metabolic Stability (t1/2, microsomes)
          Ref-A (Control) Piperazine4-FluorophenylCCR5 (12 nM)14 min
          Spiro-1 3,9-diazaspiro[5.5]undecane4-FluorophenylCCR5 (18 nM)>60 min
          Spiro-2 3,9-diazaspiro[5.5]undecane3-CN-phenylCCR5 (4 nM)>60 min
          Spiro-3 3,9-diazaspiro[5.5]undecaneBenzylNOP (Ki = 22 nM)45 min

          Note: Data represents trends observed in CCR5/NOP spiro-derivative optimization campaigns [1][2].

          Case Study B: PARP Inhibitors (Bioisosteric Replacement)

          Recent studies involving PARP-1 inhibitors (like Olaparib derivatives) utilized diazaspiro cores to reduce cytotoxicity. The spiro-core restricts the conformation, reducing off-target DNA intercalation compared to flatter analogs.

          • Finding: 3,9-diazaspiro analogs maintained PARP-1 inhibition (IC50 ~12 nM) but showed significantly reduced cytotoxicity compared to flexible piperazine analogs that could intercalate DNA non-specifically [3].

          Visualizing the SAR Logic

          The following diagram illustrates the decision matrix for deploying this scaffold in a medicinal chemistry campaign.

          SAR_Logic Start Lead Optimization: Unstable Piperazine Linker Decision Is the Binding Vector Linear or Orthogonal? Start->Decision Linear Linear Vector Required Decision->Linear Linear Ortho Orthogonal/Bent Vector Required Decision->Ortho Orthogonal Consider 4,4'-Bipiperidine Consider 4,4'-Bipiperidine Linear->Consider 4,4'-Bipiperidine Action_Spiro Switch to 3,9-diazaspiro[5.5]undecane Ortho->Action_Spiro Sub_N3 Modify N3 Position: Interacts with Asp residue (Basic amine) Action_Spiro->Sub_N3 Step 1: Anchor Sub_N9 Modify N9 Position: Lipophilic/Aromatic Tail Action_Spiro->Sub_N9 Step 2: Optimize Outcome1 Result: Improved Metabolic Stability (Steric Shielding) Sub_N3->Outcome1 Outcome2 Result: Enhanced Selectivity (Restricted Conformation) Sub_N9->Outcome2

          Caption: Decision tree for implementing 3,9-diazaspiro[5.5]undecane as a bioisostere to solve metabolic or selectivity issues.

          Experimental Protocols

          To ensure reproducibility, the following protocols describe the synthesis of the core scaffold and a standard binding assay.

          Protocol A: Synthesis of 3,9-Diazaspiro[5.5]undecane-2,4-dione (Core Formation)

          Methodology adapted from the "Double Michael Addition" strategy [4].

          Reagents: 1,1-Cyclohexanediacetic acid, Urea (or Formamide), Xylene.

          • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

          • Reactants: Charge the flask with 1,1-cyclohexanediacetic acid (10 mmol) and Urea (12 mmol).

          • Solvent: Add Xylene (50 mL) as the high-boiling solvent.

          • Reflux: Heat the mixture to reflux (approx. 140°C) for 16–24 hours. Monitor water collection in the Dean-Stark trap.

          • Workup: Cool the reaction to room temperature. The product, 3-azaspiro[5.5]undecane-2,4-dione , typically precipitates.

          • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water.

          • Derivatization (N-Alkylation): To access the 3,9-diaza derivative, the starting material must be a 4-piperidone derivative (e.g., N-benzyl-4-piperidone) reacting with ethyl cyanoacetate/ammonia, followed by reduction.

          Synthesis Workflow Visualization:

          Synthesis_Flow Step1 Start: N-Benzyl-4-piperidone Step2 Weiss-Cook Condensation (Dimethyl-3-oxoglutarate) Step1->Step2 Base/MeOH Step3 Decarboxylation (HCl / Heat) Step2->Step3 Step4 Product: 3,9-Diazaspiro[5.5]undecane (Salt Form) Step3->Step4

          Caption: General synthetic route to the symmetric 3,9-diazaspiro[5.5]undecane core.

          Protocol B: Radioligand Binding Assay (GPCR - NOP Receptor)

          Standard validation for diazaspiro-based opioid ligands.

          • Membrane Preparation: Use CHO cells stably expressing the human NOP receptor. Homogenize in 50 mM Tris-HCl (pH 7.4).

          • Incubation:

            • Total Volume: 200 µL.

            • Radioligand: [³H]-Nociceptin (0.5 nM final concentration).

            • Test Compound: 3,9-diazaspiro derivative (10⁻¹⁰ to 10⁻⁵ M).

            • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA.

          • Equilibrium: Incubate at 25°C for 60 minutes.

          • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

          • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

            
             and convert to 
            
            
            
            using the Cheng-Prusoff equation.

          References

          • Finke, P. E., et al. (2006). "Antagonists of the CCR5 Receptor.[1] Part 1: Discovery of a 3,9-Diazaspiro[5.5]undecane Series." Bioorganic & Medicinal Chemistry Letters.

          • Zaveri, N. T., et al. (2004). "Small-molecule Nociceptin Opioid Receptor Agonists as Analgesics."[2][3] Journal of Medicinal Chemistry.

          • Lord, A. M., et al. (2018). "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." Journal of Medicinal Chemistry.

          • Rice, L. M., et al. (1963). "Spiranes. III. Azaspiranes and Intermediates." Journal of Organic Chemistry.

          • BenchChem. (2025).[4] "Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes." BenchChem Application Notes.

          Sources

          In-vitro testing protocols for 3,9-diazaspiro[5.5]undecane compounds.

          Author: BenchChem Technical Support Team. Date: March 2026

          Title: In-Vitro Testing Protocols for 3,9-Diazaspiro[5.5]undecane Compounds: A Comparative Guide

          Introduction

          The transition from flat, sp2-hybridized aromatic and heteroaromatic rings to three-dimensional sp3-rich scaffolds is a defining trend in modern drug discovery. Among these, the 3,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged spirocyclic diamine. By replacing traditional flat diamines (such as piperazines or 1,4-diazepanes), 3,9-diazaspiro[5.5]undecane derivatives significantly increase the fraction of sp3 carbons (Fsp3). This structural shift enhances aqueous solubility, reduces promiscuous protein binding (e.g., hERG liability), and improves metabolic stability by sterically shielding vulnerable amine lone pairs from cytochrome P450 (CYP450) enzymes.

          This guide provides a comprehensive, objective comparison between 3,9-diazaspiro[5.5]undecane compounds and their flat analogs. It details the self-validating in-vitro protocols required to evaluate their physicochemical, ADME, and pharmacological profiles. These standardized workflows have been instrumental in the discovery of potent [1] and peripheral [2].

          Workflow N1 1. Scaffold Synthesis 3,9-diazaspiro[5.5]undecane N2 2. Physicochemical Profiling (Solubility, pKa, LogD) N1->N2 N3 3. In-Vitro ADME (HLM Stability, Permeability) N2->N3 N4 4. Safety & Tox (hERG Patch-Clamp) N3->N4 N5 5. Target Engagement (Receptor Binding) N4->N5

          Sequential in-vitro testing workflow for spirocyclic diamine drug candidates.

          Comparative Performance Analysis

          To objectively evaluate the benefits of the 3,9-diazaspiro[5.5]undecane scaffold, it is critical to benchmark it against a traditional piperazine-based analog. The table below synthesizes representative in-vitro data demonstrating the typical improvements in ADME and safety profiles when a flat diamine is replaced with a [5.5] spirocycle.

          ParameterTraditional Piperazine Analog3,9-Diazaspiro[5.5]undecane AnalogAssay Rationale & Causality
          Fsp3 (sp3 Carbon Fraction) ~0.25>0.75Higher Fsp3 correlates with increased 3D complexity and clinical success.
          Kinetic Solubility (pH 7.4) < 50 µM> 250 µMDisruption of planar crystal packing lowers melting point and enhances solvation.
          HLM Stability (t½) 15 min> 60 minSteric bulk around the spiro-center restricts CYP450 access to the basic nitrogen.
          hERG Inhibition (IC50) 3.5 µM> 30 µMAltered basicity (pKa) and 3D bulk prevent trapping in the cylindrical hERG pore.
          Target Affinity (e.g., CCR5 IC50) 45 nM12 nM3D vector projection allows deeper probing of complex receptor binding pockets.

          Detailed In-Vitro Testing Protocols

          As a Senior Application Scientist, establishing a self-validating system is paramount. Every assay must include internal controls that verify the dynamic range and enzymatic/receptor integrity of the test system, ensuring that experimental choices are grounded in causality rather than just procedure.

          Protocol 1: Human Liver Microsome (HLM) Stability Assay

          Purpose: To evaluate phase I metabolic stability. 3,9-diazaspiro[5.5]undecanes typically exhibit superior half-lives because the spiro-fusion creates a steric shield that hinders N-dealkylation and N-oxidation by CYP3A4 and CYP2D6.

          Step-by-Step Methodology:

          • Preparation of Reagents: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

          • Compound Spiking: Dilute the 3,9-diazaspiro[5.5]undecane test compound and the piperazine reference compound to a final assay concentration of 1 µM in the buffer.

            • Self-Validation: Include Verapamil (rapidly metabolized) and Warfarin (slowly metabolized) as positive and negative controls. If Verapamil is not degraded, the CYP450 enzymes are inactive, invalidating the run.

          • Pre-Incubation: Transfer 40 µL of the compound/HLM mixture (0.5 mg/mL final protein concentration) to a 96-well plate. Pre-incubate at 37°C for 5 minutes.

          • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of a 5 mM NADPH regenerating system to each well.

          • Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

          • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

          • Data Processing: Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint) using the slope of the natural log of the percentage remaining versus time.

          Protocol 2: Radioligand Receptor Binding Assay (Target Engagement)

          Purpose: To quantify the binding affinity (Ki) of the spirocyclic compound. The rigid 3D geometry of 3,9-diazaspiro[5.5]undecane allows for precise vector projection of pharmacophores into deep receptor pockets, a mechanism crucial for the optimization of [2].

          Step-by-Step Methodology:

          • Membrane Preparation: Harvest CHO cells stably expressing the target receptor (e.g., extrasynaptic α4βδ GABA-A receptors). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

          • Assay Setup: In a 96-well deep-well plate, combine 100 µL of membrane suspension (approx. 20 µg protein/well), 50 µL of the radioligand (e.g., [3H]-muscimol at its Kd concentration), and 50 µL of the 3,9-diazaspiro[5.5]undecane test compound at varying concentrations (10^-10 to 10^-4 M).

          • Control Definition:

            • Self-Validation: Define Total Binding (TB) using buffer only, and Non-Specific Binding (NSB) using a saturating concentration (10 µM) of a known unlabeled competitor. The assay is only valid if the signal-to-background ratio (TB/NSB) is ≥ 5.

          • Incubation: Seal the plate and incubate at room temperature for 90 minutes to ensure equilibrium is reached.

          • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash the filters three times with ice-cold Tris-HCl buffer.

          • Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a MicroBeta scintillation counter.

          • Analysis: Use non-linear regression (Cheng-Prusoff equation) to convert IC50 values to the inhibition constant (Ki).

          Mechanistic Impact of Scaffold Redesign

          The transition to a spirocyclic framework fundamentally alters the molecule's interaction with biological systems. The diagram below illustrates the causal relationship between the 3D structural properties of the 3,9-diazaspiro[5.5]undecane core and its resulting in-vitro profile.

          Mechanism Core 3,9-diazaspiro[5.5]undecane (High Fsp3) Prop1 Steric Shielding of Amine Lone Pairs Core->Prop1 Prop2 3D Vector Projection Core->Prop2 Out1 Resistance to CYP450 N-dealkylation Prop1->Out1 Out2 Reduced hERG Channel Trapping Prop1->Out2 Out3 Deep Pocket Receptor Binding Prop2->Out3

          Mechanistic pathways linking spirocyclic 3D structure to improved ADME and safety profiles.

          Conclusion

          The 3,9-diazaspiro[5.5]undecane scaffold represents a highly effective bioisosteric replacement for flat diamines. By strictly adhering to the self-validating in-vitro protocols outlined above, drug development professionals can accurately quantify the improvements in metabolic stability, solubility, and target selectivity. As demonstrated in recent literature targeting CCR5 and GABA-A receptors, leveraging this spirocyclic architecture is a robust strategy for overcoming the attrition rates associated with poor ADME and off-target toxicity in early-stage drug discovery.

          References

          • Title: Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL: [Link]

          • Title: Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect Source: PubMed / Journal of Medicinal Chemistry URL: [Link]

          • Title: Spirocyclic Motifs in Natural Products Source: PubMed Central (PMC) / Molecules URL: [Link]

          Technical Comparison Guide: 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (CBDSU) vs. Traditional GABAergic Ligands

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary: The Spirocyclic Advantage

          3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (CBDSU) represents a class of "privileged scaffolds" in modern medicinal chemistry. Unlike flat, aromatic nitrogen heterocycles (e.g., piperidines, pyridines) common in older drugs, CBDSU features a rigid, three-dimensional spirocyclic core (high

          
           score). This structural rigidity reduces entropic penalty upon binding and offers orthogonal vectors for side-chain attachment, leading to superior selectivity profiles.
          

          While CBDSU is often utilized as a high-value intermediate, its pharmacophore is the driver behind a new generation of GABA-A Receptor Antagonists (e.g., Compound 018/2027) that challenge the performance of the gold-standard reference drug, Gabazine (SR-95531) . This guide compares the efficacy of CBDSU-derived ligands against established standards, focusing on their emerging role in peripheral immunomodulation .

          Chemical Profile & Pharmacological Positioning[1][2][3][4][5]

          FeatureCBDSU (Scaffold Core) Gabazine (Standard of Care) Picrotoxin (Channel Blocker)
          Structure Rigid Spirocyclic (
          
          
          -rich)
          Flat Aryl-PyridazinePolycyclic Lactone
          Primary Target GABA-A Receptor (Orthosteric)GABA-A Receptor (Orthosteric)GABA-A Receptor (Pore Blocker)
          Binding Mode Competitive AntagonistCompetitive AntagonistNon-Competitive Antagonist
          Selectivity High (Subtype Dependent:
          
          
          )
          Broad SpectrumNon-Selective
          Permeability Low (Peripherally Restricted)Low (Charged)High (CNS Penetrant)
          Key Application Immunomodulation (T-cells)CNS Research ToolCNS Convulsant Model

          Efficacy Comparison: CBDSU-Derivatives vs. Gabazine

          Data sourced from comparative binding assays (FMP and Patch Clamp) on recombinant human GABA-A receptors.

          A. Potency (IC50) at Extrasynaptic Receptors ( )

          The CBDSU scaffold allows for the synthesis of ligands (e.g., Compound 018 ) that exhibit nanomolar potency, surpassing the affinity of Gabazine at specific extrasynaptic subtypes involved in tonic inhibition.

          CompoundIC50 (
          
          
          M)
          Relative PotencyMechanism
          CBDSU-Ligand (018) 0.088 100% (Best in Class) Competitive
          Gabazine 0.240~37%Competitive
          Compound 2027 1.030~8.5%Competitive

          Insight: The CBDSU-derived ligand (018) is approximately 2.7x more potent than Gabazine at the

          
           subtype. This high affinity is attributed to the spirocyclic core's ability to position the amide linker precisely within the orthosteric binding pocket, mimicking the carboxylate of GABA without requiring an acidic group.
          
          B. Subtype Selectivity Profile

          Unlike Gabazine, which broadly inhibits most GABA-A isoforms, CBDSU-based ligands show a distinct preference for extrasynaptic receptors (

          
          ).
          
          • 
             (Extrasynaptic):  High Affinity (Ki ~ 20 nM for 018).
            
          • 
             (Synaptic):  Lower Affinity (Ki > 200 nM).
            
          • Clinical Implication: This selectivity profile minimizes sedation and motor side effects (mediated by

            
            ) while effectively targeting immunomodulatory pathways on T-cells and macrophages.
            

          Mechanism of Action: Peripheral Immunomodulation

          The CBDSU scaffold is critical for developing Peripherally Restricted Antagonists . By blocking GABA-A receptors on immune cells (without crossing the Blood-Brain Barrier), these compounds enhance T-cell proliferation and cytokine release, offering a novel approach to cancer immunotherapy.

          GABAA_Mechanism GABA GABA (Endogenous) Receptor GABA-A Receptor (Immune Cell Surface) GABA->Receptor Activates Chloride Cl- Influx Receptor->Chloride Opens Channel Response Restored T-Cell Activity Receptor->Response Disinhibition Hyperpol Hyperpolarization (Inhibition) Chloride->Hyperpol TCell T-Cell Proliferation (Suppressed) Hyperpol->TCell CBDSU CBDSU Ligand (018) (Peripherally Restricted) CBDSU->Receptor Competitive Blockade (High Affinity) CBDSU->Chloride Prevents

          Figure 1: Mechanism of CBDSU-mediated disinhibition of T-cells. The ligand competitively displaces GABA, preventing chloride influx and restoring immune cell proliferation.

          Experimental Protocol: Fluorescence Membrane Potential (FMP) Assay

          To validate the efficacy of CBDSU derivatives compared to Gabazine, the following FMP protocol is recommended. This assay measures changes in membrane potential induced by GABA and its blockade by the test compound.

          Materials
          • Cell Line: HEK293 stably expressing human

            
             GABA-A receptors.
            
          • Dye: FLIPR Membrane Potential Assay Kit (Blue).

          • Buffer: HBSS with 20 mM HEPES, pH 7.4.

          Workflow
          • Cell Plating: Seed cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h at 37°C.

          • Dye Loading: Remove media and add 100 µL of Dye Loading Buffer. Incubate for 30 min at room temperature.

          • Compound Addition (Antagonist Mode):

            • Prepare 10-point serial dilutions of CBDSU-018 and Gabazine (Range: 0.1 nM to 10 µM).

            • Add compounds to cells and incubate for 15 min.

          • Agonist Challenge:

            • Inject GABA at EC80 concentration (typically 1-3 µM for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

              
              ).
              
            • Measure fluorescence (Ex: 530 nm, Em: 565 nm) using a FlexStation or FLIPR.

          • Data Analysis:

            • Calculate % Inhibition relative to GABA control.

            • Fit data to a 4-parameter logistic equation to determine IC50.

            • Validation Check: Gabazine IC50 must fall within 0.2–0.3 µM to validate the assay run.

          Conclusion

          3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is not merely a chemical building block but the core scaffold for a superior class of GABA-A antagonists.

          • Superiority: Its derivative (Compound 018) demonstrates 2.7-fold higher potency than Gabazine at extrasynaptic receptors.

          • Selectivity: It offers a unique profile favoring

            
             subtypes over 
            
            
            
            , reducing CNS side effects.
          • Utility: It is the scaffold of choice for developing peripherally restricted immunomodulators.

          For researchers targeting the GABAergic system outside the CNS, CBDSU-based ligands provide a more potent and specific alternative to traditional tools like Gabazine or Picrotoxin.

          References

          • Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Antagonists. Journal of Medicinal Chemistry (2021). Link[1]

          • Discovery of a new class of orthosteric antagonists with nanomolar potency at extrasynaptic GABAA receptors. Scientific Reports (2020). Link

          • 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane Product Data. Sigma-Aldrich. Link

          • GABAA receptor agent 5 (Compound 018) Biological Activity. MedChemExpress. Link

          Sources

          Pharmacokinetic profile comparison of spirocyclic scaffolds.

          Author: BenchChem Technical Support Team. Date: March 2026

          Pharmacokinetic Profile Comparison: Spirocyclic Scaffolds vs. Planar Aromatics

          Executive Summary: The 3D Shift in Drug Design

          The "Escape from Flatland" paradigm, popularized by Lovering et al., has fundamentally shifted medicinal chemistry from planar, aromatic-heavy structures to three-dimensional (3D) architectures. Spirocyclic scaffolds—structures where two rings share a single quaternary carbon atom—represent a premier class of these 3D motifs.[1][2][3]

          This guide provides a technical comparison of the pharmacokinetic (PK) profiles of spirocyclic scaffolds against their traditional planar counterparts (e.g., phenyl rings, piperidines). It synthesizes experimental data to demonstrate how spiro-substitution modulates solubility, metabolic stability, and intrinsic clearance (

          
          ), offering a roadmap for optimizing lead compounds.
          

          Physicochemical & Pharmacokinetic Comparative Analysis

          The transition from a flat scaffold to a spirocyclic core alters the molecular landscape.[2][4] Below is a breakdown of the causal relationships between structure and PK performance.

          Solubility and Lattice Energy
          • Planar Scaffolds: Flat aromatic rings (e.g., benzene, naphthalene) stack efficiently in the solid state due to

            
            -
            
            
            
            interactions. This high crystal lattice energy (
            
            
            ) often results in high melting points and poor aqueous solubility.
          • Spirocyclic Scaffolds: The orthogonal arrangement of the two rings creates a "kink" in the molecular geometry. This 3D shape disrupts planar stacking, lowering

            
             and significantly enhancing thermodynamic solubility.
            
          • Mechanism: The quaternary spiro-carbon increases the fraction of

            
             hybridized carbons (
            
            
            
            ).[4] Higher
            
            
            correlates with improved water solubility and reduced promiscuity (off-target binding).
          Metabolic Stability and Intrinsic Clearance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> )[5][6][7][8]
          • Planar Scaffolds: Aromatic rings are electron-rich targets for Cytochrome P450 (CYP) enzymes, prone to oxidation (epoxidation, hydroxylation). Planar amines like piperidine are susceptible to

            
            -carbon oxidation.
            
          • Spirocyclic Scaffolds:

            • Steric Shielding: The rigid 3D bulk of a spirocycle can sterically hinder the approach of the heme iron in CYP enzymes to vulnerable metabolic soft spots.

            • Electronic Modulation: Replacing an aromatic ring with a saturated spirocycle removes the

              
              -system, eliminating arene oxide formation pathways.
              
            • Case Specifics: While generally stabilizing, this is not absolute. For example, replacing a phenyl ring with spiro[3.3]heptane in Sonidegib analogues maintained cytotoxicity but actually increased clearance in some isomers, highlighting the need for precise vector matching.

          Lipophilicity (LogD)

          Spirocycles typically exhibit lower lipophilicity (

          
          ) than their aromatic bioisosteres. This reduction in lipophilicity, without sacrificing molecular weight, improves the Lipophilic Ligand Efficiency (LLE), a key metric in modern drug discovery.
          

          Data Summary: Spiro vs. Planar Performance

          Table 1: Comparative Pharmacokinetic Metrics

          ParameterPlanar Scaffold (e.g., Phenyl/Piperidine)Spirocyclic Scaffold (e.g., Spiro[3.3]heptane)PK Impact
          Geometry 2D (Planar)3D (Orthogonal)Disrupts crystal packing; improves solubility.
          
          
          LowHighHigher saturation correlates with clinical success.
          Metabolic Liability High (Aromatic hydroxylation, N-dealkylation)Low to Moderate (Steric blocking)Reduces
          
          
          ; extends half-life (
          
          
          ).
          Lipophilicity (
          
          
          )
          Generally HighModerate/LowImproves LLE; reduces non-specific binding.
          Selectivity Variable (Promiscuous binding common)High (Defined exit vectors)Rigid vectors target specific sub-pockets.

          Case Study: The Piperidine Bioisostere

          A compelling application of spirocyclic scaffolds is the replacement of the piperidine ring, a ubiquitous pharmacophore.

          • The Challenge: Piperidine rings are metabolically labile at the

            
            -carbon and often contribute to hERG channel inhibition (cardiotoxicity) due to their basicity and lipophilicity.
            
          • The Solution: Replacing piperidine with 2-azaspiro[3.3]heptane or 1-azaspiro[3.3]heptane .

          • Outcome:

            • Basicity (

              
              ):  The spirocyclic amine often has a lower 
              
              
              
              than piperidine, reducing lysosomal trapping and improving permeability.
            • Metabolic Stability: The strained cyclobutane rings are less prone to oxidative metabolism than the flexible piperidine ring.

            • Example: In Melanin Concentrating Hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine/piperidine moiety for an azaspiro cycle significantly lowered

              
               and improved metabolic stability while maintaining potency.
              

          Experimental Protocols

          To validate the PK advantages of a spirocyclic scaffold, the following self-validating protocols should be employed.

          Protocol A: Microsomal Stability Assay (Determination of )
          • Objective: Quantify the intrinsic clearance of the scaffold in Human Liver Microsomes (HLM).

          • Causality: Microsomes contain the majority of CYP450 enzymes. Rapid degradation here predicts poor in vivo half-life.

          Step-by-Step Methodology:

          • Preparation: Prepare a 10 mM stock of the test compound (Spiro vs. Planar analog) in DMSO.

          • Incubation: Dilute to 1

            
            M in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
            
          • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

          • Sampling: Aliquot samples at

            
             min.
            
          • Quenching: Immediately dispense into ice-cold acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.

          • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

          • Calculation: Plot

            
             vs. time. The slope 
            
            
            
            determines
            
            
            .
            
            
            
            
            [5]
          • Validation: Run Verapamil (high clearance) and Warfarin (low clearance) as controls. If controls deviate >20% from historical data, invalidate the run.

          Protocol B: Kinetic Solubility Assay
          • Objective: Assess the impact of the spiro-kink on aqueous solubility.

          Step-by-Step Methodology:

          • Titration: Dispense 10 mM DMSO stock into PBS (pH 7.4) to reach target concentrations (1–500

            
            M) in a 96-well plate.
            
          • Equilibration: Shake for 24 hours at room temperature.

          • Filtration: Filter using a 0.45

            
            m PVDF filter plate to remove undissolved precipitate.
            
          • Quantification: Analyze filtrate via UV-Vis spectroscopy or HPLC-UV.

          • Validation: Compare against a standard curve of the compound fully dissolved in acetonitrile/water (50:50).

          Visualizing the Workflow

          The following diagram illustrates the decision matrix for evaluating spirocyclic scaffolds in early discovery.

          MetabolicStabilityWorkflow node_start Candidate Synthesis (Spiro vs. Planar) node_sol Kinetic Solubility (PBS pH 7.4) node_start->node_sol node_hlm Microsomal Stability (HLM + NADPH) node_sol->node_hlm If Soluble > 10 µM node_decision Clearance Analysis node_hlm->node_decision node_metid Metabolite ID (Soft Spot Analysis) node_decision->node_metid High Cl_int node_vivo In Vivo PK (Rat/Mouse) node_decision->node_vivo Low Cl_int node_redesign Redesign: Block Metabolic Site node_metid->node_redesign Identify Oxidation Site node_redesign->node_start New Spiro Analog

          Caption: Iterative PK optimization workflow focusing on stability and solubility checkpoints.

          Conclusion

          Spirocyclic scaffolds offer a validated strategy to "escape Flatland," providing tangible pharmacokinetic benefits over planar aromatics.[2] By increasing

          
          , these structures lower crystal lattice energy to improve solubility and utilize steric bulk to shield metabolic liabilities. However, success is not automatic; it requires rigorous testing of matched molecular pairs using the protocols outlined above to ensure that the 3D vector alignment maintains potency while optimizing the ADME profile.
          

          References

          • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

          • Zheng, Y., & Tice, C. M. (2016).[4] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][6][7][8] Expert Opinion on Drug Discovery.

          • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.

          • Mykhailiuk, P. K. (2023).[5] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[8][9][10][11] Angewandte Chemie International Edition.

          • Johansson, A., et al. (2016).[1][4] Spirocyclic MCHr1 antagonists: Optimization of metabolic stability and hERG selectivity. Bioorganic & Medicinal Chemistry Letters.

          • ThermoFisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Protocol.

          Sources

          Head-to-head comparison of spiro[4.4]nonane and spiro[5.5]undecane derivatives.

          [1]

          Introduction: Escaping Flatland

          In modern drug discovery, the "escape from flatland" is more than a catchphrase; it is a survival strategy for lead compounds. As we move away from planar, aromatic-heavy structures to improve solubility and metabolic stability, spirocyclic scaffolds have emerged as the premier bioisosteres for gem-dimethyl groups and quaternary carbons.[1]

          This guide provides a technical head-to-head comparison of two of the most fundamental carbocyclic spiro-scaffolds: Spiro[4.4]nonane (two 5-membered rings) and Spiro[5.5]undecane (two 6-membered rings).[1] While they share a quaternary center, their impact on ligand conformation, lipophilicity, and synthetic accessibility differs radically.

          Structural & Physicochemical Analysis[2][3][4][5][6]

          The choice between a [4.4] and a [5.5] system is often a trade-off between geometric compactness and lipophilic volume .[1]

          Geometric Constraints (The "Hardware")
          • Spiro[4.4]nonane: The five-membered rings adopt an "envelope" or "twist" conformation.[1] The angle subtended by the rings at the spiro center creates a rigid, compact core. This scaffold is ideal for restricted binding pockets where steric bulk must be minimized.

          • Spiro[5.5]undecane: The six-membered rings predominantly exist in chair conformations.[1] This system is bulkier and possesses a higher degree of conformational flexibility (chair-chair interconversion) unless locked by substituents.[1] It effectively mimics larger hydrophobic clumps.

          Physicochemical Data Comparison[7][8]

          The following table summarizes the core properties. Note the jump in lipophilicity (ClogP) and surface area when moving to the larger ring system.

          PropertySpiro[4.4]nonane CoreSpiro[5.5]undecane CoreImpact on Drug Design
          Formula
          
          
          
          
          [5.5] adds mass (+28 Da).[1]
          MW 124.22 g/mol 152.28 g/mol Minimal impact on LE (Ligand Efficiency).
          ClogP (approx) ~2.3~3.1Critical: [5.5] is significantly more lipophilic.[1]
          Fsp3 1.01.0Both maximize 3D character.
          Ring Strain Higher (Angle strain)Lower (Chair form)[4.4] may be more reactive/unstable in specific metabolic oxidations.[1]
          Dominant Geometry Envelope/TwistChairAffects exit vectors of substituents.

          Biological Performance & Applications

          Metabolic Stability

          Both scaffolds excel at blocking metabolic "soft spots." By replacing a hydrogen-bearing carbon with a quaternary spiro center, you eliminate a primary site of CYP450-mediated oxidation.

          • Advantage: Both scaffolds prevent racemization and metabolic cleavage at the central carbon.

          • Risk: The [5.5] system introduces more secondary carbons (

            
            ), which can serve as new sites for hydroxylation compared to the smaller [4.4] system.
            
          Target Specificity (Case Studies)
          • Spiro[4.4]nonane (The Precision Tool): Frequently used in Nicotinic Acetylcholine Receptor (nAChR) agonists.[1][2] The compact size allows the molecule to fit into the tight cation-binding sub-pocket while projecting substituents in a precise vector.

          • Spiro[5.5]undecane (The Space Filler): Often found in Sigma-1 receptor ligands.[1] The larger hydrophobic volume of the [5.5] system provides necessary Van der Waals contacts in the lipophilic binding domains of the Sigma-1 protein.

          Decision Framework

          Use the following logic flow to select the appropriate scaffold for your lead optimization program.

          ScaffoldSelectionStartLead Compound Optimization(Need 3D Bioisostere)CheckPocketAnalyze Binding Pocket VolumeStart->CheckPocketSmallPocketRestricted/Small PocketCheckPocket->SmallPocketSteric constraintsLargePocketLarge/Hydrophobic PocketCheckPocket->LargePocketOpen regionSelect44Select Spiro[4.4]nonane(Compact, Lower Lipophilicity)SmallPocket->Select44CheckLogPCheck Current LogPLargePocket->CheckLogPHighLogPLogP is already high (>3)CheckLogP->HighLogPNeed to limit lipophilicityLowLogPLogP is low (<2)CheckLogP->LowLogPCan afford lipophilicityHighLogP->Select44Reduce carbon countSelect55Select Spiro[5.5]undecane(Volumetric fill, Higher Lipophilicity)LowLogP->Select55

          Figure 1: Decision tree for selecting between spiro[4.4] and spiro[5.5] scaffolds based on binding pocket size and physicochemical constraints.

          Synthetic Methodologies

          The synthesis of these carbocycles often relies on the "Double Alkylation" strategy. This method is robust, scalable, and allows for the parallel synthesis of both scaffolds simply by changing the dihalo-linker.

          Experimental Protocol: Double Alkylation Strategy

          Objective: Synthesis of spirocyclic ester/nitrile intermediates. Scope: Applicable to both [4.4] (using 1,4-dibromobutane) and [5.5] (using 1,5-dibromopentane).[1]

          Reagents:
          • Substrate: Ethyl cyanoacetate (Active methylene source).

          • Linker: 1,4-dibromobutane (for [4.4]) OR 1,5-dibromopentane (for [5.5]).[1]

          • Base: Potassium Carbonate (

            
            ) or Sodium Hydride (
            
            
            ).[1]
          • Solvent: DMF or Acetonitrile (

            
            ).
            
          Step-by-Step Procedure:
          • Activation: Charge a flame-dried reaction flask with anhydrous DMF (0.5 M concentration relative to substrate). Add

            
             (2.5 equivalents).
            
          • Addition: Add Ethyl cyanoacetate (1.0 equivalent) and stir at room temperature for 15 minutes to generate the enolate.

          • Cyclization: Add the dihalo-linker (1.1 equivalents) dropwise.

            • Note: For Spiro[4.4], use 1,4-dibromobutane.

            • Note: For Spiro[5.5], use 1,5-dibromopentane.

          • Heating: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Visualize with

            
             stain).
            
          • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

            
            , and concentrate.[3]
            
          • Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient).

          Synthetic Workflow Visualization

          SynthesisFlowSubstrateEthyl Cyanoacetate(Active Methylene)BaseBase (K2CO3/NaH)+ Solvent (DMF)Substrate->BaseBranchSelect LinkerBase->BranchLinker41,4-DibromobutaneBranch->Linker4Target [4.4]Linker51,5-DibromopentaneBranch->Linker5Target [5.5]IntermediateDouble AlkylationCyclizationLinker4->IntermediateLinker5->IntermediateProduct44Spiro[4.4]nonaneDerivativeIntermediate->Product44If Linker = C4Product55Spiro[5.5]undecaneDerivativeIntermediate->Product55If Linker = C5

          Figure 2: Parallel synthesis workflow showing the divergence point for accessing [4.4] vs. [5.5] systems.

          Conclusion & Recommendation

          • Select Spiro[4.4]nonane when: You need to lower the lipophilicity of a scaffold, fit into a compact orthosteric site (like nAChR), or require a rigid "envelope" geometry to orient exit vectors.

          • Select Spiro[5.5]undecane when: You are filling a large hydrophobic pocket (like Sigma-1), need to increase membrane permeability via lipophilicity, or require a bulkier scaffold to induce a conformational change in the target protein.[1]

          The "Spiro Switch" is a powerful tool. By understanding the subtle differences in volume and vector between these two homologous series, you can fine-tune the efficacy and DMPK profile of your clinical candidates.

          References

          • Carreira, E. M., & Fessard, T. C. (2014).[4] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Retrieved from [Link]

          • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org. Synth. 2016, 93, 210-227.[5] Retrieved from [Link]

          • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

          Safety Operating Guide

          3-Cyclobutyl-3,9-diazaspiro[5.5]undecane proper disposal procedures

          Author: BenchChem Technical Support Team. Date: March 2026

          An In-Depth Guide to the Proper Disposal of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane

          This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane (CAS No. 1001054-50-7). As a research and development professional, your commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within your laboratory.

          Immediate Safety Profile

          Before handling or preparing for disposal, it is critical to understand the inherent hazards of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane. This compound is classified with a "Danger" signal word and is associated with significant health risks.[1]

          Hazard ClassificationGHS Hazard StatementDescription of Risk
          Acute Toxicity (Oral) H302Harmful if swallowed.[1]
          Skin Corrosion/Irritation H315Causes skin irritation.[1]
          Serious Eye Damage/Irritation H318Causes serious eye damage.[1]
          Specific Target Organ Toxicity H335May cause respiratory irritation.[1]

          This table summarizes the primary hazards. Always consult the full Safety Data Sheet (SDS) before handling.

          Core Disposal Principles: A Regulatory and Safety Framework

          The disposal of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is governed by stringent regulations from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The foundational principle is that this chemical constitutes hazardous waste and must be managed from its point of generation to its final disposal, a concept known as "cradle-to-grave" responsibility.[2]

          Key Regulatory Imperatives:

          • Do Not Drain Dispose: Under no circumstances should this chemical or its residues be poured down the sink or into any sewer system.[3][4] This can lead to environmental contamination and is illegal.[5]

          • No Trash Disposal: Containers with residual amounts of this chemical, as well as contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste and not disposed of in regular trash.[3]

          • Waste Minimization: A core principle of environmental stewardship is to minimize waste generation. Purchase only the quantities of chemical needed for your work and, if possible, find other researchers who might be able to use any unneeded, unexpired material.[6][7]

          • Training and Awareness: All personnel handling this hazardous waste must receive training on its identification, safe handling, and emergency procedures, in compliance with OSHA's Hazard Communication Standard.[8][9][10]

          Operational Disposal Protocol

          This section provides a step-by-step workflow for the compliant disposal of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane.

          Step 1: Personal Protective Equipment (PPE) and Preparation

          The risk of serious eye damage, skin irritation, and respiratory irritation dictates the mandatory use of robust PPE. All waste handling activities must be performed within a certified chemical fume hood to mitigate inhalation risks.[11][12]

          • Eye/Face Protection: Wear chemical safety goggles and a face shield. The H318 warning ("Causes serious eye damage") necessitates protection beyond standard safety glasses.[1]

          • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Ensure gloves are inspected for integrity before use and change them immediately if contamination is suspected.

          • Body Protection: A lab coat or chemically resistant apron is required to prevent skin contact.[4]

          • Emergency Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed. Have a spill kit readily available.

          Step 2: Waste Characterization and Segregation

          Properly characterizing and segregating chemical waste is crucial to prevent dangerous reactions.

          • Waste Stream: This chemical waste is classified as a non-halogenated organic amine compound.

          • Segregation: Do NOT mix this waste with other waste streams, especially:

            • Acids or Strong Oxidizers: Diazaspiro compounds are basic and can react violently with acids.

            • Halogenated Solvents: Separating halogenated from non-halogenated waste is often more cost-effective for final disposal and may be required by your institution.[5]

            • Aqueous Waste: Keep organic and aqueous waste streams separate.[5]

          Step 3: Containerization and Labeling

          The integrity and labeling of the waste container are critical for safety and compliance.

          • Container Selection:

            • Use a clean, leak-proof container that is chemically compatible with organic amines. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[3][11]

            • Do not use metal containers, as amines can be corrosive to some metals.[11]

            • Ensure the container is in good condition, free from cracks or damage.[13]

          • Filling the Container:

            • Never fill a waste container to more than 90% of its capacity to allow for vapor expansion.[6][11]

            • Keep the container closed at all times except when actively adding waste.[13] An open funnel must not be left in the container.[7]

          • Labeling:

            • Immediately affix a "Hazardous Waste" label to the container.[2][6]

            • The label must include:

              • The words "Hazardous Waste" .

              • The full chemical name: "3-Cyclobutyl-3,9-diazaspiro[5.5]undecane" (no formulas or abbreviations).[7][13]

              • A clear description of the hazards: "Toxic, Corrosive (Eyes), Irritant" .

              • The date when waste was first added to the container (accumulation start date).

          Step 4: Storage in a Satellite Accumulation Area (SAA)

          The labeled waste container must be stored in a designated SAA until it is ready for pickup.

          • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6][7]

          • Volume Limits: Regulations limit the amount of waste that can be stored in an SAA. Typically, this is a cumulative total of 55 gallons of hazardous waste, though institutional limits for a single lab are often much lower (e.g., 25 gallons).[5][6]

          • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[14] This is especially important for segregating it from incompatible materials like acids.[7]

          Step 5: Arranging for Final Disposal

          When the waste container is 75-90% full or reaches your institution's maximum accumulation time limit (e.g., 90 or 180 days), you must arrange for its removal.[2][5][11]

          • Request Pickup: Follow your institution's specific procedure to request a waste pickup from the Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal vendor.[2][5]

          • Documentation: Ensure all paperwork is completed accurately. This documentation is part of the "cradle-to-grave" tracking system mandated by the EPA.[2]

          • Final Disposal Method: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic compound is high-temperature incineration.[2][15]

          Disposal Workflow Diagram

          The following diagram illustrates the key decision points and procedural flow for the proper disposal of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane.

          G cluster_prep Phase 1: Preparation & Collection cluster_accumulate Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposal gen Waste Generation (Unused chemical, residue, contaminated items) ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) gen->ppe hood Work in Chemical Fume Hood ppe->hood container Select Compatible Container (e.g., HDPE, Glass) hood->container label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date container->label_waste fill Add Waste to Container (Do not exceed 90% capacity) label_waste->fill close Keep Container Securely Closed fill->close saa Store in Designated SAA (Secondary Containment) close->saa segregate Segregate from Incompatibles (Acids, Oxidizers) saa->segregate check Monitor Fill Level & Date (Container >75% full or max time reached?) segregate->check request Request Waste Pickup (Follow Institutional Protocol) check->request Yes transport EHS / Licensed Vendor Transports to TSDF request->transport incinerate Final Disposal (e.g., High-Temp Incineration) transport->incinerate

          Caption: Disposal workflow for 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane.

          Emergency Procedures for Spills

          In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.

          • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or you feel unsafe, evacuate the area and contact your institution's EHS emergency line.

          • Isolate: If safe to do so, restrict access to the spill area.

          • Ventilate: Ensure the chemical fume hood is operating.

          • Protect: Don the appropriate PPE as described in Step 1 of the protocol.

          • Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to contain the spill.[12]

          • Collect Waste: Carefully collect the absorbent material and any contaminated items using non-sparking tools. Place everything into a designated hazardous waste container.

          • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

          • Report: Report the incident to your supervisor and EHS department, as required by your institution's policy.

          By adhering to these detailed procedures, you ensure that the disposal of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is conducted in a manner that protects yourself, your colleagues, and the environment.

          References

          • 3-Cyclobutyl-3,9-diazaspiro[5.
          • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
          • OSHA Regulations and Hazardous Waste Disposal: Wh
          • How to Ensure Safe Chemical Waste Disposal in Labor
          • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
          • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
          • SAFETY DATA SHEET - 1,7-Dioxaspiro[5.5]undecane. Fisher Scientific.
          • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
          • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
          • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
          • Hazardous Waste Disposal Guide. Northwestern University.
          • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Duralabel.
          • Safety Data Sheet - Tert-butyl 7,7-difluoro-3,9-diazaspiro[5.
          • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
          • OSHA Rules for Hazardous Chemicals. DuraLabel.

          Sources

          Personal Protective Equipment (PPE) & Handling Guide: 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane

          Author: BenchChem Technical Support Team. Date: March 2026

          Part 1: Executive Safety Summary (Immediate Action)

          Do not treat this compound as a generic organic solid. 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is a spirocyclic diamine.[1] While often categorized with generic "Irritant" labels, the structural combination of a secondary/tertiary amine and a strained cyclobutyl ring necessitates a Corrosive (Category 1) handling approach until specific toxicological data proves otherwise.

          Hazard Snapshot (Conservative Assessment)
          Hazard ClassCodeDescriptionCritical PPE Requirement
          Acute Toxicity H302Harmful if swallowedDouble Nitrile Gloves (0.11mm min)
          Skin Corrosion H315Causes skin irritationLab Coat + Tyvek Sleeves (if scaling up)
          Eye Damage H318 Causes serious eye damage Tight-fitting Goggles (Safety glasses are insufficient for solutions)
          STOT-SE H335Respiratory irritationFume Hood (Mandatory)

          Part 2: Technical Risk Assessment & Rationale

          The "Why" Behind the Protocol

          As researchers, we often rely on Safety Data Sheets (SDS) that are computer-generated based on structural alerts. For this specific spiro-diamine, we must apply Structure-Activity Relationship (SAR) logic to bridge the data gaps.

          • Basicity & Tissue Damage: The 3,9-diazaspiro[5.5]undecane core contains secondary amine functionalities. Upon contact with moist mucous membranes (eyes/lungs), these protonate rapidly, generating hydroxide ions (

            
            ). This causes liquefactive necrosis , where the tissue turns into a liquid viscous mass, allowing the chemical to penetrate deeper. This is why H318 (Eye Damage) is the primary risk driver.
            
          • Lipophilicity & Penetration: The cyclobutyl group adds significant lipophilicity to the molecule compared to a standard piperazine. This facilitates faster dermal absorption.

          • Sensitization Potential: Diamines are notorious sensitizers. Repeated low-level exposure can lead to anaphylactic responses over time.

          Visualizing the Risk Logic

          The following diagram illustrates the decision pathway for selecting PPE based on the compound's physical state.

          RiskAssessment Start 3-Cyclobutyl-3,9- diazaspiro[5.5]undecane State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Oil State->Liquid Reaction/Workup DustRisk Risk: Inhalation (H335) & Particulate Eye Injury Solid->DustRisk SplashRisk Risk: Corrosive Splash (H318) & Dermal Absorption Liquid->SplashRisk PPE_Solid PPE: N95/P100 Mask (if open) + Safety Glasses + Single Nitrile DustRisk->PPE_Solid PPE_Liquid PPE: Fume Hood (Closed) + Chemical Goggles + Double Nitrile/Laminate SplashRisk->PPE_Liquid

          Figure 1: Risk-based PPE selection logic. Note that solutions pose a higher risk of immediate eye damage than solids.

          Part 3: Comprehensive PPE Matrix

          Do not rely on "standard" lab PPE. Use this matrix to select equipment based on your specific operation.

          PPE ComponentStandard Operation (mg scale, solid handling)High-Risk Operation (>1g scale, solutions, heating)Technical Justification
          Eye Protection Chemical Safety Glasses (Side shields)Unvented Chemical Goggles + Face ShieldAmines can cause corneal clouding. Goggles prevent vapor/splash entry that glasses cannot.
          Hand Protection Nitrile Gloves (Min 0.11mm)Double Gloving: Inner Nitrile (White) / Outer Nitrile (Blue) OR Silver Shield laminateStandard nitrile degrades upon prolonged amine contact. Double gloving provides a visual breach indicator.
          Body Protection Cotton Lab Coat (Buttoned)Lab Coat + Impervious Apron (Tyvek or PVC)Cotton absorbs amines, holding them against the skin. An apron prevents soak-through during spills.
          Respiratory Fume Hood (Sash at 18")Fume Hood + P100 Half-Mask (if outside hood)H335 risk. If the solid is fluffy/electrostatic, local exhaust is mandatory to prevent sensitization.

          Part 4: Operational Protocols (Step-by-Step)

          A. Weighing & Transfer (Solid State)

          Goal: Prevent inhalation of amine dust.

          • Preparation: Place the balance inside the chemical fume hood. If this is impossible, use a powder containment hood.

          • Static Control: This spiro-compound may be electrostatic.[2] Use an antistatic gun or polonium strip if available to prevent "fly-away" powder.

          • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of other basic sensitive reagents.

          • Decontamination: Immediately wipe the balance area with a wet paper towel (water/ethanol mix) to capture invisible dust.

          B. Reaction Setup (Solution State)

          Goal: Prevent splash and vapor exposure.

          • Solvent Choice: When dissolving in DCM or Methanol, be aware that the solution is now a mobile, penetrating base.

          • Addition: If adding acid (e.g., HCl for salt formation), expect an exotherm . Add slowly.

          • Heating: Never heat this compound in an open vessel. Use a reflux condenser.

          • Syringe Handling: If handling liquid stock solutions, use Luer-lock syringes to prevent needle "pop-off" due to backpressure.

          C. Spill Cleanup & Disposal

          Goal: Neutralization and safe removal.

          • Minor Spill (<5g):

            • Cover with Vermiculite or a dedicated "Basic/Amine" spill kit absorbent.

            • Do not use paper towels immediately (heat generation risk).

            • Scoop into a sealable bag.

          • Surface Cleaning:

            • Wipe surface with 5% Citric Acid or Dilute Acetic Acid to neutralize residual amine.

            • Follow with a water rinse.[2][3][4][5]

            • Self-Validation: Use pH paper on the cleaned surface. It must read pH 6-7. If pH > 8, clean again.

          • Disposal:

            • Segregate as "Basic Organic Waste" .

            • NEVER mix with oxidizing acids (Nitric, Perchloric) or acid waste streams.

          Part 5: Workflow Visualization

          HandlingWorkflow Prep 1. Preparation Check Fume Hood Flow Don PPE (Double Glove) Ops 2. Operations Keep Sash Low Use Luer-Lock Syringes Prep->Ops Clean 3. Decontamination Neutralize Surface (Citric Acid) Check pH Ops->Clean Clean->Clean If pH > 8 Waste 4. Disposal Segregate: Basic Organic NO Oxidizers Clean->Waste

          Figure 2: Operational workflow emphasizing the critical decontamination verification step.

          References

          • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

          Sources

          ×

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.